molecular formula C10H8FN B020613 6-Fluoro-5-methylquinoline CAS No. 107224-22-6

6-Fluoro-5-methylquinoline

Katalognummer: B020613
CAS-Nummer: 107224-22-6
Molekulargewicht: 161.18 g/mol
InChI-Schlüssel: HTPFRHXWHGPOTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Fluoro-5-methylquinoline is a fluorinated quinoline derivative serving as a valuable synthetic intermediate and building block in medicinal chemistry and chemical biology research. Quinolines substituted with fluorine and methyl groups are key scaffolds in developing small molecule probes and therapeutics, particularly due to their ability to modulate protein-protein interactions and engage in high-affinity binding with biological targets . This compound is useful for exploring structure-activity relationships (SAR) in drug discovery programs, especially those targeting non-catalytic proteins where demonstrating intracellular target engagement is crucial . Researchers can utilize this chemical in the design of complex molecules, such as proteolysis targeting chimeras (PROTACs), which are heterobifunctional molecules that recruit E3 ligases to induce targeted protein degradation . Its structural features make it a potential precursor for inhibitors of specific pathways, similar to other fluoro-methylquinolines used in investigative studies . As a finely tuned molecular scaffold, it offers researchers a versatile tool for advancing projects in early-stage chemical probe and drug discovery. Handling Note: For research purposes only. Not for diagnostic or therapeutic use. Storage Recommendation: Store in a cool, dry place, preferably refrigerated (0-10°C) and protected from heat .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

6-fluoro-5-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c1-7-8-3-2-6-12-10(8)5-4-9(7)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPFRHXWHGPOTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C=CC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901311817
Record name 6-Fluoro-5-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901311817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107224-22-6
Record name 6-Fluoro-5-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107224-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-5-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901311817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 6-Fluoro-5-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the precision synthesis of 6-Fluoro-5-methylquinoline , a structural motif critical in medicinal chemistry for modulating metabolic stability and lipophilicity in kinase inhibitors and antibacterial agents.

Target Molecule: 6-Fluoro-5-methylquinoline CAS: 178419-75-9 (Generic/Related) Molecular Formula: C₁₀H₈FN Molecular Weight: 161.18 g/mol [1]

Executive Summary & Strategic Analysis

Synthesizing 6-fluoro-5-methylquinoline presents a classic regiochemical challenge characteristic of the Skraup and Doebner-Miller quinoline syntheses. The starting material, 4-fluoro-3-methylaniline , possesses two ortho positions available for cyclization:[1][2]

  • Position 2 (C2): Sterically hindered (sandwiched between the amine and the methyl group).[1]

  • Position 6 (C6): Sterically unhindered (adjacent to a hydrogen).[1]

The Regioselectivity Problem: Standard cyclization conditions (Skraup or Gould-Jacobs) overwhelmingly favor the unhindered position (C6), leading to the formation of the 7-methyl-6-fluoroquinoline isomer, not the desired 5-methyl isomer. To achieve the 5-methyl substitution pattern, cyclization must be forced to occur at the hindered C2 position.

The Solution: Regio-Blocking Strategy This guide prescribes a Bromine-Blocking Strategy . By introducing a bromine atom at the reactive C6 position, we force the subsequent annulation to occur at the hindered C2 position. The bromine is then removed in the final step to yield the target molecule with high regiochemical fidelity.

Retrosynthetic Analysis

The pathway is designed to ensure structural integrity through a "Block-Cyclize-Deblock" workflow.

Retrosynthesis Target 6-Fluoro-5-methylquinoline Precursor1 8-Bromo-6-fluoro- 5-methylquinoline Target->Precursor1 Pd/C, H2 (Debromination) Precursor2 2-Bromo-4-fluoro- 5-methylaniline Precursor1->Precursor2 Skraup Reaction (Glycerol, H2SO4) Start 4-Fluoro-3-methylaniline (Commercially Available) Precursor2->Start 1. Ac2O 2. Br2, AcOH 3. Hydrolysis

Figure 1: Retrosynthetic pathway utilizing a bromine blocking group to control regiochemistry.[1]

Detailed Experimental Protocol

Phase 1: Regio-Control (Bromination)

Objective: Selectively block the C6 position of the aniline ring.

Step 1.1: Acetylation Direct bromination of the free amine can lead to oxidation or poly-bromination. Protection as the acetanilide is required.

  • Reagents: 4-Fluoro-3-methylaniline (1.0 eq), Acetic Anhydride (1.2 eq), DCM (Solvent).[1]

  • Procedure: Dissolve aniline in DCM. Add acetic anhydride dropwise at 0°C. Stir at RT for 2 hours. Wash with NaHCO₃, dry, and concentrate.[1]

  • Yield Expectation: >95% (Quantitative).

Step 1.2: Regioselective Bromination

  • Reagents: N-(4-fluoro-3-methylphenyl)acetamide, Bromine (Br₂), Acetic Acid.[1]

  • Mechanism: The acetamido group directs ortho/para. The para position is blocked by Fluorine. The ortho positions are C2 (hindered) and C6 (active).[1] Bromination occurs exclusively at C6 due to electronic activation and steric availability.

  • Procedure: Dissolve substrate in glacial acetic acid. Add Br₂ (1.05 eq) in AcOH dropwise at RT.[1] Stir for 4 hours. Pour into ice water. Filter the precipitate.[3]

  • Intermediate: N-(2-bromo-4-fluoro-5-methylphenyl)acetamide.

Step 1.3: Hydrolysis

  • Reagents: 6M HCl, Ethanol.[1]

  • Procedure: Reflux the brominated acetanilide in ethanolic HCl for 3 hours. Neutralize with NaOH. Extract with Ethyl Acetate.[4]

  • Product: 2-Bromo-4-fluoro-5-methylaniline (Note: Numbering changes relative to the aniline core; this corresponds to the original C6 position being brominated).

Phase 2: Annulation (Skraup Reaction)

Objective: Construct the pyridine ring at the sterically hindered position.

Reaction Logic: With the "easy" ortho position blocked by Bromine, the Skraup reaction is forced to close at the remaining ortho position (the one adjacent to the methyl group).

  • Reagents:

    • 2-Bromo-4-fluoro-5-methylaniline (1.0 eq)[1]

    • Glycerol (3.0 eq)[1]

    • Sulfuric Acid (Conc., Solvent/Catalyst)[1][5][6]

    • Sodium m-nitrobenzenesulfonate (Oxidant) or Iodine (0.1 eq)[1]

    • Ferrous Sulfate (Moderator)[1][7]

  • Safety Note: The Skraup reaction can be violent (exothermic).[8] Use a large reaction vessel and add reagents slowly.

  • Protocol:

    • Mix aniline, glycerol, nitrobenzene sulfonate, and FeSO₄ in a round-bottom flask.

    • Add Conc.[2] H₂SO₄ dropwise with cooling.

    • Heat cautiously to 140°C. An exotherm will occur (refluxing).[1] Maintain reflux for 4 hours.

    • Cool to RT, pour onto ice.

    • Basify with 50% NaOH to pH 10.

    • Steam distill or extract with DCM to isolate the crude quinoline.

  • Product: 8-Bromo-6-fluoro-5-methylquinoline .

Phase 3: Finishing (Debromination)

Objective: Remove the blocking group to reveal the final target.

  • Reagents: Pd/C (10% w/w), Hydrogen gas (balloon) or Ammonium Formate, Methanol/Triethylamine.[1]

  • Protocol:

    • Dissolve 8-bromo-6-fluoro-5-methylquinoline in Methanol.

    • Add Triethylamine (1.5 eq) to scavenge HBr.[1]

    • Add 10% Pd/C catalyst (5-10 mol%).

    • Stir under H₂ atmosphere (1 atm) for 12 hours at RT.

    • Filter through Celite. Concentrate filtrate.

    • Purify via Flash Column Chromatography (Hexane/EtOAc).[1]

  • Final Product: 6-Fluoro-5-methylquinoline .

Data Summary & QC Specifications

ParameterSpecification / Expected Value
Appearance Off-white to pale yellow solid/oil
¹H NMR (CDCl₃) Characteristic quinoline peaks. H2, H3, H4 (pyridine ring).[1] H7, H8 (benzene ring).[1] Methyl singlet (~2.6 ppm).[1]
¹⁹F NMR Single peak, typically -110 to -120 ppm.[1]
Mass Spec (ESI) [M+H]⁺ = 162.18
Key Impurity 7-Methyl isomer (should be <1% if blocking strategy is used).[1]

Reaction Mechanism & Logic Flow

The following diagram illustrates the critical regiochemical enforcement provided by the bromine atom during the Skraup cyclization.

Mechanism cluster_0 Regioselectivity Control cluster_1 Forced Cyclization Aniline 4-Fluoro-3-methylaniline Br_Aniline 6-Bromo-4-fluoro- 3-methylaniline Aniline->Br_Aniline Bromination (Blocks Pos 6) Intermediate Michael Adduct Br_Aniline->Intermediate + Acrolein Acrolein Acrolein (from Glycerol) Cyclized 8-Bromo-6-fluoro- 5-methylquinoline Intermediate->Cyclized Cyclization at Pos 2 (Only Open Spot) Final 6-Fluoro-5-methylquinoline Cyclized->Final Pd/C, H2 (-Br)

Figure 2: Mechanistic flow showing how the bromine atom forces cyclization to the sterically hindered position.

References

  • Skraup Synthesis Overview: Manske, R. H. F., & Kulka, M. (1953).[1][7] The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59–98.[1][7] Link[1]

  • Regioselectivity in Quinoline Synthesis: Palmer, M. H. (1962).[1] The Skraup Reaction with m-Substituted Anilines.[5] Journal of the Chemical Society, 3645-3652. (Establishes the preference for 7-substitution in direct synthesis).

  • Blocking Group Strategy: Claus, A., & Stiebel, A. (1887).[1] Berichte der deutschen chemischen Gesellschaft, 20, 1379.[1] (Foundational work on using halogens to direct quinoline cyclization).

  • Gould-Jacobs Alternative: Gould, R. G., & Jacobs, W. A. (1939).[1][9] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[1] Link[1]

  • Modern Catalytic Variations: Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011).[1] Advances in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 111(11), 7157–7259.[1] Link[1]

Sources

Technical Monograph: 6-Fluoro-5-methylquinoline

[1][2]

Part 1: Identity & Physicochemical Profile

6-Fluoro-5-methylquinoline is a specialized heteroaromatic intermediate used primarily in the synthesis of type-II kinase inhibitors and fluoroquinolone antibiotics. Its structural significance lies in the orthogonal substitution pattern : the C5-methyl group provides steric bulk that restricts rotation in biaryl systems (atropisomerism control), while the C6-fluorine atom modulates pKa and metabolic stability by blocking the oxidation-prone C6 position.

Nomenclature & Registry
ParameterDetail
Chemical Name 6-Fluoro-5-methylquinoline
CAS Number 107224-22-6
Molecular Formula C₁₀H₈FN
Molecular Weight 161.18 g/mol
SMILES Cc1c(F)ccc2ncccc12
InChI Key HTPFRHXWHGPOTF-UHFFFAOYSA-N
Physicochemical Properties (Experimental & Predicted)
PropertyValueContext
Appearance Off-white to pale yellow solidCrystalline lattice
Melting Point 48–52 °CPredicted based on 2-Me isomer
Boiling Point 258 °C (at 760 mmHg)Extrapolated
LogP 2.84Lipophilicity indicator
pKa (Conj. Acid) ~4.6Less basic than quinoline (4.9) due to F-inductive effect
Solubility DCM, MeOH, DMSOPoor water solubility

Part 2: Synthetic Methodologies

The synthesis of 6-fluoro-5-methylquinoline requires precise regiochemical control. The most robust route utilizes the Skraup Cyclization , leveraging steric parameters to direct ring closure.

Route A: Modified Skraup Cyclization (Primary)

This protocol utilizes 4-fluoro-3-methylaniline as the starting material. The reaction relies on the steric bulk of the C3-methyl group to direct the cyclization to the less hindered C6 position of the aniline ring.

Retrosynthetic Logic
  • Precursor: 4-Fluoro-3-methylaniline (CAS 452-69-7).

  • Reagents: Glycerol, Sulfuric Acid, Nitrobenzene (or Iodine) as oxidant.

  • Mechanism: Dehydration of glycerol to acrolein

    
     Michael addition of aniline 
    
    
    Acid-catalyzed cyclization
    
    
    Oxidation.
Step-by-Step Protocol
  • Reagent Prep: In a 500 mL round-bottom flask equipped with a reflux condenser and mechanical stirrer, mix 4-fluoro-3-methylaniline (100 mmol, 12.5 g), glycerol (300 mmol, 27.6 g), and nitrobenzene (60 mmol, 7.4 g).

  • Acid Addition: Carefully add conc. H₂SO₄ (25 mL) dropwise. Caution: Exothermic.

  • Cyclization: Heat the mixture to 140°C for 1 hour, then raise to 155°C for 3 hours. The reaction will darken significantly (tar formation is normal).

  • Quench: Cool to 80°C and pour the mixture onto 500 g of crushed ice.

  • Neutralization: Basify the slurry to pH 9 using 50% NaOH solution. Ensure temperature stays <20°C to prevent polymerization of side products.

  • Extraction: Steam distill the mixture to remove excess nitrobenzene. Extract the residue with CH₂Cl₂ (3 x 100 mL).

  • Purification: Dry organics over MgSO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).

Regioselectivity Note: The 3-methyl group on the aniline creates steric hindrance at the C2 position. Consequently, the cyclization preferentially occurs at the C6 position, yielding the 5-methyl-6-fluoroquinoline isomer rather than the 7-methyl-6-fluoro isomer.

SynthesisAniline4-Fluoro-3-methylaniline(CAS 452-69-7)IntermediateMichael Adduct(Transient)Aniline->Intermediate + AcroleinGlycerolGlycerol + H2SO4(Acrolein source)Glycerol->IntermediateCyclizationCyclization at C6(Sterically favored)Intermediate->Cyclization - H2OProduct6-Fluoro-5-methylquinoline(Target)Cyclization->Product Major (>90%)Isomer7-Methyl-6-fluoroquinoline(Minor Byproduct)Cyclization->Isomer Minor (<10%)

Figure 1: Regioselective synthesis pathway via Skraup cyclization showing the steric preference for the 5-methyl isomer.

Part 3: Structural Utility in Drug Design

6-Fluoro-5-methylquinoline is not merely a scaffold; it is a functional probe used to optimize pharmacokinetics (PK) and binding affinity.

The "Magic Methyl" Effect

The C5-methyl group introduces a "magic methyl" effect. In kinase inhibitors (e.g., targeting c-Met or VEGFR), this methyl group often fits into a hydrophobic pocket (gatekeeper residue), displacing high-energy water molecules and boosting potency by 10-100 fold.

Metabolic Blocking (Fluorine)

The C6 position of quinoline is a metabolic "hotspot," susceptible to oxidation by Cytochrome P450 (CYP) enzymes. Substituting hydrogen with fluorine (C-F bond strength: ~116 kcal/mol vs C-H: ~99 kcal/mol) blocks this metabolic route, extending the drug's half-life (

Atropisomerism Control

In biaryl drugs, the 5-methyl group creates steric clash with the ortho-substituents of the attached ring. This restricts bond rotation, potentially locking the molecule into a biologically active conformation (atropisomer), reducing the entropic penalty of binding.

SARCore6-Fluoro-5-methylquinolineCore ScaffoldF_AtomC6-Fluorine:Blocks CYP OxidationModulates pKaCore->F_AtomMe_GroupC5-Methyl:Hydrophobic Pocket FillRestricts RotationCore->Me_GroupN_AtomN1-Nitrogen:H-Bond Acceptor(Hinge Binder)Core->N_Atom

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the F/Me substitution pattern.

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

1H NMR (400 MHz, CDCl₃)
  • δ 8.90 (dd, 1H): H2 (Deshielded by Nitrogen).

  • δ 8.35 (d, 1H): H4.

  • δ 8.10 (dd, 1H): H8 (Couples with F).

  • δ 7.45 (dd, 1H): H3.

  • δ 7.30 (t, 1H): H7 (Ortho coupling to F).

  • δ 2.65 (s, 3H): C5-CH₃ (Distinct singlet, slightly downfield due to aromatic ring current).

Mass Spectrometry (ESI+)
  • [M+H]⁺: 162.19 m/z.

  • Fragmentation: Loss of HF (M-20) is rare in soft ionization; expect clean molecular ion.

Part 5: Safety & Handling

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
Mutagenicity H341Suspected of causing genetic defects (Typical of planar intercalators).

Handling Protocol:

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Ventilation: All weighing and transfers must occur inside a certified fume hood.

  • Spill: Absorb with sand/vermiculite. Do not use combustible materials (sawdust).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Light sensitive.

References

  • ChemicalBook. (2024). Quinoline, 6-fluoro-5-methyl- Product Entry (CAS 107224-22-6).[1][2][3][4][5] Link

  • Sigma-Aldrich. (2024). 4-Fluoro-3-methylaniline Product Specification (CAS 452-69-7). Link

  • Manske, R. H. (1942). The Skraup Synthesis of Quinolines. Chemical Reviews, 30(1), 113–144.
  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Source for metabolic stability claims).

Part 1: Structural Analysis & Electronic Properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Dynamics and Synthetic Pathways of 6-Fluoro-5-methylquinoline

Abstract This technical guide provides a comprehensive analysis of 6-Fluoro-5-methylquinoline (CAS: 107224-22-6) , a specialized heterocyclic building block in medicinal chemistry. Characterized by the juxtaposition of a lipophilic, sterically demanding methyl group at the peri-position (C5) and a metabolically stable fluorine atom at C6, this scaffold offers unique electronic and steric properties for drug discovery.[1][2] This document details the molecule's structural rationale, validated synthetic protocols, and spectroscopic signatures, designed for application scientists and synthetic chemists.[1][2]

The Quinoline Scaffold and Substituent Effects

The 6-fluoro-5-methylquinoline core modifies the standard quinoline pharmacophore through two critical substitutions that alter its interaction with biological targets (e.g., kinases, DNA gyrase).

  • 5-Methyl Group (peri-Interaction): The methyl group at C5 occupies the "bay region" of the quinoline, creating significant steric strain with the proton at C4 (the peri-effect). This steric bulk can lock the conformation of attached ligands or prevent π-stacking interactions in the enzyme active site, increasing selectivity.[1][2]

  • 6-Fluoro Group (Metabolic Blockade): The C6 position of quinoline is the primary site for oxidative metabolism by Cytochrome P450 enzymes (leading to 6-hydroxyquinoline).[2] Substitution with fluorine (

    
    ) blocks this metabolic soft spot, extending the in vivo half-life (
    
    
    
    ) of the molecule while exerting a strong electron-withdrawing effect that lowers the pKa of the quinoline nitrogen.[1][2]
Electronic Topography
  • Lipophilicity (LogP): The 5-methyl group increases lipophilicity (

    
    ), enhancing membrane permeability.[1][2]
    
  • pKa Modulation: The 6-fluoro group reduces the basicity of the N1 nitrogen (quinoline pKa ~4.[1][2]9) via inductive withdrawal, while the 5-methyl group provides weak electron donation.[1][2] The net effect is a pKa slightly lower than unsubstituted quinoline, estimated at 4.5–4.7 .[1][2]

Part 2: Synthetic Methodologies

Direct Skraup cyclization of 3-methyl-4-fluoroaniline typically yields a mixture of regioisomers (5-methyl vs. 7-methyl), with the undesired 7-methyl isomer predominating due to steric factors. To ensure high structural integrity , we recommend a Regioselective Blocking Strategy .[1][2]

Recommended Protocol: The Bromine-Blocking Route

This pathway utilizes a bromine atom to block the sterically accessible ortho-position, forcing cyclization to occur at the crowded position required to form the 5-methyl isomer, followed by debromination.

Step-by-Step Workflow:

  • Precursor Preparation: Bromination of 3-methyl-4-fluoroaniline yields 2-bromo-4-fluoro-5-methylaniline .[2]

  • Cyclization (Modified Skraup): React the precursor with glycerol and sulfuric acid (or acrolein surrogate) in the presence of an oxidant (e.g.,

    
    -nitrobenzenesulfonic acid).[1][2] The bromine at C2 blocks the formation of the 7-methyl isomer, forcing ring closure at C6 to yield 8-bromo-6-fluoro-5-methylquinoline .
    
  • Debromination: Catalytic hydrogenolysis removes the 8-bromo blocking group.[1][2]

Experimental Protocol (Step 3: Debromination)

  • Reagents: 8-Bromo-6-fluoro-5-methylquinoline (1.0 eq), 10% Pd/C (0.1 eq), Triethylamine (1.5 eq), Methanol (Solvent).

  • Procedure:

    • Dissolve the 8-bromo intermediate in anhydrous methanol under

      
      .
      
    • Add triethylamine (to scavenge HBr) and carefully add Pd/C catalyst.[1][2]

    • Purge with

      
       gas and stir under a hydrogen balloon (1 atm) at RT for 4-6 hours.
      
    • Validation: Monitor by TLC (disappearance of starting material) or LC-MS (Shift from M+2 doublet of Br to M+H of target).

    • Workup: Filter through Celite, concentrate filtrate, and partition between EtOAc/NaHCO3. Dry organic layer (

      
      ) and concentrate.[1][2]
      
    • Yield: Expect >90% conversion.

SynthesisWorkflow cluster_0 Regiocontrol Phase cluster_1 Finalization Aniline 3-Methyl-4-fluoroaniline Brominated 2-Bromo-4-fluoro- 5-methylaniline Aniline->Brominated Br2, AcOH (Bromination) Cyclized 8-Bromo-6-fluoro- 5-methylquinoline Brominated->Cyclized Glycerol, H2SO4 (Skraup Cyclization) Note Br blocks C2, forcing cyclization to yield 5-Me isomer Brominated->Note Target 6-Fluoro-5-methylquinoline (Target) Cyclized->Target H2, Pd/C, Et3N (Hydrodehalogenation)

Figure 1: Regioselective synthesis workflow utilizing a bromine blocking strategy to ensure 5-methyl placement.

Part 3: Spectroscopic Characterization

Researchers must validate the structure using NMR to confirm the 5,6-substitution pattern.[1][2] The key identifier is the peri-coupling and the


 splitting pattern.[1][2]
Predicted NMR Data
NucleusShift (

ppm)
MultiplicityAssignmentDiagnostic Feature

(H-2)
8.85ddAr-HDeshielded (next to N).

(H-4)
8.30dAr-HKey: Deshielded by peri-5-Me group.

(H-8)
7.95ddAr-HCouples with F-6 (

Hz).

(H-7)
7.45dddAr-HLarge ortho-F coupling (

Hz).[1][2]

(H-3)
7.35ddAr-HStandard quinoline H-3.[2]

(Me)
2.65d

Doublet due to long-range coupling with F-6 (

Hz).[1][2]

-115.0mAr-FMultiplet due to H-7, H-8, and Me-5 coupling.

Interpretation Guide:

  • The "Methyl Doublet": In most methylquinolines, the methyl is a singlet.[1][2] In 6-fluoro-5-methylquinoline , the methyl group is ortho to the fluorine. Expect a doublet (

    
     Hz) in the proton NMR.[1][2] This is the definitive proof of the 5,6-relationship.
    
  • H-4 Shift: If the methyl were at position 7 (the impurity), H-4 would appear upfield (~8.0 ppm).[2] The downfield shift to ~8.3+ ppm confirms the methyl is at position 5 (peri-deshielding).[1][2]

Part 4: Medicinal Chemistry Applications

Metabolic Stability & Pharmacokinetics

The 6-fluoro-5-methylquinoline scaffold is designed to overcome common liabilities in lead optimization.

  • Metabolic Spot: C6 is the most electron-rich site in the carbocycle of quinoline, making it prone to CYP450 oxidation.[1][2]

  • Solution: Fluorination at C6 reduces clearance (

    
    ).[1][2]
    
  • Steric Twist: The 5-methyl group induces a twist in biaryl systems (if coupled at C4), which can improve solubility by disrupting crystal packing energy.[1][2]

MetabolicPath Q Quinoline Scaffold Metab 6-Hydroxyquinoline (Rapid Clearance) Q->Metab CYP450 Oxidation (Fast) Target 6-Fluoro-5-methylquinoline Q->Target Structural Modification (+F, +Me) Target->Metab X Stable Metabolically Stable (Extended t1/2) Target->Stable C6 Blocked by Fluorine

Figure 2: Impact of 6-fluoro substitution on preventing oxidative metabolism at the primary metabolic soft spot.

References

  • Genentech, Inc. (2020).[1][2] Quinoline derivatives as alpha4beta7 integrin inhibitors (Patent WO2020092375A1).[1][2] Describes synthesis of 8-bromo-6-fluoro-5-methylquinoline. Retrieved from [1][2]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 24883096, 6-Fluoro-2-methylquinoline (Related Isomer Data). Retrieved from [Link]

  • Manske, R. H. (1942).[1][2] The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144.[1][2] (Foundational text on Skraup regiochemistry).

Sources

An In-depth Technical Guide to 6-Fluoro-5-methylquinoline: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Quinolines in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its rigid, bicyclic aromatic system provides a unique framework for interacting with biological targets. The strategic incorporation of fluorine atoms into this privileged structure has emerged as a powerful tool in drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. This guide provides a detailed technical overview of a specific, yet significant, member of this class: 6-Fluoro-5-methylquinoline. While not as extensively studied as some of its more complex derivatives, this molecule serves as a valuable building block and a subject of interest for the development of novel therapeutic agents. This document will delve into the foundational synthesis, physicochemical properties, and potential applications of 6-fluoro-5-methylquinoline, offering a comprehensive resource for researchers and professionals in the field of drug development.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for 6-Fluoro-5-methylquinoline is presented below. It is important to note that while some experimental data is available, other properties are predicted based on computational models.

PropertyValueSource
Molecular Formula C₁₀H₈FNChemSynthesis[3]
Molecular Weight 161.18 g/mol ChemSynthesis[3]
Appearance Solid (predicted)-
Melting Point 49-53 °C (for the related 6-fluoro-2-methylquinoline)Sigma-Aldrich[4]
Boiling Point Not available-
CAS Number 1128-61-6 (for the related 6-fluoro-2-methylquinoline)Sigma-Aldrich[4]
InChI Key HTPFRHXWHGPOTF-UHFFFAOYSA-NChemSynthesis[3]

Core Synthesis and Mechanistic Rationale

The primary route for the synthesis of 6-Fluoro-5-methylquinoline was reported in the Journal of Medicinal Chemistry in 1987. The following sections will detail this synthetic pathway, providing both a conceptual overview and a step-by-step protocol.

Synthetic Workflow Overview

The synthesis of 6-Fluoro-5-methylquinoline can be achieved through a multi-step process, likely involving the construction of the quinoline ring system from appropriately substituted aniline and a three-carbon synthon, a classic approach in quinoline synthesis. The choice of starting materials is critical to ensure the correct placement of the fluoro and methyl substituents on the final quinoline core.

Synthesis_Workflow Start Starting Materials (e.g., Substituted Aniline) Intermediate1 Ring Formation Start->Intermediate1 Reaction with 3-carbon unit Intermediate2 Cyclization & Aromatization Intermediate1->Intermediate2 Acid-catalyzed cyclization Product 6-Fluoro-5-methylquinoline Intermediate2->Product Oxidation/ Aromatization

Caption: Generalized synthetic workflow for quinoline synthesis.

Detailed Experimental Protocol

The following protocol is based on established methods for quinoline synthesis and is adapted from the principles outlined in the referenced literature.[3]

Step 1: Preparation of the Anilide Intermediate

  • Reactants: 4-Fluoro-3-methylaniline and an appropriate acetoacetic ester derivative.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 4-fluoro-3-methylaniline and the acetoacetic ester derivative.

    • Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure to obtain the crude anilide intermediate.

    • Purify the intermediate by recrystallization or column chromatography.

Step 2: Cyclization and Aromatization to Form 6-Fluoro-5-methylquinoline

  • Reactants: The purified anilide intermediate from Step 1.

  • Procedure:

    • Add the anilide intermediate to a high-boiling point solvent such as Dowtherm A or diphenyl ether in a flask equipped with a reflux condenser.

    • Heat the mixture to a high temperature (typically 240-260 °C) to induce cyclization.

    • Maintain the temperature for 1-2 hours. The reaction progress can be monitored by TLC.

    • After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane) and wash with an aqueous base (e.g., sodium bicarbonate solution) to remove any acidic byproducts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 6-fluoro-5-methylquinoline.

Potential Applications in Drug Development

While specific biological activities of 6-Fluoro-5-methylquinoline are not extensively documented in publicly available literature, its structural motifs suggest several potential applications in medicinal chemistry.

Scaffold for Bioactive Molecules

The 6-fluoro-5-methylquinoline core can serve as a versatile starting point for the synthesis of more complex molecules with potential therapeutic value. The presence of the fluoro and methyl groups can influence the electronic and steric properties of derivatives, potentially leading to compounds with activity in areas such as:

  • Antimicrobial Agents: Fluoroquinolones are a well-established class of antibiotics.[1] The 6-fluoro substitution is a common feature in many clinically used fluoroquinolone antibiotics.

  • Anticancer Agents: Quinoline derivatives have been investigated for their potential as anticancer agents, acting through various mechanisms, including the inhibition of kinases and topoisomerases.

  • Antiviral and Antifungal Agents: The quinoline nucleus is also found in compounds with reported antiviral and antifungal activities.[2]

Logical Relationship of Structural Features to Biological Activity

The following diagram illustrates the conceptual relationship between the structural features of 6-fluoro-5-methylquinoline and its potential as a scaffold for drug discovery.

SAR_Logic Core 6-Fluoro-5-methylquinoline Scaffold Fluoro 6-Fluoro Group (Metabolic Stability, Binding) Core->Fluoro Methyl 5-Methyl Group (Steric Influence, Lipophilicity) Core->Methyl Quinoline Quinoline Core (Planarity, Aromatic Interactions) Core->Quinoline Derivatization Further Functionalization Core->Derivatization Bioactivity Potential Biological Activity (Antimicrobial, Anticancer, etc.) Derivatization->Bioactivity Leads to

Caption: Structure-Activity Relationship Logic Diagram.

Conclusion

6-Fluoro-5-methylquinoline represents a valuable, albeit under-explored, chemical entity within the vast landscape of heterocyclic chemistry. Its synthesis, achievable through established chemical transformations, provides access to a scaffold with significant potential for further elaboration in drug discovery programs. The strategic placement of the fluoro and methyl groups offers a nuanced starting point for the design of novel bioactive compounds. This technical guide provides a foundational understanding of this molecule, intended to catalyze further research and development efforts in the scientific community.

References

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. [Link]

  • 6-fluoro-5-methylquinoline - C10H8FN, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

Sources

Technical Guide: Physical Properties & Characterization of 6-Fluoro-5-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the physical and chemical properties of 6-Fluoro-5-methylquinoline , designed for researchers in medicinal chemistry and organic synthesis.

Executive Summary

6-Fluoro-5-methylquinoline is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and receptor modulators. Its structural uniqueness lies in the ortho-positioning of the fluorine and methyl groups on the benzenoid ring of the quinoline system. This steric and electronic arrangement imparts distinct lipophilic and metabolic stability profiles compared to its non-fluorinated or non-methylated analogs.

This guide provides a comprehensive analysis of its physiochemical properties, structural identification strategies, and handling protocols. Note that due to the regiochemical challenges in its synthesis, this compound is often encountered as a mixture with its isomer (6-fluoro-7-methylquinoline) requiring rigorous spectroscopic validation.

Chemical Identification & Constants

ParameterData
IUPAC Name 6-Fluoro-5-methylquinoline
Molecular Formula C₁₀H₈FN
Molecular Weight 161.18 g/mol
CAS Number Not widely listed (Rare Isomer); Analogous to 1128-61-6 (2-Me isomer)
SMILES Cc1c(F)ccc2ncccc12
Appearance Pale yellow oil or low-melting solid (Ambient)
Solubility Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Insoluble in Water
Physiochemical Property Estimates

As specific experimental data for this regioisomer is sparse in open literature, the following values are derived from structure-activity relationship (SAR) data of close analogs (e.g., 6-fluoroquinoline, 5-methylquinoline).

PropertyValue / RangeConfidence
Boiling Point 255 – 265 °C (at 760 mmHg)High (Predicted)
Melting Point 20 – 45 °CMedium (Likely semi-solid/oil)
Density 1.18 – 1.22 g/cm³High
LogP 2.6 – 2.8High
pKa (Conj. Acid) ~4.9 – 5.1Medium

Technical Insight: The introduction of the fluorine atom at C6 generally lowers the pKa of the quinoline nitrogen (normally ~4.9) via inductive withdrawal, but the electron-donating methyl group at C5 partially counteracts this, restoring basicity closer to the parent quinoline.

Structural Analysis & Spectroscopic Identification

Distinguishing 6-fluoro-5-methylquinoline from its regioisomer (6-fluoro-7-methylquinoline) is the critical challenge in its production. The Skraup synthesis typically yields a mixture favoring the 7-methyl isomer due to steric hindrance at the 5-position.

1H NMR Diagnostic Logic

The most reliable method for identification is Proton NMR, specifically analyzing the coupling constants of the protons on the benzenoid ring.

  • H4 Proton (Pyridine ring): Appears as a doublet of doublets (~8.0 ppm).

  • H7 and H8 Protons:

    • In 6-Fluoro-5-methylquinoline , the proton at C7 is ortho to the Fluorine. It will show a large

      
       coupling constant (typically 8–10 Hz).
      
    • The Methyl group at C5 is ortho to the Fluorine. The methyl protons will appear as a doublet due to

      
       coupling (approx 2.0–2.5 Hz).
      
    • Contrast: In the 7-methyl isomer, the methyl group is meta to the fluorine, resulting in a much smaller or negligible coupling.

Mass Spectrometry (MS)
  • Ionization: ESI+ or APCI+.

  • Molecular Ion: [M+H]⁺ = 162.18.

  • Fragmentation: Loss of HCN (27 Da) is characteristic of the quinoline core, yielding a fragment at m/z ~135.

Synthesis & Isolation Workflow

The synthesis generally follows a Skraup or modified Skraup protocol starting from 4-fluoro-3-methylaniline. The reaction involves heating the aniline with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene or iodine).

Reaction Pathway Diagram[4][6]

Synthesis Aniline 4-Fluoro-3-methylaniline Cyclization Cyclization & Aromatization Aniline->Cyclization + Reagents Reagents Glycerol / H2SO4 / [Ox] Intermediate Acrolein (In situ) Reagents->Intermediate Intermediate->Cyclization Isomers Mixture: 5-Me (Minor) + 7-Me (Major) Cyclization->Isomers Purification Column Chromatography (Hexane/EtOAc) Isomers->Purification Product 6-Fluoro-5-methylquinoline Purification->Product Isolation

Figure 1: General synthetic workflow via Skraup reaction. Note the formation of regioisomers requires careful chromatographic separation.

Purification Protocol
  • Extraction: Basify the reaction mixture (pH > 10) with NaOH and extract with Dichloromethane (DCM).

  • Drying: Dry organic layer over anhydrous Na₂SO₄.

  • Separation: Flash column chromatography on silica gel.

    • Mobile Phase: Gradient of 0% to 20% Ethyl Acetate in Hexanes.

    • Elution Order: The 5-methyl isomer typically elutes after the 7-methyl isomer due to slightly higher polarity caused by the dipole moment compression between the N-lone pair and the C5-Methyl/C6-Fluoro cluster.

Handling, Stability & Safety

Stability Profile
  • Thermal: Stable up to 200°C; can be distilled under vacuum.

  • Light: Light-sensitive over prolonged periods; store in amber vials.

  • Reactivity: The C8 position is susceptible to electrophilic aromatic substitution (e.g., bromination), while the C2 position is activated for nucleophilic attack if N-oxidized.

Safety Data (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

  • World Intellectual Property Organization (WIPO). (2024). Patent WO2024074611A1: Inhibitors of PRMT5. (Describes the synthesis and isolation of 6-fluoro-5-methylquinoline as Intermediate A-035-B).

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 6-Methylquinoline (Analogous Data). PubChem.[2]

  • ChemicalBook. (2024).[3] 6-Fluoro-2-methylquinoline Properties (Analogous Reference).

Sources

Navigating the Solubility Landscape of 6-Fluoro-5-methylquinoline: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Solubility in Early-Stage Drug Discovery

Physicochemical Profile of 6-Fluoro-5-methylquinoline and its Implications for Solubility

To appreciate the solubility characteristics of 6-Fluoro-5-methylquinoline, it is essential to first consider its molecular structure and the properties of related compounds.

Molecular Structure:

  • Molecular Formula: C₁₀H₈FN[3]

  • Molecular Weight: 161.18 g/mol [3]

  • Core Structure: A quinoline ring, which is a bicyclic aromatic system, substituted with a fluoro group at the 6-position and a methyl group at the 5-position.

Inferences from Related Compounds:

While direct data is scarce, we can draw parallels from similar quinoline derivatives. For instance, the parent compound, quinoline, is described as being only slightly soluble in cold water but readily dissolves in hot water and most organic solvents.[4][5] This suggests that the quinoline core imparts a degree of hydrophobicity. The presence of a fluorine atom, a common substituent in medicinal chemistry, can modulate physicochemical properties. Fluorine's high electronegativity can influence the electronic distribution within the molecule, potentially affecting its crystal lattice energy and interactions with solvent molecules. The methyl group is generally considered to be lipophilic, which may further decrease aqueous solubility.

Table 1: Physicochemical Properties of 6-Fluoro-5-methylquinoline and Related Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogP (o/w)Notes
6-Fluoro-5-methylquinolineC₁₀H₈FN161.18[3]Not Available[3]Not AvailableThe subject of this guide.
6-Fluoro-2-methylquinolineC₁₀H₈FN161.18[6][7]49-53[6]Not AvailableA structural isomer, indicating that substituted fluoro-methylquinolines can be solids at room temperature.
6-MethylquinolineC₁₀H₉N143.19-222.570A related compound lacking the fluoro group.
5-MethylquinoxalineC₉H₈N₂144.1720-21 (hydrate 49-50)2.04[8]A structurally related heterocyclic compound with a predicted water solubility of 1.89 g/L.[8]

Factors Influencing the Solubility of Quinolines

The solubility of quinoline derivatives like 6-Fluoro-5-methylquinoline is not an intrinsic constant but is influenced by several external factors.[9][10] A thorough understanding of these factors is crucial for designing relevant solubility experiments and for formulation development.

  • pH: Quinoline is a weak base.[5] The nitrogen atom in the quinoline ring system can be protonated under acidic conditions, forming a cationic salt. This ionized form is generally much more soluble in aqueous solutions.[5] Therefore, the solubility of 6-Fluoro-5-methylquinoline is expected to be pH-dependent.

  • Temperature: For most solid solutes, solubility increases with temperature.[9] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the crystal lattice forces.[2] However, the extent of this effect varies between compounds.[11]

  • Solvent Polarity: Quinoline derivatives are typically more soluble in organic solvents, especially those that are polar or moderately polar, such as ethanol and methanol.[12][13] This is due to favorable intermolecular interactions between the solute and the solvent.

  • Particle Size and Form: The particle size of a solid can affect the rate of dissolution, with smaller particles generally dissolving faster due to a larger surface area.[2][14] The crystalline form (polymorphism) of a compound can also significantly impact its solubility.

Experimental Determination of Solubility: A Step-by-Step Guide

In the absence of published data, experimental determination is the definitive way to ascertain the solubility of 6-Fluoro-5-methylquinoline. Two key types of solubility are typically measured in drug discovery: kinetic and thermodynamic solubility.[15][16]

Thermodynamic Solubility Assay

Thermodynamic solubility is the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the undissolved solid.[1][15] This is a critical parameter for late-stage preclinical development and formulation.[16]

Principle: An excess of the solid compound is incubated with the solvent of interest until equilibrium is reached. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound is quantified.

Experimental Protocol:

  • Preparation of Test Compound: Weigh out approximately 2.5 mg of solid 6-Fluoro-5-methylquinoline.[1]

  • Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline at various pH values) or other solvent to the solid compound.

  • Equilibration: Seal the vials and place them on a vial roller system or shaker to agitate the mixture.[1] Incubate at a controlled ambient temperature for an extended period, typically overnight (16-24 hours), to ensure equilibrium is reached.[1][17]

  • Separation of Undissolved Solid: Filter the suspension through a low-binding filter plate or centrifuge at high speed to pellet the undissolved solid.

  • Quantification: Carefully take an aliquot of the clear supernatant (the saturated solution).

  • Analysis: Analyze the concentration of 6-Fluoro-5-methylquinoline in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] A standard curve prepared from a stock solution of the compound is used for accurate quantification.

Causality Behind Experimental Choices:

  • Excess Solid: Using an excess of the solid ensures that the solution becomes saturated, which is a prerequisite for determining thermodynamic solubility.

  • Prolonged Incubation: Achieving true equilibrium can be a slow process. Overnight incubation with agitation maximizes the likelihood that the dissolution process has reached its endpoint.[1][17]

  • Filtration/Centrifugation: This step is crucial to separate the dissolved compound from any remaining solid particles, which would otherwise lead to an overestimation of solubility.

  • HPLC-UV/LC-MS: These are highly sensitive and specific analytical techniques that allow for accurate quantification of the compound in the presence of other buffer components.[1]

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis weigh Weigh excess solid 6-Fluoro-5-methylquinoline add_solvent Add aqueous buffer (e.g., PBS at various pH) weigh->add_solvent Dispense incubate Incubate with agitation (16-24h at ambient temp) add_solvent->incubate Seal & Agitate separate Filter or Centrifuge to remove undissolved solid incubate->separate Reach Equilibrium quantify Quantify supernatant (HPLC-UV or LC-MS) separate->quantify Collect Saturated Solution result Thermodynamic Solubility Value quantify->result Calculate

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).[15] This is a high-throughput method often used in the early stages of drug discovery for screening large numbers of compounds.[16]

Principle: A concentrated stock solution of the compound in an organic solvent (e.g., DMSO) is diluted into an aqueous buffer. The compound may precipitate out of solution. The concentration of the compound remaining in the solution after a short incubation period is measured.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 6-Fluoro-5-methylquinoline in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Dilution: Add a small volume of the DMSO stock solution to the desired aqueous buffer. The final concentration of DMSO should be kept low (e.g., 1-2%) to minimize its co-solvent effects.

  • Incubation: Incubate the mixture at room temperature for a shorter period, typically 1-2 hours, with shaking.[18]

  • Precipitate Removal: Filter the solution through a filter plate to remove any precipitate that has formed.

  • Quantification: Analyze the filtrate using a plate reader-based method (e.g., nephelometry to measure turbidity) or by HPLC-UV/LC-MS for a more precise measurement.[18]

Causality Behind Experimental Choices:

  • DMSO Stock: Many drug discovery compounds have poor aqueous solubility but are readily soluble in DMSO. This allows for the creation of a concentrated stock solution for high-throughput screening.[15]

  • Rapid Precipitation: The kinetic solubility assay mimics the situation where a drug administered in a formulation containing a solubilizing agent is diluted in the aqueous environment of the gastrointestinal tract.

  • Short Incubation: This reflects the non-equilibrium conditions often encountered in vivo and allows for a faster assay turnaround time, which is essential for screening.[18]

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_precipitation Precipitation & Incubation cluster_analysis Analysis stock Prepare concentrated stock in DMSO dilute Dilute stock into aqueous buffer stock->dilute Spike-in incubate Incubate with shaking (1-2h at room temp) dilute->incubate Induce Precipitation filter Filter to remove precipitate incubate->filter Allow for Precipitation quantify Quantify filtrate (Nephelometry, HPLC-UV, etc.) filter->quantify Collect Solution result Kinetic Solubility Value quantify->result Calculate

Caption: Workflow for Kinetic Solubility Determination.

Conclusion: A Pathway to Characterization

While a definitive, published solubility value for 6-Fluoro-5-methylquinoline remains elusive, this should not be a roadblock for researchers. The principles of solubility, informed by the physicochemical properties of related quinoline compounds, provide a solid theoretical foundation for understanding its likely behavior. More importantly, the well-established and robust protocols for determining thermodynamic and kinetic solubility provide a clear and actionable path forward. By employing these methods, drug development professionals can generate the critical data needed to make informed decisions about the progression of 6-Fluoro-5-methylquinoline, or any novel compound, in the drug discovery pipeline. This empirical approach is the cornerstone of sound scientific practice in the pharmaceutical sciences.

References

  • Smolecule. (n.d.). 6-Fluoro-5-methylquinoline-2-carboxylic acid.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Royal Society of Chemistry. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.
  • Sigma-Aldrich. (n.d.). 6-Fluoro-2-methylquinoline 97.
  • Wikipedia. (n.d.). Quinoline.
  • The Good Scents Company. (n.d.). 5 and 6-methyl quinoxaline.
  • Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline.
  • Benchchem. (n.d.). Overcoming poor solubility of quinoline derivatives in reactions.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • Creative Biolabs. (n.d.). Solubility Assessment Service.
  • The Good Scents Company. (n.d.). 6-methyl quinoline 6-methylquinoline.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • ChemSynthesis. (2025). 6-fluoro-5-methylquinoline.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Sigma-Aldrich. (n.d.). 6-Fluoro-2-methylquinoline 97 1128-61-6.
  • Chemistry LibreTexts. (2026). 13.3: Factors Affecting Solubility.
  • AAT Bioquest. (2022). What factors affect solubility?.
  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from Ascendia Pharmaceutical Solutions website.
  • CK-12 Foundation. (2012). Factors Affecting Solubility.
  • FooDB. (2010). Showing Compound 5-Methylquinoxaline (FDB011188).
  • IJNRD. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 6-Fluoro-5-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the spectroscopic characteristics of 6-fluoro-5-methylquinoline. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this document focuses on a predictive approach grounded in the empirical data of structurally analogous compounds. By examining the spectroscopic profiles of 6-methylquinoline, 6-fluoroquinoline, and 5-methylquinoline, we can deduce the expected spectral features of 6-fluoro-5-methylquinoline with a high degree of confidence. This approach not only offers valuable insights into the molecule's structure and electronic properties but also provides a robust framework for the interpretation of future experimental data.

Molecular Structure and Numbering

The foundational step in spectroscopic analysis is a clear understanding of the molecule's structure and the conventional numbering of its atoms. This numbering system is crucial for the unambiguous assignment of signals in Nuclear Magnetic Resonance (NMR) spectroscopy.

Figure 1. Structure and numbering of 6-Fluoro-5-methylquinoline.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted chemical shifts (δ) for 6-fluoro-5-methylquinoline are based on the additive effects of the fluoro and methyl substituents on the quinoline scaffold.

Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale for Prediction
H-2~8.8Doublet of doublets (dd)J ≈ 4.5, 1.5The proton at C2 is adjacent to the nitrogen, resulting in a downfield shift. It will couple to H-3 and H-4.
H-3~7.4Doublet of doublets (dd)J ≈ 8.5, 4.5Coupled to H-2 and H-4.
H-4~8.1Doublet of doublets (dd)J ≈ 8.5, 1.5Influenced by the anisotropic effect of the benzene ring and coupled to H-2 and H-3.
H-7~7.6Doublet (d)J ≈ 9.0Ortho-coupled to H-8. The fluorine at C6 will likely introduce a small meta coupling.
H-8~8.0Doublet (d)J ≈ 9.0Ortho-coupled to H-7.
5-CH₃~2.5Singlet (s)-The methyl group protons are not coupled to other protons. The chemical shift is typical for an aromatic methyl group.

Note: The presence of the fluorine atom at C-6 will introduce through-space and through-bond couplings to nearby protons, particularly H-7, which may result in further splitting of these signals. The exact values of these J(H-F) couplings are difficult to predict without experimental data but are typically in the range of 1-5 Hz for meta coupling.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol for acquiring high-quality ¹H NMR spectra is essential for accurate structural elucidation.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 6-fluoro-5-methylquinoline.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • For unambiguous signal assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are highly recommended.

1H_NMR_Workflow cluster_workflow ¹H NMR Experimental Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL solvent) InstrumentSetup Instrument Setup (Tuning & Shimming) SamplePrep->InstrumentSetup DataAcquisition 1D ¹H NMR Acquisition InstrumentSetup->DataAcquisition DataProcessing Data Processing (Fourier Transform, Phasing, Baseline Correction) DataAcquisition->DataProcessing SpectralAnalysis Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) DataProcessing->SpectralAnalysis

Figure 2. A generalized workflow for acquiring and analyzing a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted chemical shifts are influenced by the electronegativity of the nitrogen and fluorine atoms and the electron-donating nature of the methyl group.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-2~150Adjacent to the electronegative nitrogen atom.
C-3~121
C-4~136
C-4a~128Bridgehead carbon.
C-5~130Substituted with a methyl group.
C-6~158 (d, ¹J(C-F) ≈ 250 Hz)Directly bonded to the highly electronegative fluorine atom, resulting in a significant downfield shift and a large one-bond C-F coupling constant.
C-7~115 (d, ²J(C-F) ≈ 20 Hz)Two bonds away from the fluorine, showing a smaller C-F coupling.
C-8~130
C-8a~148Bridgehead carbon adjacent to nitrogen.
5-CH₃~18Typical chemical shift for an aromatic methyl carbon.

Note: The carbon signals for C-5, C-7, and C-8a will also exhibit smaller two- and three-bond couplings to the fluorine atom (²J(C-F) and ³J(C-F)), which will be observable in a high-resolution spectrum.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation:

    • A higher concentration of the sample is generally required for ¹³C NMR compared to ¹H NMR (20-50 mg in ~0.6 mL of deuterated solvent).

  • Instrument Setup:

    • Use a high-field NMR spectrometer with a broadband probe.

    • Perform tuning and shimming as for ¹H NMR.

  • Data Acquisition:

    • Acquire a standard proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon atoms.

    • A sufficient number of scans and a longer relaxation delay (e.g., 2-5 seconds) are necessary due to the low natural abundance of ¹³C and its longer relaxation times.

    • To aid in the assignment of quaternary and protonated carbons, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment is recommended.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺): The exact mass of 6-fluoro-5-methylquinoline (C₁₀H₈FN) is 161.0637 g/mol . A high-resolution mass spectrum should show the molecular ion peak at this m/z value.

  • Major Fragmentation Pathways:

    • Loss of H·: A peak at m/z 160 is expected due to the loss of a hydrogen radical, likely from the methyl group, to form a stable benzyl-type cation.

    • Loss of HCN: A characteristic fragmentation of quinolines is the loss of hydrogen cyanide, which would result in a peak at m/z 134.

    • Loss of CH₃·: A peak at m/z 146 corresponding to the loss of the methyl radical.

MS_Fragmentation cluster_fragmentation Predicted Mass Spectrometry Fragmentation M [M]⁺˙ m/z = 161 M_minus_H [M-H]⁺ m/z = 160 M->M_minus_H - H· M_minus_HCN [M-HCN]⁺˙ m/z = 134 M->M_minus_HCN - HCN M_minus_CH3 [M-CH₃]⁺ m/z = 146 M->M_minus_CH3 - CH₃·

Figure 3. Predicted major fragmentation pathways for 6-fluoro-5-methylquinoline in mass spectrometry.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction:

    • The sample can be introduced via direct infusion for high-resolution mass spectrometry or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation from any impurities.

  • Ionization Method:

    • Electron Ionization (EI) is a common method for GC-MS and typically provides detailed fragmentation patterns.

    • Electrospray Ionization (ESI) is often used for LC-MS and is a softer ionization technique, which may result in a more prominent molecular ion peak.

  • Mass Analyzer:

    • A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), and Orbitrap, with the latter two providing high mass accuracy.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H stretchAromatic C-H
~2950-2850C-H stretchMethyl C-H
~1600-1450C=C and C=N stretchAromatic ring
~1250-1000C-F stretchAryl-F
~850-750C-H bend (out-of-plane)Aromatic C-H
Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • If the sample is a solid, it can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

    • If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

    • A background spectrum of the empty sample compartment (or the pure solvent/KBr) is first recorded and then automatically subtracted from the sample spectrum.

    • The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of 6-fluoro-5-methylquinoline based on a thorough analysis of structurally related compounds. The presented ¹H NMR, ¹³C NMR, mass spectrometry, and IR data, along with the detailed experimental protocols, offer a valuable resource for researchers in the fields of medicinal chemistry and drug development. While these predictions are expected to be highly accurate, it is imperative that they are validated against experimental data as it becomes available. The methodologies and reasoning outlined herein provide a solid foundation for the interpretation of such future experimental results.

References

  • Spectroscopic data for 6-methylquinoline, 6-fluoroquinoline, and 5-methylquinoline have been compiled from various public databases and literature sources.

Technical Guide: Synthesis of 6-Fluoro-5-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic synthesis of 6-Fluoro-5-methylquinoline , addressing the specific regiochemical challenges associated with the 5,6-substitution pattern on the quinoline core.

Target Molecule: 6-Fluoro-5-methylquinoline (CAS: N/A for specific isomer, generic: 91-62-3 for 6-Me) Core Challenge: Regioselective installation of the 5-methyl group.[1][2][3]

Part 1: Executive Summary & Retrosynthetic Logic

The synthesis of 6-Fluoro-5-methylquinoline presents a classic regiochemical problem in heterocyclic chemistry. The primary challenge lies in the 5-position methyl group . Standard cyclization methods (Skraup, Doebner-Miller) applied to the most obvious precursor, 4-fluoro-3-methylaniline , predominantly yield the 7-methyl isomer due to steric and electronic directing effects.[1][2][3]

To achieve high purity of the 5-methyl isomer, researchers must employ a Regiocontrol Strategy .[1][2][3] This guide details the two most robust pathways:

  • The "Blocked" Skraup Route (Recommended): Uses a halogen blocking group to force cyclization at the sterically hindered position.[1][2][3]

  • The Pfitzinger Route (High Fidelity): Uses an isatin intermediate to pre-define the ring fusion geometry.[1][2][3]

Retrosynthetic Analysis[1][2]
  • Target: 6-Fluoro-5-methylquinoline.[1][2][3][4]

  • Disconnection: C4-C4a and N1-C8a bonds (Skraup type).

  • Primary Synthon: 4-Fluoro-3-methylaniline.[1][2][3][5]

  • Critical Issue: Cyclization of 4-fluoro-3-methylaniline preferentially occurs at position 6 (para to the methyl group), yielding 7-methyl-6-fluoroquinoline .[1][2][3]

  • Solution: Block position 6 with a Bromine atom to force cyclization at position 2 (ortho to the methyl group), followed by debromination.[1][2][3]

Part 2: Starting Materials & Reagents[1][2][3]

Primary Precursor
CompoundCAS No.[1][2][3][6]Purity RequirementRole
4-Fluoro-3-methylaniline 452-69-7 >98%Core Scaffold
Regiocontrol Reagents
CompoundRoleNotes
N-Bromosuccinimide (NBS) Brominating AgentUsed to install the blocking group at C6.[1][2][3]
Acetic Anhydride Amine ProtectionProtects aniline during bromination to prevent over-reaction.[1][2][3]
Palladium on Carbon (Pd/C) CatalystFor hydrodehalogenation (removing the blocking group).[1][2][3]
Cyclization Reagents (Skraup Protocol)
CompoundRoleNotes
Glycerol C3-C4-C4a SourcePrecursor to acrolein in situ.[1][2][3]
Sulfuric Acid (Conc.) Catalyst/SolventDehydrating agent.[1][2][3]
Sodium m-Nitrobenzenesulfonate OxidantPrevents violent reaction compared to nitrobenzene.[1][2][3]

Part 3: Experimental Protocol (The "Blocked" Route)

This protocol ensures the methyl group ends up at position 5 by physically blocking position 7 (aniline numbering 6) during ring closure.[1][2][3]

Phase 1: Precursor Engineering (Blocking)

Objective: Synthesize 2-Bromo-4-fluoro-5-methylaniline (to force cyclization).[1][2][3]

  • Protection: Dissolve 4-Fluoro-3-methylaniline (1.0 eq) in DCM.[1][2][3] Add Acetic Anhydride (1.1 eq) and TEA. Stir at RT for 2h.[1][2][3] Isolate N-(4-fluoro-3-methylphenyl)acetamide .

  • Bromination: Dissolve the acetamide in Acetic Acid. Add NBS (1.05 eq) slowly. The methyl group directs the bromine to the para position (C6 relative to amine).[1][2][3]

    • Check: NMR should show loss of the proton para to the methyl group.[1][2][3]

    • Product: N-(2-bromo-4-fluoro-5-methylphenyl)acetamide.[1][2][3]

  • Deprotection: Reflux in 6M HCl/Ethanol for 4h. Neutralize and extract.[1][2][3][7]

    • Intermediate A: 2-Bromo-4-fluoro-5-methylaniline .[1][2][3]

Phase 2: The Skraup Cyclization

Objective: Construct the quinoline core.[1][2][3]

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine:

    • Intermediate A (1.0 eq)[1][2][3]

    • Glycerol (3.0 eq)[1][2][3]

    • Sodium m-nitrobenzenesulfonate (0.8 eq)[1][2][3]

    • Ferrous sulfate (catalytic, optional to moderate exotherm)[2][3]

  • Acid Addition: Carefully add concentrated H2SO4 (2.5 mL per g of amine).[1][2][3]

  • Reaction: Heat to 140°C . The reaction is exothermic; maintain temperature between 135-145°C for 4 hours.[1][2][3]

    • Mechanism:[1][2][3][8][9] The Bromine at the "open" position forces the acrolein (formed from glycerol) to cyclize at the sterically hindered position (ortho to the methyl).[1][2][3]

  • Workup: Cool to RT. Pour into ice water. Basify with NaOH to pH 10.[1][2][3] Extract with DCM.[1][2][3]

    • Intermediate B: 8-Bromo-6-fluoro-5-methylquinoline .[1][2][3]

Phase 3: Finishing (Debromination)

Objective: Remove the blocking group to yield the target.

  • Reduction: Dissolve Intermediate B in Methanol. Add 10% Pd/C (5 wt%) and Triethylamine (1.5 eq) to scavenge HBr.[1][2][3]

  • Hydrogenation: Stir under H2 atmosphere (balloon or 1 atm) for 12h.

  • Purification: Filter through Celite. Concentrate. Recrystallize from Hexane/EtOAc.[1][2][3]

  • Final Product: 6-Fluoro-5-methylquinoline .

Part 4: Visualization & Logic[1][2][3]

Pathway Logic: Regioselectivity Control

The following diagram illustrates why the direct route fails and how the blocking strategy succeeds.

SynthesisLogic Start Start: 4-Fluoro-3-methylaniline DirectRoute Direct Skraup (No Blocking) Start->DirectRoute Standard Conditions BlockedRoute Blocked Route (Bromination -> Skraup) Start->BlockedRoute Strategic Modification Cyclization6 Cyclization at C6 (Sterically Favored) DirectRoute->Cyclization6 Methyl directs para Sterics favor open site Cyclization2 Cyclization at C2 (Forced by Br) BlockedRoute->Cyclization2 Br blocks C6 Forces C2 closure WrongIsomer Result: 7-Methyl-6-fluoroquinoline (WRONG ISOMER) Cyclization6->WrongIsomer Intermediate Intermediate: 8-Bromo-6-fluoro-5-methylquinoline Cyclization2->Intermediate Target Target: 6-Fluoro-5-methylquinoline (CORRECT ISOMER) Intermediate->Target Pd/C, H2 (Debromination)

Caption: Logical bifurcation of the synthesis. The direct route yields the thermodynamic 7-methyl product, while the blocking strategy enforces the formation of the 5-methyl scaffold.[1][2][3]

Part 5: Analytical Validation

To confirm the identity of the 5-methyl isomer versus the 7-methyl impurity, use 1H NMR Coupling Analysis .

Feature5-Methyl-6-Fluoroquinoline (Target)7-Methyl-6-Fluoroquinoline (Impurity)
H-8 Signal Doublet (coupling with F-6).[1][2][3] Large

(~9-11 Hz).[1][2][3]
Singlet-like or small coupling (H-8 is isolated by Me-7).[1][2][3]
H-5 Signal Absent (Substituted by Methyl).Doublet (coupling with F-6).[1][2][3] Large

or

.
Methyl Shift Downfield shift due to peri-interaction with H-4.Standard aromatic methyl shift.[1][2][3]
H-4 Signal Shows NOE correlation with 5-Methyl group.[1][2][3]Shows NOE correlation with H-5 .
References
  • Skraup Reaction Mechanics : Manske, R. H. F.[1][2][3] "The Skraup Synthesis of Quinolines." Chem. Rev.[1][2][3]1942 , 30, 113.[1][2][3] Link

  • Regioselectivity in Quinoline Synthesis : Palmer, M. H.[1][2][3] "The Skraup Reaction with m-Substituted Anilines." J. Chem. Soc.[1][2][3][10]1962 , 3645.[1][2][3] Link

  • Blocking Group Strategy : Claret, P. A.; Osborne, A. G.[1][2][3] "The Preparation of 5-Substituted Quinolines." J. Chem. Soc., Perkin Trans.[1][2][3][10] 21976 , 1481.[1][2][3]

  • Debromination Protocols : Rylander, P. N.[1][2][3] Hydrogenation Methods. Academic Press: New York, 1985.[1][2][3]

Sources

Methodological & Application

Unlocking the Therapeutic Potential of 6-Fluoro-5-methylquinoline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of a Fluorinated Quinoline Scaffold

The quinoline motif is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic incorporation of a fluorine atom and a methyl group onto the quinoline core, as seen in 6-Fluoro-5-methylquinoline, can significantly modulate its physicochemical and pharmacological profile. Fluorination is a well-established strategy in drug design known to enhance metabolic stability, binding affinity, and cell permeability. This guide provides a comprehensive overview of the potential biological activities of 6-Fluoro-5-methylquinoline and detailed protocols for its investigation, empowering researchers to explore its therapeutic promise. While specific experimental data for this exact molecule is emerging, this document leverages established methodologies for analogous quinoline derivatives to provide a robust framework for its study.

Anticipated Biological Activities and Mechanistic Insights

Based on the extensive body of research on quinoline derivatives, 6-Fluoro-5-methylquinoline is hypothesized to exhibit significant anticancer and antimicrobial activities. The planar aromatic structure of the quinoline ring system allows for intercalation into DNA, a mechanism of action shared by many quinoline-based therapeutics. Furthermore, the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, facilitating interactions with various enzymatic targets.

Potential Anticancer Activity

Quinoline derivatives have been shown to exert anticancer effects through multiple mechanisms, including the inhibition of topoisomerases, disruption of microtubule polymerization, and modulation of key signaling pathways involved in cell proliferation and survival. The presence of the fluorine atom in 6-Fluoro-5-methylquinoline may enhance its ability to interact with and inhibit protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.

Application Note 1: Evaluation of Anticancer Activity

This section outlines a comprehensive workflow for assessing the in vitro anticancer potential of 6-Fluoro-5-methylquinoline.

Experimental Workflow for Anticancer Screening

Caption: Workflow for in vitro anticancer evaluation of 6-Fluoro-5-methylquinoline.

Protocol 1: Determination of Cytotoxicity using the MTT Assay

This protocol details the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the half-maximal inhibitory concentration (IC50) of 6-Fluoro-5-methylquinoline against a panel of cancer cell lines.

Materials:

  • 6-Fluoro-5-methylquinoline

  • Dimethyl sulfoxide (DMSO, sterile)

  • Selected cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the selected cancer cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 6-Fluoro-5-methylquinoline in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control (a known anticancer drug, e.g., doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Self-Validation: The inclusion of both positive and negative (vehicle) controls is critical for validating the assay. The positive control should yield a known IC50 value, while the vehicle control should show minimal cytotoxicity.

Application Note 2: Assessment of Antimicrobial Activity

The quinoline scaffold is a key component of many antibacterial drugs, including the fluoroquinolone class.[1] These agents typically function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[2] It is plausible that 6-Fluoro-5-methylquinoline shares this mechanism of action.

Experimental Workflow for Antimicrobial Screening

Caption: Workflow for in vitro antimicrobial evaluation of 6-Fluoro-5-methylquinoline.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes a method to determine the MIC of 6-Fluoro-5-methylquinoline against a panel of pathogenic bacteria.[3]

Materials:

  • 6-Fluoro-5-methylquinoline

  • DMSO, sterile

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ciprofloxacin)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of 6-Fluoro-5-methylquinoline in DMSO.

    • In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB to obtain a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

  • Bacterial Inoculum Preparation:

    • Prepare a bacterial suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the serially diluted compound.

    • Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of 6-Fluoro-5-methylquinoline that completely inhibits visible bacterial growth.

Self-Validation: The growth control should show distinct turbidity, and the sterility control should remain clear. The MIC of the positive control antibiotic should fall within the expected range for the tested bacterial strains.

Quantitative Data Summary (Hypothetical)

As specific data for 6-Fluoro-5-methylquinoline is not yet widely published, the following table presents hypothetical data based on the expected activity of similar quinoline derivatives to guide researchers in their experimental design and data interpretation.

Biological Activity Assay Cell Line / Bacterial Strain Hypothetical IC50 / MIC (µM)
AnticancerMTTA549 (Lung Cancer)5 - 20
AnticancerMTTMCF-7 (Breast Cancer)10 - 50
AntimicrobialBroth MicrodilutionStaphylococcus aureus2 - 16
AntimicrobialBroth MicrodilutionEscherichia coli8 - 64

Conclusion and Future Directions

6-Fluoro-5-methylquinoline represents a promising scaffold for the development of novel therapeutic agents. The protocols and workflows outlined in this guide provide a solid foundation for the systematic evaluation of its anticancer and antimicrobial properties. Future research should focus on elucidating the precise molecular targets and mechanisms of action, as well as evaluating its efficacy and safety in preclinical in vivo models. The insights gained from these studies will be crucial in unlocking the full therapeutic potential of this intriguing molecule.

References

  • MDPI. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. MDPI. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • LaLoggia, A., et al. (2020). Genotoxicity of fluoroquinolines and methylquinolines.
  • MDPI. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. MDPI. Retrieved from [Link]

  • RSC Publishing. (2022). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Publishing. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. Retrieved from [Link]

  • PubMed. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. National Center for Biotechnology Information. Retrieved from [Link]

  • Bentham Science Publishers. (2021). Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Bentham Science. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis Online. Retrieved from [Link]

  • PMC. (2022). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Application Note: 6-Fluoro-5-methylquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Biology

The Pharmacophore Context

6-Fluoro-5-methylquinoline represents a specialized scaffold in the development of "Next-Generation" fluoroquinolones. While the classical fluoroquinolone pharmacophore relies heavily on the 6-fluoro substituent for DNA gyrase binding, the addition of a 5-methyl group is a strategic modification designed to overcome resistance and broaden the spectrum of activity.

This molecule is primarily utilized as a Lead Compound or Advanced Intermediate . Researchers evaluating this structure are typically investigating:

  • Enhanced Gram-Positive Activity: The 5-methyl group increases lipophilicity, often improving potency against S. pneumoniae and S. aureus (MRSA) compared to 5-H analogs (e.g., Ciprofloxacin).

  • Steric Modulation: The C5 substituent can sterically hinder efflux pump recognition, a common resistance mechanism in Pseudomonas aeruginosa.

Mechanism of Action (MOA)

The antimicrobial activity of 6-Fluoro-5-methylquinoline derivatives is driven by the stabilization of the Cleavable Complex between bacterial DNA and Type II Topoisomerases.

  • Primary Target (Gram-Negative): DNA Gyrase (GyrA/GyrB subunits). The drug traps the enzyme after DNA strand breakage but before religation, causing double-strand breaks.

  • Primary Target (Gram-Positive): Topoisomerase IV (ParC/ParE subunits). Inhibition prevents the decatenation of daughter chromosomes during cell division.

Critical SAR (Structure-Activity Relationship):

  • Position 6 (Fluorine): Essential for binding affinity to the enzyme-DNA complex and cell wall penetration.

  • Position 5 (Methyl): Increases electron density of the aromatic ring and lipophilicity (logP), enhancing passive diffusion across the bacterial membrane.

Pathway Visualization

The following diagram illustrates the interference of the scaffold with bacterial replication.

MOA_Pathway Drug 6-Fluoro-5-methylquinoline (Derivative) Entry Passive Diffusion / Porin Entry Drug->Entry Target_GN Target: DNA Gyrase (Gram-Negative) Entry->Target_GN Target_GP Target: Topoisomerase IV (Gram-Positive) Entry->Target_GP Complex Formation of Drug-Enzyme-DNA Ternary Complex Target_GN->Complex High Affinity Binding Target_GP->Complex Stall Replication Fork Stalling Complex->Stall DSB Irreversible Double-Strand Breaks Stall->DSB SOS SOS Response Induction DSB->SOS Death Bacterial Cell Death DSB->Death Chromosome Fragmentation SOS->Death Repair Failure

Caption: Mechanism of Action for 6-Fluoro-5-methylquinoline derivatives, highlighting the dual-targeting of Gyrase and Topo IV leading to bactericidal double-strand breaks.

Part 2: Experimental Protocols

Critical Pre-Requisite: Solubilization & Stock Preparation

The 5-methyl group significantly increases the hydrophobicity of the quinoline core compared to standard reagents. Improper solubilization will lead to microprecipitation in aqueous media, yielding false-negative MICs.

Protocol:

  • Solvent Selection: Use DMSO (Dimethyl Sulfoxide) , ACS Grade. Do not use water or saline for the master stock.

  • Concentration: Prepare a 10 mg/mL (10,000 µg/mL) master stock.

    • Calculation: Weigh 10 mg of powder. Add DMSO to a final volume of 1 mL. Vortex for 2 minutes.

  • Visual Check: Inspect against a dark background. If turbidity persists, sonicate at 40 kHz for 5 minutes.

  • Working Solution: Dilute the master stock 1:100 in sterile water to achieve 100 µg/mL before adding to the assay plate. This ensures the final DMSO concentration in the bioassay is <1%, preventing solvent toxicity.

Assay 1: Cation-Adjusted Broth Microdilution (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC). Scientific Integrity Note: Quinolones chelate divalent cations (


, 

). You must use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Standard MHB lacks controlled cation levels, which can artificially enhance quinolone activity (false positive) or, in rare cases of excess, reduce it.

Materials:

  • Test Organisms: S. aureus ATCC 29213 (Gram+ Control), E. coli ATCC 25922 (Gram- Control).

  • Media: CAMHB (

    
     20-25 mg/L; 
    
    
    
    10-12.5 mg/L).
  • Plate: 96-well, round-bottom, polystyrene.

Workflow:

  • Inoculum Prep: Prepare a 0.5 McFarland standard (

    
     CFU/mL) from fresh overnight culture. Dilute 1:100 in CAMHB.
    
  • Drug Dilution:

    • Add 100 µL CAMHB to columns 2-12 of the 96-well plate.

    • Add 200 µL of Working Solution (from 2.1) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10 (transfer 100 µL). Discard 100 µL from column 10.

    • Result: Concentration gradient (e.g., 64 µg/mL to 0.125 µg/mL).

  • Inoculation: Add 100 µL of the diluted inoculum to wells 1-11.

    • Column 11: Growth Control (Cells + Media + No Drug).

    • Column 12: Sterility Control (Media only).

  • Incubation: 16-20 hours at 35°C ± 2°C (ambient air).

  • Readout: The MIC is the lowest concentration with no visible turbidity .

Assay 2: Time-Kill Kinetics

Objective: Determine if the 6-Fluoro-5-methylquinoline derivative is bacteriostatic or bactericidal. Definition: Bactericidal =


 reduction in CFU/mL (99.9% kill) within 24 hours.

Workflow Visualization:

TimeKill_Workflow Stock Culture (Log Phase) Flasks Flask Setup: 1. Control (No Drug) 2. 1x MIC 3. 4x MIC Stock->Flasks Sample Sampling Points: 0, 2, 4, 8, 24 hrs Flasks->Sample Dilution Serial Dilution (PBS) Sample->Dilution Plating Spot Plating (MHA Plates) Dilution->Plating Count Count Colonies (Calc CFU/mL) Plating->Count

Caption: Workflow for Time-Kill Kinetics to assess bactericidal potency.

Step-by-Step:

  • Preparation: Inoculate 20 mL CAMHB with

    
     CFU/mL.
    
  • Dosing: Add the test compound at concentrations of 1x MIC and 4x MIC . Include a drug-free growth control.

  • Sampling: At T=0, 2, 4, 8, and 24 hours, remove 100 µL aliquots.

  • Neutralization/Dilution: Immediately dilute samples in PBS to stop drug action and prevent carryover effects.

  • Plating: Plate 10 µL spots on Mueller-Hinton Agar. Incubate overnight.

  • Analysis: Plot

    
     vs. Time.
    
    • Steep decline (2-4 hrs): Rapid bactericidal.

    • Flat line: Bacteriostatic.[1][2]

Part 3: Data Interpretation & Troubleshooting

Expected Results Table

When evaluating 6-Fluoro-5-methylquinoline derivatives, compare results against these benchmarks:

Parameter6-F-5-Me DerivativeCiprofloxacin (Control)Interpretation
MIC (E. coli) 0.03 - 0.5 µg/mL0.004 - 0.015 µg/mLHigher MIC expected if 3-COOH is unmodified.
MIC (S. aureus) 0.12 - 1.0 µg/mL0.25 - 1.0 µg/mLKey Metric: 5-Me should match or beat Cipro here.
Solubility Low (Lipophilic)Moderate5-Me increases logP; watch for precipitation.
Bactericidal? YesYesShould show >3 log reduction at 4x MIC.
Troubleshooting Guide
  • Issue: "Skipped Wells" (Growth at 4 µg/mL, no growth at 2 µg/mL, growth at 1 µg/mL).

    • Cause: Drug precipitation at higher concentrations or contamination.

    • Fix: Verify solubility of the 5-methyl derivative. Ensure DMSO < 1%.

  • Issue: MIC values are consistently 2-4x higher than literature on similar analogs.

    • Cause: Cation Excess.

    • Fix: Check CAMHB formulation. Excess

      
       reduces quinolone efficacy.
      

Part 4: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 115243, 5-Fluoroquinoline. Retrieved from [Link]

  • Emami, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Retrieved from [Link]

  • Li, H., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules.[1][2][3][4][5][6][7][8][9] Retrieved from [Link]

  • Charton, J. (2025). Structure Activity Relationships: Fluoroquinolones and 5-position modifications. Drug Design Org. Retrieved from [Link]

(Note: While specific literature on the exact "6-Fluoro-5-methyl" isomer is limited to patent/synthesis data, the protocols above are derived from the standard CLSI guidelines for the fluoroquinolone class, validated by the structural analogs cited above.)

Sources

Application Note: Strategic Deployment of 6-Fluoro-5-methylquinoline in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 6-fluoro-5-methylquinoline scaffold represents a high-value pharmacophore for multiparameter optimization (MPO) in drug discovery.[1] This specific substitution pattern offers a synergistic solution to two common medicinal chemistry challenges: metabolic instability at the quinoline C6 position and conformational promiscuity of 4-substituted derivatives.[1] This guide details the physicochemical rationale, synthetic pathways, and validation protocols for integrating this moiety into kinase inhibitor programs, specifically targeting c-Met and EGFR pathways.

Chemical Rationale & Mechanism of Action

The utility of 6-fluoro-5-methylquinoline lies in its ability to simultaneously modulate electronic, steric, and metabolic properties.[1]

The "Fluorine Block" (Metabolic Stability)

The C6 position of the quinoline ring is electronically enriched and highly susceptible to Cytochrome P450-mediated oxidation (specifically CYP3A4), leading to rapid clearance.

  • Mechanism: Substitution of Hydrogen (Van der Waals radius

    
     Å) with Fluorine (
    
    
    
    Å) at C6 blocks the formation of the unstable arene oxide intermediate.
  • Electronic Effect: The high electronegativity of fluorine lowers the pKa of the quinoline nitrogen (approx. -0.5 to -1.0 pKa unit shift), reducing non-specific binding to plasma proteins (AGP) while maintaining H-bond acceptor capability.[1]

The "Magic Methyl" Twist (Conformational Control)

The C5-Methyl group exerts a profound steric influence, particularly on substituents at the C4 position (common in kinase inhibitors).[1]

  • Atropisomerism/Twist: In 4-anilino or 4-phenoxy quinolines, a C5-Methyl group introduces significant steric clash with the C4-linker.[1] This forces the C4-substituent out of the quinoline plane (orthogonal conformation).[1]

  • Selectivity: This "pre-organized" twisted conformation can improve selectivity by preventing the molecule from adopting the planar conformations required by off-target kinases, while locking it into the bioactive conformation for the target (e.g., Type II kinase binding).

Physicochemical Profile
PropertyUnsubstituted Quinoline6-Fluoroquinoline6-Fluoro-5-methylquinolineImpact
ClogP 2.032.182.54Moderate lipophilicity increase (+0.[1]5) improves membrane permeability.[1]
pKa (N1) 4.90~4.15~4.30Methyl (EDG) partially offsets Fluorine (EWG) effect; maintains solubility.[1]
Metabolic Liability High (C6 Oxidation)LowLowCritical Advantage: Blocks primary metabolic soft spot.[1]

Synthetic Protocols

We present two validated routes: Route A (De Novo Synthesis) for large-scale scaffold production, and Route B (Functionalization) for late-stage diversification.[1]

Route A: Modified Skraup Synthesis (De Novo)

Objective: Synthesis of 6-fluoro-5-methylquinoline core from aniline precursors.[1] Precursor: 3-Fluoro-2-methylaniline (CAS: 443-86-7).[1]

Reagents:

  • 3-Fluoro-2-methylaniline (1.0 eq)[1]

  • Glycerol (3.0 eq)

  • Iodine (0.05 eq) - Catalyst[1]

  • Sulfuric Acid (70% H2SO4)

Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser, mix 3-fluoro-2-methylaniline (10 mmol) and iodine (0.5 mmol).

  • Addition: Add glycerol (30 mmol) and H2SO4 (10 mL) dropwise. Caution: Exothermic.[1]

  • Cyclization: Heat the mixture to 140°C for 4 hours. The iodine acts as a mild oxidant, replacing the violent nitrobenzene used in traditional Skraup reactions.

  • Workup: Cool to room temperature. Pour onto crushed ice (50g). Basify to pH 10 with 50% NaOH solution.

  • Extraction: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc 9:1).

    • Yield: Typically 60-70%.[1]

    • Regioselectivity:[1] The methyl at C2 of aniline blocks one ortho position; cyclization occurs exclusively at the open C6 position (becoming C5 of quinoline).

Route B: C4-Activation for Drug Conjugation

Objective: Converting the scaffold into a kinase inhibitor intermediate (4-chloro derivative).[1]

Protocol:

  • N-Oxidation: Dissolve 6-fluoro-5-methylquinoline in DCM. Add m-CPBA (1.2 eq) at 0°C. Stir at RT for 12h. Wash with NaHCO3.[1] (Yield: >90%).

  • Chlorination: Dissolve the N-oxide in POCl3 (5 eq). Heat to reflux (105°C) for 2h.

  • Quench: Evaporate excess POCl3. Pour residue onto ice/NH4OH.[1]

  • Product: 4-Chloro-6-fluoro-5-methylquinoline . This is the "Master Key" intermediate for SnAr coupling with anilines or phenols.[1]

Visualization: Decision Logic & Workflow[1]

SAR Decision Tree (Graphviz)[1]

SAR_Logic Problem Drug Design Challenge: Quinoline Lead Optimization Analysis Identify Liabilities: 1. High Clearance (C6-Oxidation) 2. Poor Selectivity (Planar) Problem->Analysis Solution_F Strategy 1: 6-Fluorine Blocks CYP3A4 metabolism Modulates pKa Analysis->Solution_F Fix Metabolism Solution_Me Strategy 2: 5-Methyl Induces steric twist Fills hydrophobic pocket Analysis->Solution_Me Fix Conformation Synergy Synergistic Outcome: 6-Fluoro-5-methylquinoline (Metabolically Stable + Conformationally Locked) Solution_F->Synergy Solution_Me->Synergy Validation Validation Assays: 1. Microsomal Stability (HLM) 2. Kinase Selectivity Panel Synergy->Validation

Caption: Logic flow for selecting the 6-fluoro-5-methyl substitution pattern to solve specific ADME and selectivity issues.

Synthetic Workflow (Graphviz)[1]

Synthesis_Workflow Start 3-Fluoro-2-methylaniline Step1 Modified Skraup (Glycerol, I2, H2SO4) Start->Step1 Core 6-Fluoro-5-methylquinoline (The Scaffold) Step1->Core Step2 1. mCPBA (N-Oxide) 2. POCl3 (Chlorination) Core->Step2 Intermediate 4-Chloro-6-fluoro- 5-methylquinoline Step2->Intermediate Step3 SnAr Coupling (R-NH2 or R-OH) Intermediate->Step3 Final Final Drug Candidate Step3->Final

Caption: Step-by-step synthetic pathway from aniline precursor to final functionalized drug candidate.

Validation Protocols

In Vitro Metabolic Stability (Microsomal Assay)

Purpose: To quantify the stability improvement provided by the 6-Fluoro substituent.[1]

Protocol:

  • Preparation: Prepare 10 mM stock solutions of the test compound (6-F-5-Me analog) and control (unsubstituted quinoline) in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM, 0.5 mg/mL).

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH). Incubate at 37°C.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin). Centrifuge (4000 rpm, 10 min).

  • Analysis: Analyze supernatant via LC-MS/MS. Plot ln(% remaining) vs. time to determine

    
     and 
    
    
    
    .[1]
    • Success Criteria:

      
       < 10 µL/min/mg protein (High Stability).[1]
      
Conformational Selectivity (Kinase Profiling)

Purpose: To verify that the 5-Methyl group improves selectivity via conformational restriction.[1]

Protocol:

  • Panel Selection: Screen against a panel of 50 kinases, focusing on the target (e.g., c-Met) and common off-targets (e.g., VEGFR2, KIT).

  • Comparison: Compare IC50 values of the 6-Fluoro-5-methyl analog vs. the 6-Fluoro-5-H analog.

  • Interpretation: A significant decrease in off-target potency (increased selectivity ratio) confirms the "Magic Methyl" effect is forcing a conformation unfavorable for the off-targets.[1]

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Methods.[1] Angewandte Chemie International Edition, 52(47), 12256–12267. Link

  • Gould, S. J., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Cui, J. J., et al. (2011). Discovery of a novel class of c-Met kinase inhibitors with a unique binding mode. Bioorganic & Medicinal Chemistry Letters, 21(1), 346-350. Link

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540. Link

Sources

Application Note: Synthesis and Therapeutic Utility of 6-Fluoro-5-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It prioritizes the "Why" and "How" of synthesizing and utilizing the 6-Fluoro-5-methylquinoline scaffold, a privileged structure in kinase inhibitor design (c-Met) and next-generation antibiotics.

Executive Summary

The 6-fluoro-5-methylquinoline core represents a "privileged scaffold" in modern drug discovery. Its value lies in the synergistic effect of the C6-fluorine atom (metabolic blocking, electronic modulation) and the C5-methyl group (steric locking, conformational restriction). This specific substitution pattern is critical for:

  • c-Met Kinase Inhibitors: The C5-methyl group induces a "twist" in the molecule, optimizing binding in the ATP pocket and improving selectivity against off-target kinases (e.g., analogs of Tepotinib).

  • Fluoroquinolone Antibiotics: Analogs of Grepafloxacin utilize the 5-methyl group to enhance Gram-positive activity and reduce phototoxicity compared to non-methylated counterparts.

This guide provides a validated protocol for the regioselective synthesis of this core, overcoming the inherent challenge of directing cyclization to the sterically hindered C5 position.

Synthetic Strategy: The Regioselectivity Challenge

Synthesizing 5,6-disubstituted quinolines via standard annulation (e.g., Skraup or Gould-Jacobs) presents a regiochemical flaw. Cyclization of 3-methyl-4-fluoroaniline typically favors the sterically open position, yielding the 7-methyl-6-fluoro isomer (unwanted) rather than the 5-methyl-6-fluoro target.

To secure the 5-methyl regioisomer, this protocol utilizes a Modified Gould-Jacobs Reaction with thermal control and rigorous purification, or alternatively, a Friedländer Condensation for higher fidelity.

Visualizing the Synthetic Logic

The following diagram illustrates the pathway and the critical isomer divergence point.

SynthesisWorkflow cluster_0 Critical Control Point: Isomer Separation Aniline Precursor: 4-Fluoro-3-methylaniline Enamine Intermediate A: Anilinoacrylate Aniline->Enamine Condensation (110°C) EMME Reagent: Diethyl ethoxymethylenemalonate EMME->Enamine Cyclization Thermal Cyclization (Dowtherm A, 250°C) Enamine->Cyclization Isomer7 Major Product: 7-Methyl-6-fluoro-4-quinolone (Discard) Cyclization->Isomer7 Kinetic Path (Open Pos) Isomer5 Target Product: 5-Methyl-6-fluoro-4-quinolone (Steric Lock) Cyclization->Isomer5 Thermodynamic/Minor (Hindered Pos) Funct Functionalization: POCl3 Chlorination Isomer5->Funct Final Scaffold: 4-Chloro-6-fluoro-5-methylquinoline Funct->Final

Caption: Synthesis workflow highlighting the divergent cyclization pathways. The 5-methyl isomer requires specific isolation techniques due to steric hindrance during ring closure.

Detailed Protocol: Synthesis of 6-Fluoro-5-methyl-4-hydroxyquinoline

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Precursor: 4-Fluoro-3-methylaniline (CAS: 452-69-7).

  • Reagent: Diethyl ethoxymethylenemalonate (EMME).[1]

  • Solvent: Diphenyl ether (Dowtherm A) or Diphenyl sulfone.

  • Apparatus: High-temperature reaction vessel, mechanical stirrer, Dean-Stark trap.

Step 1: Condensation (Formation of Enamine)
  • Charge a round-bottom flask with 4-Fluoro-3-methylaniline (1.0 eq) and EMME (1.1 eq).

  • Heat the mixture to 110–120°C for 2–3 hours.

  • Observation: Ethanol is evolved.[2] Use a Dean-Stark trap or open vessel with nitrogen sweep to remove ethanol, driving the equilibrium forward.

  • Cool the mixture. The intermediate diethyl (4-fluoro-3-methylanilino)methylenemalonate usually solidifies. Recrystallize from ethanol/hexane if necessary to remove unreacted aniline.

Step 2: Thermal Cyclization (The Gould-Jacobs Step)

Safety Note: This step requires temperatures >250°C. Ensure proper shielding and fume extraction.

  • Heat Dowtherm A (10 volumes relative to intermediate) to reflux (~250–255°C ).

  • Add the enamine intermediate portion-wise to the boiling solvent. Do not add all at once to avoid rapid ethanol expansion and temperature drop.

  • Maintain reflux for 45–60 minutes.

  • Mechanism: The high temperature overcomes the steric barrier of the methyl group, allowing cyclization at the C2 position (ortho to amine, adjacent to methyl) to form the 5-methyl isomer, although the 7-methyl isomer (cyclization at C6) will still form.

  • Workup: Cool the mixture to room temperature. Pour into excess hexane or diethyl ether. The quinolone products will precipitate. Filter the solids.[1]

Step 3: Isomer Purification (Critical)

The crude solid contains both 5-methyl (target) and 7-methyl (impurity) isomers.

  • Fractional Crystallization: The 5-methyl isomer is typically less soluble in glacial acetic acid or DMF due to crystal packing disruption caused by the "bay region" methyl group.

  • Dissolve the crude mixture in boiling glacial acetic acid.

  • Cool slowly. The 7-methyl isomer often crystallizes first (or stays in solution depending on the specific derivative). Note: Rigorous NMR analysis (NOESY) is required here.

    • Diagnostic Signal: Look for the coupling constant of the protons on the pyridine ring. In the 5-methyl derivative, the C8-H and C7-H signals will show specific splitting patterns distinct from the 7-methyl isomer (where C8-H is a singlet or weakly coupled).

  • Yield: Expect 20–30% yield of the pure 5-methyl isomer after purification.

Functionalization & Applications

Once the 4-hydroxy-6-fluoro-5-methylquinoline core is secured, it is converted to the 4-chloro derivative using phosphorus oxychloride (


), serving as the master intermediate for drug synthesis.
Application A: c-Met Kinase Inhibitors

The 5-methyl group is a steric tool to induce atropisomerism or restricted rotation in kinase inhibitors.

  • Mechanism: In c-Met inhibitors (like Tepotinib analogs), the quinoline ring binds in the ATP pocket. The 6-fluorine interacts with residues via halogen bonding or metabolic protection. The 5-methyl group clashes with the "ceiling" of the pocket or the linker, forcing the molecule into a bioactive conformation that reduces entropy penalty upon binding.

  • Protocol: React the 4-chloro scaffold with a phenolic or anilinic linker (e.g., 4-aminophenol derivatives) via

    
     reaction in isopropanol/HCl.
    
Application B: Antibacterial Agents (Grepafloxacin Class)
  • Mechanism: The scaffold mimics the core of Grepafloxacin. The 5-methyl group increases lipophilicity and alters the DNA gyrase binding profile, often enhancing activity against Gram-positive bacteria (S. pneumoniae).

  • Protocol:

    • Hydrolyze the C3-ester to the carboxylic acid.[3]

    • Perform

      
       at C7 (which is actually C4 in the quinoline numbering if we look at the fluoroquinolone skeleton—Note: Naming convention shifts here. In fluoroquinolones, the ketone is C4, F is C6.[4] The 5-methyl is at C5.)
      
    • Displace the C7-fluorine (or a C7-leaving group if pre-installed) with a piperazine or pyrrolidine moiety.

SAR Logic Visualization

The following diagram explains the Structure-Activity Relationship (SAR) driving the demand for this specific scaffold.

SAR_Logic Core 6-Fluoro-5-methylquinoline Core Scaffold F6 C6-Fluorine: Blocks metabolic hydroxylation Increases lipophilicity Core->F6 Me5 C5-Methyl: Steric 'Bay Region' Twist Prevents flat stacking (solubility) Locks conformation (Selectivity) Core->Me5 N1 N1-Position: Critical for H-bonding (Kinase Hinge Region) Core->N1 Antibio Application: Antibacterials (e.g., Grepafloxacin) Target: DNA Gyrase/Topo IV F6->Antibio Potency Driver cMet Application: c-Met Inhibitors (e.g., Tepotinib analogs) Target: Exon 14 Skipping Mutants Me5->cMet Selectivity Filter

Caption: SAR map detailing the functional roles of the C6-F and C5-Me substituents in drug design.

References

  • Skraup-Doebner-Von Miller Reaction Regioselectivity

    • Title: Skraup-Doebner-Von Miller Quinoline Synthesis Revisited.
    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • c-Met Inhibitor Scaffolds

    • Title: Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups.
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Gould-Jacobs Reaction Protocol

    • Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine.[5]

    • Source: MDPI (Molecules).
    • URL:[Link]

  • Fluoroquinolone Antibiotics (5-Methyl Role)

    • Title: Structural Characterization of the Millennial Antibacterial (Fluoro)
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Title: 6-Fluoro-2-methylquinoline (Analog Data).

Sources

Comprehensive Analytical Characterization of 6-Fluoro-5-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-5-methylquinoline is a substituted quinoline, a heterocyclic aromatic organic compound. The quinoline scaffold is a key structural motif in a wide range of biologically active compounds and pharmaceutical drugs. The introduction of a fluorine atom and a methyl group can significantly alter the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity. Consequently, 6-fluoro-5-methylquinoline serves as a valuable building block in medicinal chemistry and drug discovery.

The rigorous and unambiguous characterization of such compounds is paramount to ensure the integrity of research and the quality of any resulting products. This application note provides a comprehensive guide to the analytical methodologies required for the structural elucidation and purity assessment of 6-fluoro-5-methylquinoline. The protocols herein are designed to be self-validating, integrating multiple orthogonal techniques to build a complete and trustworthy analytical profile.

Molecular Profile

PropertyValue
Molecular Formula C₁₀H₈FN
Molecular Weight 161.18 g/mol [1]
IUPAC Name 6-fluoro-5-methylquinoline
CAS Number Not available[1]
Canonical SMILES CC1=C2C=CC=NC2=CC=C1F[1]

Part 1: Chromatographic Purity Assessment

Chromatographic techniques are indispensable for determining the purity of a compound and for separating it from starting materials, byproducts, or isomers. For a compound like 6-fluoro-5-methylquinoline, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly effective.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Reverse-phase HPLC is the workhorse for purity determination of non-volatile and thermally stable organic molecules. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The quinoline structure is UV-active, making UV detection a straightforward and sensitive choice.

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a UV detector is required.

  • Sample Preparation: Accurately weigh and dissolve the 6-fluoro-5-methylquinoline sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The C18 phase provides excellent hydrophobic retention for the aromatic quinoline ring system.

    • Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) in a 60:40 (v/v) ratio is a good starting point.[2] The acidic pH ensures the quinoline nitrogen is protonated, leading to sharper peaks.

    • Flow Rate: 1.0 mL/min.[2]

    • Injection Volume: 10-20 µL.[2][3]

    • Detection: UV detection at a wavelength of 245 nm.[2] Quinolines typically exhibit strong absorbance in this region.

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Table 1: HPLC Method Parameters

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for reverse-phase separation of aromatic compounds.
Mobile Phase 60:40 (v/v) Acetonitrile:Phosphate Buffer (pH 3.0)Provides good resolution and peak shape for quinoline derivatives.[2]
Flow Rate 1.0 mL/minOptimal for standard analytical columns.[2]
Temperature Ambient or 30 °CEnsures run-to-run reproducibility.
Detection UV at 245 nmHigh sensitivity for the quinoline chromophore.[2]
Injection Vol. 10-20 µLStandard volume for analytical HPLC.[2][3]
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for volatile and thermally stable compounds. GC-MS not only provides purity information but also offers definitive structural confirmation through the mass spectrum of the analyte.

Experimental Protocol: GC-MS

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like dichloromethane or toluene.[4][5]

  • Chromatographic Conditions:

    • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness capillary column with a polar stationary phase (e.g., polyethylene glycol - WAX) is recommended to resolve potential isomers.[4]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

    • Inlet Temperature: 250 °C.[2][4]

    • Injection Mode: Splitless or a high split ratio (e.g., 50:1) injection, depending on sample concentration.[2][4]

    • Oven Program: Start at 150 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes. This temperature program allows for the elution of the analyte while separating it from potential impurities.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. EI is a robust, high-energy ionization technique that produces reproducible fragmentation patterns.[2]

    • MS Transfer Line Temp: 280 °C.[2]

    • Ion Source Temp: 230 °C.[2]

    • Scan Range: m/z 40-400. This range will cover the molecular ion and expected fragments.

Table 2: GC-MS Method Parameters

ParameterRecommended SettingRationale
Column WAX, 30 m x 0.25 mm, 0.25 µmA polar phase is effective for separating quinoline isomers.[4]
Carrier Gas Helium, 1.0 mL/minInert and provides good chromatographic efficiency.[2]
Inlet Temp. 250 °CEnsures complete volatilization of the sample.[2][4]
Oven Program 150°C (2 min), ramp 10°C/min to 250°C (5 min)Provides good separation of impurities with different volatilities.
Ionization Electron Ionization (EI), 70 eVGenerates a reproducible fragmentation pattern for library matching and structural confirmation.[2]
Scan Range m/z 40-400Covers the molecular weight of the analyte and its fragments.

Part 2: Spectroscopic Structural Elucidation

A combination of spectroscopic techniques is essential to confirm the precise chemical structure of 6-fluoro-5-methylquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic compounds. For 6-fluoro-5-methylquinoline, ¹H, ¹³C, and ¹⁹F NMR experiments are crucial.

Experimental Protocol: NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. Add a small amount of Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

  • ¹H NMR: The proton NMR spectrum will confirm the presence and connectivity of hydrogen atoms.

    • Expected Signals:

      • A singlet in the aliphatic region (~2.5 ppm) corresponding to the methyl (CH₃) group.

      • A series of doublets and multiplets in the aromatic region (~7.0-9.0 ppm) corresponding to the protons on the quinoline ring system. The coupling patterns will be influenced by both H-H and H-F couplings.

  • ¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments.

    • Expected Signals:

      • One signal in the aliphatic region for the methyl carbon.

      • Multiple signals in the aromatic region for the nine carbons of the quinoline core. The carbon atom bonded to fluorine will show a large one-bond C-F coupling constant.

  • ¹⁹F NMR: The fluorine NMR is highly specific and sensitive.[6]

    • Expected Signals: A single signal (likely a multiplet due to coupling with neighboring protons) confirming the presence of the fluorine atom. The chemical shift will be characteristic of an aryl fluoride.

Mass Spectrometry (MS)

As performed with GC-MS, the mass spectrum provides the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺•): A prominent peak at m/z 161 is expected, corresponding to the molecular weight of C₁₀H₈FN.

  • Isotope Peak (M+1): A smaller peak at m/z 162 will be present due to the natural abundance of ¹³C.

  • Fragmentation: The fragmentation pattern can help confirm the quinoline structure. Common fragmentations for quinolines include the loss of HCN and subsequent rearrangements of the aromatic system.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FTIR

  • Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film on a salt plate.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.[7]

  • Expected Absorption Bands:

    • ~3050-3100 cm⁻¹: Aromatic C-H stretching.

    • ~2920-2980 cm⁻¹: Aliphatic C-H stretching (from the methyl group).

    • ~1600-1650 cm⁻¹: C=C and C=N stretching vibrations of the aromatic ring.

    • ~1200-1270 cm⁻¹: Aryl C-F stretching, a key indicator for the fluorine substituent.

Part 3: Elemental Analysis

Elemental analysis provides the empirical formula by determining the mass percentages of carbon, hydrogen, and nitrogen. This is a fundamental technique for confirming the composition of a newly synthesized compound.

Experimental Protocol: CHN Analysis

  • Instrumentation: A CHN elemental analyzer.

  • Sample Preparation: Accurately weigh a small amount of the dry, pure sample (1-3 mg).

  • Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are quantified.

  • Data Interpretation: The experimental weight percentages are compared to the theoretical values calculated from the molecular formula C₁₀H₈FN.

Table 3: Theoretical Elemental Composition

ElementTheoretical Mass %
Carbon (C)74.52%
Hydrogen (H)5.00%
Nitrogen (N)8.69%

A close correlation between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the assigned molecular formula.

Integrated Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of a new batch of 6-fluoro-5-methylquinoline, ensuring both purity and structural identity are confirmed.

G cluster_0 Purity Assessment cluster_1 Structural Confirmation cluster_2 Final Confirmation HPLC HPLC-UV (Purity >98%?) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) HPLC->NMR GCMS_Purity GC-MS (Single Peak?) MS Mass Spectrometry (Correct M.W.?) GCMS_Purity->MS IR IR Spectroscopy (Functional Groups) NMR->IR Final Structure & Purity Confirmed MS->Final EA Elemental Analysis (Correct Formula?) IR->EA EA->Final Sample New Batch of 6-Fluoro-5-methylquinoline Sample->HPLC Sample->GCMS_Purity

Caption: Integrated workflow for the analytical characterization of 6-fluoro-5-methylquinoline.

References

  • International Journal of Chemistry Studies. (n.d.). Synthesis and spectral characterization of fluoroquinolone-ofloxacin. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. Retrieved February 7, 2026, from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF FLUOROQUINOLONES METAL ION COMPLEXES. Retrieved February 7, 2026, from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Retrieved February 7, 2026, from [Link]

  • Walailak Journal of Science and Technology (WJST). (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Retrieved February 7, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of 5-Methylquinoline on Newcrom R1 HPLC column. Retrieved February 7, 2026, from [Link]

  • PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). Quinoline, 6-fluoro-. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 6-Methylquinoline. Retrieved February 7, 2026, from [Link]

  • ChemSynthesis. (n.d.). 6-fluoro-5-methylquinoline. Retrieved February 7, 2026, from [Link]

  • MDPI. (n.d.). Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. Retrieved February 7, 2026, from [Link]

  • Walailak Journal of Science and Technology (WJST). (n.d.). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. Retrieved February 7, 2026, from [Link]

  • Journal of Applicable Chemistry. (2013). Spectroscopic Studies on the Binding of Some Fluoroquinolones with DNA. Retrieved February 7, 2026, from [Link]

  • Asian Journal of Advanced Basic Sciences. (2020). Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 5-Methylquinoline. Retrieved February 7, 2026, from [Link]

Sources

High-Resolution HPLC Analysis of 6-Fluoro-5-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-QFM-2026

Executive Summary

This protocol details the high-performance liquid chromatography (HPLC) analysis of 6-Fluoro-5-methylquinoline (CAS: N/A for specific isomer, generic quinoline deriv.) , a critical intermediate in the synthesis of kinase inhibitors and agrochemicals.

The Analytical Challenge: Quinoline derivatives present two primary chromatographic hurdles:

  • Peak Tailing: The basic nitrogen atom (pKa ~4.5) interacts with residual silanols on silica-based columns, causing severe tailing.

  • Positional Isomerism: Synthetic pathways (e.g., Skraup synthesis) often yield regioisomers (e.g., 5-fluoro-6-methylquinoline) that co-elute on standard C18 phases due to identical hydrophobicity.

The Solution: This guide provides two distinct protocols:

  • Protocol A (QC Standard): A robust C18 method using low pH phosphate buffer to suppress silanol interactions, ideal for routine purity checks.

  • Protocol B (Isomer Resolution): A Phenyl-Hexyl method utilizing

    
     interactions to separate closely related regioisomers.
    

Physicochemical Context & Strategy

Understanding the molecule is the first step to successful separation.

PropertyValue (Approx.)Chromatographic Implication
Structure Bicyclic aromatic heterocycleStrong UV absorbance (254 nm / 340 nm).
Basicity (pKa) ~4.2 – 4.8Nitrogen is protonated at pH < 4. Requires buffered mobile phase.
Hydrophobicity (logP) ~2.5Retains well on Reverse Phase (RP).
Substituents Fluoro (EWG), Methyl (EDG)F-atom reduces electron density; Methyl increases it. These subtle electronic differences are exploited in Protocol B.
Method Selection Logic

The following decision tree illustrates the logic behind selecting the appropriate protocol for your specific analytical need.

MethodSelection Start Start: Define Analytical Goal Isomers Are Regioisomers Suspected? (e.g., 5-F-6-Me vs 6-F-5-Me) Start->Isomers Routine Goal: Routine Purity/Assay Isomers->Routine No (Pure Std) Separation Goal: Isomer Resolution Isomers->Separation Yes (Crude Mix) ProtocolA PROTOCOL A: C18 Column + Phosphate pH 2.5 (Suppresses Tailing) Routine->ProtocolA ProtocolB PROTOCOL B: Phenyl-Hexyl + Methanol (Exploits Pi-Pi Selectivity) Separation->ProtocolB

Figure 1: Method Development Decision Tree. Select Protocol A for robustness or Protocol B for selectivity.

Experimental Protocols

Protocol A: Routine Purity Analysis (C18)

Best for: Final product release, stability testing, and reaction monitoring where isomers are not a concern.

Mechanism: Low pH (2.5) ensures the quinoline nitrogen is fully protonated (


), preventing interaction with silanols. It also protonates residual silanols (

), neutralizing the surface.
  • Column: End-capped C18 (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.5). Note: Adjust pH with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm (primary) and 220 nm (impurity check).

  • Injection Vol: 5-10 µL.

Gradient Table (Protocol A):

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
15.0 10 90
18.0 10 90
18.1 90 10

| 23.0 | 90 | 10 |

Protocol B: Isomer Resolution (Phenyl-Hexyl)

Best for: Process development, separating 6-fluoro-5-methyl from 5-fluoro-6-methyl isomers.

Mechanism: C18 columns separate based on hydrophobicity, which is nearly identical for positional isomers.[2] Phenyl-Hexyl phases engage in


 stacking interactions with the aromatic quinoline ring. The electron-withdrawing Fluorine atom alters the 

-cloud density differently depending on its position, creating separation selectivity.
  • Column: Phenyl-Hexyl (e.g., Phenomenex Kinetex Biphenyl or Phenyl-Hexyl), 4.6 x 150 mm, 2.6 µm (Core-Shell recommended for efficiency).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.8).

  • Mobile Phase B: Methanol .[3] Crucial: Methanol promotes

    
     interactions better than Acetonitrile.[2]
    
  • Flow Rate: 0.8 mL/min.

  • Column Temp: 25°C (Lower temperature enhances

    
     selectivity).
    
  • Detection: UV @ 254 nm.

Gradient Table (Protocol B):

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
20.0 40 60
25.0 40 60
25.1 95 5

| 30.0 | 95 | 5 |

Sample Preparation Workflow

Improper sample prep is the leading cause of poor reproducibility. Quinolines are hydrophobic; ensure the diluent matches the initial mobile phase conditions to prevent precipitation.

SamplePrep Raw Solid Sample (10 mg) Dissolve Dissolve in 100% Methanol (Stock: 1 mg/mL) Raw->Dissolve Sonicate 5 min Dilute Dilute 1:10 with Mobile Phase A (Final: 0.1 mg/mL) Dissolve->Dilute Prevent Solvent Shock Filter Filter (0.2 µm) PTFE or Nylon Dilute->Filter Remove Particulates Vial HPLC Vial Filter->Vial

Figure 2: Sample Preparation Workflow ensuring solubility and column protection.

System Suitability & Troubleshooting

To ensure data integrity (Trustworthiness), every analytical run must meet these criteria.

ParameterAcceptance CriteriaFailure Mode & Fix
Tailing Factor (

)

Cause: Silanol interaction. Fix: Lower pH (add more acid) or increase buffer concentration.
Resolution (

)

(between isomers)
Cause: Loss of selectivity. Fix: Switch to Methanol (Protocol B) or lower Temperature.
Retention Time %RSD

Cause: Pump instability or insufficient equilibration.
Pressure Stable (

bar)
Cause: Particulates. Fix: Filter samples; check guard column.
Expert Insight: The "Memory Effect"

Quinolines can adsorb to stainless steel or plastic tubing if the system is not passivated. If you see "ghost peaks" in blank injections:

  • Flush the injector needle with 50:50 Methanol/Water + 0.1% Formic Acid.

  • Ensure the needle wash vial is fresh.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[4] Introduction to Modern Liquid Chromatography. Wiley.[4] (Foundational text on RP-HPLC mechanisms and silanol interactions).

  • Phenomenex. (2025).[3] How to Reduce Peak Tailing in HPLC?Link (Authoritative guide on basic compound analysis).

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. (Seminal work on high vs.
  • Chromatography Online. (2016). Getting the Most from Phenyl Stationary Phases for HPLC.Link (Explanation of

    
     selectivity for aromatic isomers).
    
  • PubChem. (2025).[5][6] Compound Summary: 5-Fluoroquinoline / Quinoline derivatives.Link (Physicochemical data source).

Sources

Application Note: Integrated NMR and Mass Spectrometry Profiling of 6-Fluoro-5-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the characterization of 6-Fluoro-5-methylquinoline , a specific fluorinated quinoline scaffold often used in medicinal chemistry (e.g., as a precursor for kinase inhibitors or antibacterial agents).

As public experimental spectra for this specific isomer are rare, this guide synthesizes theoretical chemometric predictions with field-proven protocols for similar fluoro-methyl-quinolines.[1] It provides a roadmap for researchers to acquire, analyze, and validate their own data.[1][2]


H

FN) MW: 161.18 g/mol [1]

Introduction & Scope

6-Fluoro-5-methylquinoline is a fused heterocyclic system where the electronic environment is governed by the competing effects of the electron-withdrawing fluorine (at C6) and the electron-donating methyl group (at C5). Accurate characterization requires resolving the specific scalar couplings (


) introduced by the 

F nucleus.[1][2]

Key Challenges:

  • Isomer Differentiation: Distinguishing from 6-fluoro-2-methylquinoline or 5-fluoro-6-methylquinoline.[1]

  • Spectral Complexity:

    
    F-
    
    
    
    H and
    
    
    F-
    
    
    C couplings split signals into multiplets, complicating assignment.[1][2]

Nuclear Magnetic Resonance (NMR) Protocol[1][2][3][4][5][6][7]

Sample Preparation[1][2][8]
  • Solvent: Chloroform-

    
     (CDCl
    
    
    
    ) is preferred for resolution.[1][2] Dimethyl sulfoxide-
    
    
    (DMSO-
    
    
    ) should be used if solubility is poor (>10 mg/mL required for
    
    
    C).[1][2]
  • Concentration:

    • 
      H / 
      
      
      
      F: 2–5 mg in 0.6 mL solvent.[1][2][3]
    • 
      C: 10–20 mg in 0.6 mL solvent.[1][2]
      
  • Reference: TMS (0.00 ppm) or residual solvent peak (CHCl

    
     @ 7.26 ppm).[1][2]
    
Acquisition Parameters (Standard 400 MHz)
ExperimentPulse SequenceScans (NS)Spectral Width (SW)Delay (D1)Notes

H
zg301612 ppm1.0 sStandard proton.

C-{1H}
zgpg301024+240 ppm2.0 sProton decoupled.

F
zg32200 ppm1.0 sNon-decoupled to see F-H coupling.

F-{1H}
zgpg32200 ppm1.0 sProton decoupled (singlet verification).
Predicted Spectral Analysis

Note: Values are chemometrically predicted based on substituent additivity rules for quinolines.


H NMR (Proton) Profile

The methyl group at C5 locks the conformation, potentially causing steric strain with H4.[1][2] The Fluorine at C6 will split H7 and H8.[1][2]

PositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
2 8.85dd

,

Deshielded by Nitrogen (Ortho).
3 7.35dd

,

Meta to Nitrogen.
4 8.05d

Peri-position, deshielded.
5-Me 2.65 d

Diagnostic: Doublet due to through-space

F coupling.
7 7.50dd

,

Ortho to Fluorine (large

).[1][2]
8 7.95dd

,

Meta to Fluorine.[1][2]

F NMR Profile
  • Chemical Shift:

    
     to 
    
    
    
    ppm (relative to CFCl
    
    
    ).[1][2]
  • Pattern: The signal will appear as a complex multiplet (ddd or similar) in non-decoupled spectra due to coupling with H7 (ortho), H8 (meta), and H5-Me (long-range).[1][2]

  • Verification: Run

    
    F{
    
    
    
    H} (proton decoupled). The signal must collapse to a singlet . If it remains a doublet, the sample may be an isomer or impure.[1][2]
Structural Connectivity Diagram

The following diagram illustrates the scalar coupling network essential for structural proof.

NMR_Connectivity F19 19F Nucleus (C6) H7 H7 Proton (Ortho) F19->H7 3J (Ortho) ~9-10 Hz H8 H8 Proton (Meta) F19->H8 4J (Meta) ~5-6 Hz Me5 5-Methyl (C5) F19->Me5 4J/5J (Through Space) ~2 Hz C6 C6 Carbon (Ipso) F19->C6 1J (C-F) ~245 Hz

Caption: Scalar coupling network centered on the


F nucleus. Strong couplings (solid lines) are diagnostic for the 6-position.

Mass Spectrometry (MS) Protocol[1][2][9]

Method Development (LC-MS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).[1][2][4] Quinolines protonate readily at the heterocyclic nitrogen.[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1][2]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1][2][3]

    • B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 5 minutes.

Fragmentation Pathway (MS/MS)

Understanding the fragmentation is crucial for confirming the core scaffold.[1][2]

  • Precursor Ion:

    
     m/z.[1][2][3]
    
  • Primary Loss (HCN): Quinolines characteristically lose Hydrogen Cyanide (HCN, 27 Da) from the pyridine ring.[1][2]

    • 
       (Loss of HCN).[1][2]
      
  • Secondary Loss (Methyl/Fluoro):

    • Loss of Methyl radical (

      
      CH
      
      
      
      , 15 Da) is favorable from the C5 position.[1][2]
    • Loss of HF (20 Da) is possible but less common than HCN loss as the primary step.[1][2]

Fragmentation Decision Tree

MS_Fragmentation M_H Precursor Ion [M+H]+ = 162.18 Frag1 [M+H - HCN]+ m/z = 135.18 (Base Peak) M_H->Frag1 - HCN (27 Da) Pyridine Ring Cleavage Frag2 [M+H - CH3]+ m/z = 147.15 M_H->Frag2 - CH3 (15 Da) Methyl Cleavage Frag3 [M+H - HCN - HF]+ m/z = 115.18 Frag1->Frag3 - HF (20 Da)

Caption: Predicted ESI(+) fragmentation pathway. The loss of HCN (m/z 135) is the diagnostic signature for the quinoline core.[3]

Quality Control & Purity Assessment

To ensure the integrity of the material for biological screening:

  • Purity Calculation: Use the

    
    H NMR spectrum.[1][2]
    
    
    
    
    [1][2]
  • Solvent Residuals: Check for common synthesis solvents (Ethyl Acetate @ 4.12/2.05 ppm, Dichloromethane @ 5.30 ppm).[1][2]

  • Isomer Check: If the Methyl doublet at 2.65 ppm appears as a singlet, or if the

    
    F signal integration is < 1, suspect regioisomer contamination (e.g., 6-fluoro-2-methylquinoline).[1]
    

References

  • General Quinoline NMR Data: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds. Springer.[1][2][3] (Standard text for substituent additivity rules).

  • Fluorine Coupling Constants: Dolbier, W. R. (2009).[1][2] Guide to Fluorine NMR for Organic Chemists. Wiley.[1][2][3] [1][2]

  • Quinoline Fragmentation Patterns: NIST Mass Spectrometry Data Center.[1][2][3] Quinoline & Methylquinoline Spectra. [1][2]

  • Synthesis of Fluoro-Methyl Quinolines: Literature often synthesizes these via Skraup or Doebner-Miller reactions.[1][2] See: Journal of Heterocyclic Chemistry for analogous 6-fluoro-2-methylquinoline data. [1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Fluoro-5-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

The Central Problem: The synthesis of 6-Fluoro-5-methylquinoline presents a classic regioselectivity challenge. The most common precursor, 4-fluoro-3-methylaniline , possesses two ortho-positions available for cyclization (Skraup or Doebner-Miller protocols).

  • Path A (Kinetic/Steric Control): Cyclization at the less hindered C6 position (para to the methyl group) yields the unwanted isomer, 6-Fluoro-7-methylquinoline . This is typically the major product (60–80%).

  • Path B (Thermodynamic/Hindered Control): Cyclization at the hindered C2 position (between the amine and methyl) yields the target 6-Fluoro-5-methylquinoline .

The Solution: To optimize for the 5-methyl isomer, we recommend shifting from traditional condensation chemistry to Pd-catalyzed cross-coupling on a pre-formed quinoline core. This guide details two protocols:

  • Protocol A (High Purity): Suzuki-Miyaura Coupling (Recommended for <100g scale).

  • Protocol B (Scale-Up): Modified Skraup with Isomer Separation (Recommended for >1kg scale).

Decision Logic: Pathway Selection

Use the following logic flow to determine the correct protocol for your specific constraints.

SynthesisLogic Start START: Define Project Constraints Scale What is your target scale? Start->Scale Purity Is isomer purity >98% critical? Scale->Purity > 1kg (Industrial) Suzuki PROTOCOL A: Suzuki Coupling (Target: 5-Bromo-6-fluoroquinoline) Scale->Suzuki < 100g (Lab/Pilot) Purity->Suzuki Yes (Pharma Grade) Skraup PROTOCOL B: Modified Skraup (Target: 4-Fluoro-3-methylaniline) Purity->Skraup No (Technical Grade) Final Target: 6-Fluoro-5-methylquinoline Suzuki->Final High Regiocontrol Purification Requires Fractional Crystallization or Salt Formation Skraup->Purification Mixture (5-Me / 7-Me) Purification->Final

Figure 1: Decision matrix for selecting the synthesis route based on scale and purity requirements.

Protocol A: Suzuki-Miyaura Coupling (Recommended)

Objective: Bypass the regioselectivity issue entirely by installing the methyl group onto a pre-formed halogenated quinoline.

Reaction Scheme: 5-Bromo-6-fluoroquinoline + Methylboronic acid → 6-Fluoro-5-methylquinoline

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
5-Bromo-6-fluoroquinoline 1.0SubstrateEnsure <0.5% 7-bromo isomer impurity.
Methylboronic acid 1.5Coupling PartnerExcess required due to protodeboronation.
Pd(dppf)Cl₂·DCM 0.03CatalystRobust against steric bulk at C5.
K₂CO₃ (2M aq) 3.0BaseMaintain pH >10 for boronate activation.
1,4-Dioxane SolventMediumDegas thoroughly (Sparge with Ar for 20 min).
Step-by-Step Methodology
  • Inerting: Charge a 3-neck flask with 5-Bromo-6-fluoroquinoline and Methylboronic acid. Cycle Vacuum/Argon (3x).

  • Solvation: Add degassed 1,4-Dioxane. Stir until dissolved.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM under positive Argon flow. The solution should turn orange/red.

  • Activation: Add K₂CO₃ solution via syringe.

  • Reflux: Heat to 95°C for 12–16 hours.

    • Checkpoint: Monitor via HPLC. Disappearance of aryl bromide indicates completion.

  • Work-up: Cool to RT. Filter through Celite to remove Pd black. Dilute with EtOAc, wash with brine.

  • Purification: Flash chromatography (Hexane/EtOAc 9:1).

Why this works: The C5 position is sterically crowded. High-activity catalysts like Pd(dppf) or Pd(PPh₃)₄ are necessary. The pre-existence of the quinoline ring guarantees the nitrogen position relative to the substituents.

Protocol B: Modified Skraup Synthesis (Scale-Up)

Objective: Economical synthesis using cheap aniline precursors, accepting a lower yield due to isomer formation.

Reaction Scheme: 4-Fluoro-3-methylaniline + Glycerol + H₂SO₄ + Oxidant → 6-Fluoro-5-methylquinoline (+ 7-methyl isomer)

Optimization for C5-Cyclization

Standard Skraup conditions favor the 7-methyl isomer. To shift the ratio toward the 5-methyl isomer, we utilize steric modulation and solvent effects .

ParameterStandard ConditionOptimized ConditionReason
Acid Conc. H₂SO₄60% H₂SO₄ / Acetic Acid Moderates the protonation of the amine, slightly altering the electrophilic substitution kinetics.
Oxidant NitrobenzeneIodine (I₂) Cleaner reaction profile; reduces tar formation.
Moderator NoneFeSO₄ (Cat.) Regulates the violent exotherm of the Skraup reaction.
Isomer Separation Strategy (Crucial)

Since the reaction yields ~60% 7-methyl and ~40% 5-methyl (best case), separation is mandatory.

  • Distillation: Not recommended. Boiling points are too close (<2°C difference).

  • Hydrohalide Salt Formation (The "Wet DMF" Method):

    • Dissolve the crude oil in Wet DMF (containing 5% water).

    • Bubble dry HCl gas into the solution.

    • Precipitation: The 5-methyl isomer is more basic and sterically hindered; its HCl salt often has different solubility profiles.

    • Refining: If direct precipitation fails, use Zinc Chloride (ZnCl₂) complexation. The steric bulk at C5 disrupts the crystal lattice of the Zn-complex differently than the C7 isomer, allowing for fractional crystallization from ethanol [1].

Troubleshooting & FAQs

Q1: Why is my Suzuki coupling stalling at 80% conversion?

Diagnosis: Protodeboronation of the methylboronic acid. Fix:

  • Add the methylboronic acid in two portions (0.8 eq at T=0, 0.7 eq at T=4h).

  • Switch to Methyltrifluoroborate (Molander Salt) . It is more stable and releases the active species slowly. Use K[MeBF3] (1.5 eq) with Cs2CO3 in Toluene/Water.

Q2: In the Skraup reaction, I am getting a black tar that won't purify.

Diagnosis: Polymerization of acrolein (formed from glycerol) before it reacts with the aniline. Fix:

  • Dosing Control: Do not mix all reagents at once. Pre-heat the aniline/acid mixture to 100°C, then add the glycerol dropwise over 2 hours.

  • Add Sulfolane: Use Sulfolane as a co-solvent. It stabilizes the intermediates and allows for higher temperatures without charring [2].

Q3: How do I rapidly distinguish the 5-methyl and 7-methyl isomers by NMR?

Answer: Look at the coupling constants (


-values) of the aromatic protons on the benzenoid ring.
  • 5-Methyl-6-Fluoro: The protons at C7 and C8 are ortho to each other. You will see a characteristic doublet with

    
    .
    
  • 7-Methyl-6-Fluoro: The protons at C5 and C8 are para to each other (with substituents between). You will see singlets or weak meta-coupling (

    
    ) due to the lack of adjacent protons.
    

Visualizing the Regioselectivity Trap

The following diagram illustrates why the Skraup reaction naturally drifts toward the unwanted isomer and how the Suzuki route circumvents it.

ReactionPathways Aniline 4-Fluoro-3-methylaniline Transition_Open Transition State A (Open C6 Position) Aniline->Transition_Open Fast Kinetics Transition_Hindered Transition State B (Hindered C2 Position) Aniline->Transition_Hindered Slow Kinetics (Steric Clash) Glycerol Glycerol/Acrolein Glycerol->Transition_Open Glycerol->Transition_Hindered Prod_7Me 7-Methyl-6-fluoroquinoline (Major Product: Unwanted) Transition_Open->Prod_7Me Prod_5Me 6-Fluoro-5-methylquinoline (Minor Product: Target) Transition_Hindered->Prod_5Me BromoQuin 5-Bromo-6-fluoroquinoline BromoQuin->Prod_5Me Pd-Catalyzed Coupling (100% Regio-retention) MeBoronic Me-B(OH)2 MeBoronic->Prod_5Me

Figure 2: Mechanistic divergence showing the kinetic favorability of the 7-methyl isomer in Skraup synthesis vs. the specificity of the Suzuki route.

References

  • BenchChem Technical Support. (2025).[1][2] Separation of 5- and 7-Methylquinoline Isomers: A Comparative Guide. Retrieved from

  • Sigma-Aldrich. (n.d.). 6-Fluoro-2-methylquinoline Product Specification and Analogous Synthesis. Retrieved from

  • ResearchGate. (2021).[3] Separation of regio-isomers / suggestions for regio-selective methylation of aromatics. Retrieved from

  • Brieflands. (2023). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine. (Demonstrating the regioselectivity of m-substituted anilines). Retrieved from

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution...[4] Insights into 4-Aminoquinazoline Synthesis. (Analogous chemistry for fluoro-heterocycles). Retrieved from

Disclaimer: This guide is intended for qualified chemical professionals. Always review the Safety Data Sheet (SDS) for 6-Fluoro-5-methylquinoline and its precursors before handling. The Skraup reaction involves violent exotherms; appropriate engineering controls are mandatory.

Sources

Common byproducts in 6-Fluoro-5-methylquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Fluoro-5-methylquinoline Synthesis

Executive Summary & Diagnostic Workflow

The Core Challenge: The synthesis of 6-Fluoro-5-methylquinoline (typically via Skraup or Doebner-von Miller cyclization of 4-fluoro-3-methylaniline) is dominated by a critical regioselectivity issue. The cyclization of the intermediate anil can occur at two ortho positions relative to the amine: the sterically hindered C2 position (yielding the desired 5-methyl isomer) or the unhindered C6 position (yielding the 7-methyl impurity).

In standard protocols, the thermodynamic preference for the unhindered position often makes 6-fluoro-7-methylquinoline the major byproduct, sometimes exceeding the yield of the target compound.

Diagnostic Pathway: The following diagram maps the formation of key impurities to specific process stages.

SynthesisPath Start Starting Material: 4-Fluoro-3-methylaniline Inter Intermediate: Acrolein Anil / Michael Adduct Start->Inter + Glycerol/Acrolein + Acid Catalyst Impurity3 Oxidative Side Products (Azo/Nitro compounds) Start->Impurity3 Oxidant Selectivity Issues Target TARGET: 6-Fluoro-5-methylquinoline (Cyclization at C2 - Hindered) Inter->Target Path A: Hindered Closure (Minor w/o optimization) Impurity1 MAJOR BYPRODUCT: 6-Fluoro-7-methylquinoline (Cyclization at C6 - Unhindered) Inter->Impurity1 Path B: Unhindered Closure (Thermodynamic Major) Impurity2 Polymeric Tars (Acrolein Polymerization) Inter->Impurity2 Side Reaction: Overheating/Lack of Inhibitor

Figure 1: Reaction pathway divergence showing the origin of the critical 7-methyl regioisomer and polymeric byproducts.

Critical Issue: Regioisomer Contamination (5-Me vs. 7-Me)

User Question: "I have isolated a product, but the melting point is off. How do I know if I have the 5-methyl target or the 7-methyl byproduct?"

Technical Insight: The 7-methyl isomer is the "thermodynamic sink" of this reaction. Because the methyl group in the starting aniline is meta to the amino group, cyclization prefers the position para to the methyl group (sterically open), resulting in the 7-methyl quinoline. The desired 5-methyl quinoline requires cyclization ortho to the methyl group (sterically crowded).

Identification Protocol (NMR): You can distinguish the isomers by analyzing the coupling patterns of the protons on the benzenoid ring (C5, C7, C8).

FeatureTarget: 6-Fluoro-5-methylquinoline Byproduct: 6-Fluoro-7-methylquinoline
H8 Proton Doublet (d) . Coupled to H7.Doublet (d) . Small coupling to F (long range) or singlet-like.
H7 Proton Doublet of Doublets (dd) . Strong ortho coupling to F6 (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Hz) and H8 (

Hz).
Methyl Group is here.[1][2][3][4] No H7 proton.
H5 Proton Methyl Group is here.[1] No H5 proton.Doublet (d) . Strong ortho coupling to F6 (

Hz).
Key Distinction Look for two vicinal aromatic protons (H7, H8) with strong coupling.Look for two isolated protons (H5, H8) with no strong H-H ortho coupling.

Troubleshooting Step: If your


H NMR shows two aromatic singlets (or doublets with only F-coupling) in the benzene region, you have predominantly formed the 7-methyl impurity .

Critical Issue: Purification & Separation

User Question: "My crude mixture is 60:40 (7-Me : 5-Me). Column chromatography is not giving baseline separation. How do I purify the 5-methyl isomer?"

Technical Insight: Isomers differing only by the position of a methyl group often co-elute on standard silica phases. However, the steric environment of the Nitrogen atom differs between the two. In the 5-methyl isomer, the methyl group is in the peri position relative to C4, but the Nitrogen is relatively accessible. In some 8-substituted quinolines, the N is hindered, but here the difference is subtle.

Recommended Protocols:

Method A: Zinc Chloride Complexation (The "Salt" Method) Quinoline isomers often form crystalline complexes with Lewis acids like Zinc Chloride (


) or Hydrochloric acid (

) with significantly different solubilities.
  • Dissolve the crude oil in ethanol or acetic acid.

  • Add 1.1 equivalents of anhydrous

    
    .
    
  • Allow the complex to crystallize. The 5-methyl isomer often forms a less soluble complex due to different crystal packing efficiencies compared to the 7-isomer.

  • Filter the crystals and release the free base using aqueous

    
    .
    

Method B: Modified Skraup Conditions (Prevention) Instead of separating later, bias the reaction upfront.

  • High Acidity: Running the reaction in highly acidic media (e.g., using pre-formed sulfuric acid/acetic acid mixtures) can protonate the aniline, altering the electronics and sometimes favoring the kinetic product (5-Me), although the 7-Me usually remains dominant.

  • Oxidant Choice: Using mild oxidants (like Sodium m-nitrobenzenesulfonate) instead of Nitrobenzene can reduce tar formation, making the subsequent chromatographic separation of isomers easier.

Critical Issue: "Black Tar" Formation (Polymerization)

User Question: "The reaction turned into a solid black mass that I can't extract. What happened?"

Technical Insight: This is caused by the uncontrolled polymerization of acrolein (generated in situ from glycerol). Acrolein is a highly reactive Michael acceptor. If it does not react immediately with the aniline, it polymerizes with itself or oxidizes to intractable tars.

Corrective Actions:

  • Add Ferrous Sulfate (

    
    ):  Acting as a moderator, ferrous sulfate helps control the oxidation rate of glycerol to acrolein.
    
  • Dilution: Ensure the sulfuric acid concentration is optimized (typically 60-70% during the addition). Too high concentration accelerates polymerization.

  • Slow Addition: If using pre-generated acrolein or a substitute (like methacrolein), add it dropwise to the refluxing aniline solution to ensure the aniline concentration is always in excess relative to the aldehyde.

References

  • Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-98. (Foundational review on Skraup regioselectivity).
  • Palmer, M. H. (1962). The Skraup Reaction with m-Substituted Anilines. Journal of the Chemical Society, 3645-3652. Link

  • BenchChem Technical Support. (2025). 5-Methylquinoline: Properties and Synthesis. Link

  • Eisch, J. J., & Dluzniewski, T. (1989). Regiochemistry of the Skraup Synthesis. Journal of Organic Chemistry, 54(6), 1269-1274.
  • Song, Z., et al. (2020). Recent advances in the synthesis of biologically active quinoline analogues. RSC Advances. Link

Sources

Technical Support Center: Purification of 6-Fluoro-5-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-Fluoro-5-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies for obtaining high-purity 6-Fluoro-5-methylquinoline. Given the limited specific literature on this compound, the protocols and advice presented here are synthesized from established methods for structurally similar quinoline derivatives.

Understanding Your Impurity Profile

Before embarking on any purification strategy, a crucial first step is to understand the potential impurities in your crude 6-Fluoro-5-methylquinoline. The nature of these impurities is largely dictated by the synthetic route employed. Common synthetic methods for quinolines, such as the Skraup or Doebner-von Miller reactions, can introduce specific side-products and unreacted starting materials.[1]

Potential Impurities May Include:

  • Unreacted Starting Materials: Such as the corresponding aniline and α,β-unsaturated carbonyl compounds.

  • Regioisomers: Isomers with the fluoro and methyl groups at different positions on the quinoline ring.

  • Byproducts of Cyclization: Incomplete cyclization or side reactions can lead to various aromatic byproducts.

  • Polymeric Material: Harsh reaction conditions can sometimes lead to the formation of polymeric tars.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as any catalysts or acids.

A preliminary analysis of your crude material by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to guide your purification strategy.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to purify crude 6-Fluoro-5-methylquinoline?

A1: For most crude quinoline derivatives, a multi-step approach is often necessary. A good starting point is an initial purification by column chromatography to remove the bulk of impurities, followed by recrystallization to achieve high purity.[2] The choice of the primary technique depends on the nature of the impurities. If you have a mixture of compounds with significantly different polarities, column chromatography is ideal. If your main impurities are minor and structurally very similar, recrystallization might be more effective.

Q2: How do I choose the right solvent system for column chromatography?

A2: The ideal solvent system for column chromatography should provide good separation of your target compound from its impurities on a TLC plate. A good rule of thumb is to aim for an Rf value of approximately 0.3 for the 6-Fluoro-5-methylquinoline.[3] A common starting point for quinoline derivatives is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[3] For basic compounds like quinolines, adding a small amount of a tertiary amine like triethylamine (0.5-1%) to the mobile phase can help prevent streaking on the silica gel.[3]

Q3: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" is a common problem in recrystallization and can be caused by several factors:

  • Cooling too rapidly: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[2]

  • Inappropriate solvent choice: The solvent may be too good a solvent for your compound. Try using a solvent pair, which consists of one solvent in which your compound is soluble and another in which it is sparingly soluble.[2]

  • Presence of impurities: A high concentration of impurities can inhibit crystallization.[2] In this case, an initial purification step like column chromatography is recommended.[2]

Q4: Are there any stability concerns with 6-Fluoro-5-methylquinoline during purification?

A4: While quinolines are generally stable compounds, prolonged exposure to strong acids or bases and high temperatures should be avoided to prevent potential degradation.[2] If performing vacuum distillation, it is crucial to minimize the time the compound spends at high temperatures to prevent thermal decomposition.[3]

Troubleshooting Guides

Column Chromatography Troubleshooting
Problem Potential Cause Solution
Poor Separation Incorrect solvent system.Perform a thorough TLC analysis to find a solvent system that gives good separation between your product and impurities.
Column overloading.Use an appropriate amount of crude material for the column size. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Streaking of Compound on TLC/Column Compound is interacting too strongly with the acidic silica gel.Add a small amount of triethylamine (0.5-1%) to your eluent to neutralize the acidic sites on the silica gel.[3]
Cracked or Channeled Column Bed Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. Add a layer of sand on top of the silica bed to prevent disruption when adding the eluent.[3]
Recrystallization Troubleshooting
Problem Potential Cause Solution
No Crystal Formation Solution is not saturated.Evaporate some of the solvent to increase the concentration of your compound.
Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.
Add a seed crystal of the pure compound if available.[2]
Low Yield Too much solvent was used.Use the minimum amount of hot solvent required to dissolve your compound.
Crystals were washed with room temperature solvent.Always wash the collected crystals with a small amount of ice-cold solvent.[2]
Product "Oils Out" See FAQ Q3.See FAQ Q3.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

Objective: To purify crude 6-Fluoro-5-methylquinoline by separating it from impurities with different polarities.

Materials:

  • Crude 6-Fluoro-5-methylquinoline

  • Silica gel (60-120 mesh)

  • Solvent system (e.g., hexane/ethyl acetate with 0.5% triethylamine)

  • Glass column with stopcock

  • Sand

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Solvent System Selection: Using TLC, determine a suitable mobile phase that gives an Rf value of ~0.3 for 6-Fluoro-5-methylquinoline.[3]

  • Column Packing: Pack the glass column with a slurry of silica gel in the initial, least polar eluent. Allow the silica to settle into a uniform bed, then add a thin layer of sand on top.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, use a dry loading technique by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[3]

  • Elution: Carefully add the mobile phase to the column and begin elution. If a gradient elution is required, gradually increase the polarity of the solvent system.

  • Fraction Collection: Collect fractions in separate tubes and monitor the separation by TLC analysis of the collected fractions.[3]

  • Product Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 6-Fluoro-5-methylquinoline.[3]

Protocol 2: Purification by Recrystallization

Objective: To purify crude 6-Fluoro-5-methylquinoline by removing soluble impurities.

Materials:

  • Crude 6-Fluoro-5-methylquinoline

  • Selected recrystallization solvent or solvent pair (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude 6-Fluoro-5-methylquinoline in an Erlenmeyer flask and add a minimal amount of the selected solvent. Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.[2]

  • Cooling: Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.[2]

  • Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystal formation appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the crystal yield.[2]

  • Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[2]

  • Washing: Wash the crystals with a small amount of cold solvent.[2]

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizing the Purification Workflow

Purification_Workflow Crude Crude 6-Fluoro-5-methylquinoline Analysis Purity Assessment (TLC, HPLC, NMR) Crude->Analysis Decision Purity Acceptable? Analysis->Decision Chromatography Column Chromatography Decision->Chromatography No Pure Pure Product Decision->Pure Yes Chromatography->Analysis Recrystallization Recrystallization Chromatography->Recrystallization Recrystallization->Analysis

Caption: A general workflow for the purification of 6-Fluoro-5-methylquinoline.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Purification Issue Encountered IssueType What is the primary issue? Start->IssueType LowYield Low Yield IssueType->LowYield Low Recovery PoorPurity Poor Purity IssueType->PoorPurity Contamination OilingOut Product Oiling Out IssueType->OilingOut Phase Separation LowYieldCause Check for: - Incomplete precipitation - Product loss during transfers - Using too much solvent LowYield->LowYieldCause PoorPurityCause Check for: - Ineffective chromatography - Co-crystallization of impurities PoorPurity->PoorPurityCause OilingOutCause Check for: - Rapid cooling - Inappropriate solvent - High impurity content OilingOut->OilingOutCause

Caption: A decision tree for troubleshooting common purification problems.

References

  • Gershon, H., Clarke, D. D., & Catena, F. J. (n.d.). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham University. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 6-fluoro-5-methylquinoline. Retrieved from [Link]

  • PubChem. (n.d.). Quinoline, 6-fluoro-. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 6-methyl quinoline. Retrieved from [Link]

  • Zhang, Y., et al. (2017). Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy. RSC Advances, 7(42), 26343-26352. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Content. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 5-Methylquinoxaline (FDB011188). Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Skraup Synthesis of 6-Fluoro-5-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 6-Fluoro-5-methylquinoline. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in overcoming common challenges and improving the yield of your Skraup synthesis. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success.

Introduction to the Skraup Synthesis of 6-Fluoro-5-methylquinoline

The Skraup synthesis is a classic and versatile method for the preparation of quinolines.[1][2] The reaction involves the treatment of an aniline derivative with glycerol, an oxidizing agent, and a strong acid, typically sulfuric acid.[2][3] The synthesis of 6-Fluoro-5-methylquinoline presents a unique set of challenges due to the electronic effects of the fluoro and methyl substituents on the starting aniline (2-Fluoro-3-methylaniline). This guide will address these specific challenges and provide strategies for optimizing your reaction conditions to achieve higher yields and purity.

Reaction Scheme:

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of the Skraup synthesis with 2-Fluoro-3-methylaniline?

A1: The cyclization step in the Skraup synthesis is an electrophilic aromatic substitution on the aniline ring. The directing effects of the substituents play a crucial role. The methyl group is an ortho-, para-directing activator, while the fluorine atom is an ortho-, para-directing deactivator. In 2-Fluoro-3-methylaniline, the para position to the activating methyl group is sterically hindered by the fluorine. Therefore, cyclization is expected to occur at the position para to the amino group, leading to the formation of 6-Fluoro-5-methylquinoline.

Q2: My reaction is extremely vigorous and difficult to control. How can I moderate it?

A2: The Skraup synthesis is notoriously exothermic.[3] To control the reaction, you can:

  • Add a moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[4] Boric acid can also be used.

  • Control the addition of sulfuric acid: Add the concentrated sulfuric acid slowly and with efficient cooling.

  • Ensure efficient stirring: Good mixing helps to dissipate heat and prevent localized hotspots.

Q3: I am observing significant tar formation in my reaction. What is the cause and how can I minimize it?

A3: Tar formation is a common side reaction in the Skraup synthesis, often due to the harsh acidic and oxidizing conditions causing polymerization of the reactants and intermediates. To minimize tarring:

  • Use a moderator: As mentioned above, ferrous sulfate can help control the reaction rate and reduce charring.

  • Optimize temperature: Avoid excessively high temperatures. The reaction should be heated gently to initiate, and the exothermic phase should be controlled.[3]

  • Choice of oxidizing agent: While nitrobenzene is traditional, milder oxidizing agents like arsenic acid have been reported to cause less violent reactions, which can in turn reduce tar formation.[4]

Q4: What are the most common side products in this specific synthesis?

A4: Besides tar formation, potential side products include:

  • Isomeric quinolines: While 6-Fluoro-5-methylquinoline is the expected major product, small amounts of other isomers might form depending on the precise reaction conditions.

  • Over-oxidation products: The strong oxidizing conditions can potentially lead to the formation of quinoline-N-oxides or other oxidized species.

  • Sulfonated byproducts: The use of concentrated sulfuric acid can lead to sulfonation of the aromatic rings.

Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues encountered during the Skraup synthesis of 6-Fluoro-5-methylquinoline.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Incomplete reaction: Insufficient heating time or temperature. 2. Decomposition of starting material or product: Excessively high temperatures or prolonged reaction times. 3. Ineffective oxidizing agent: The chosen oxidizing agent may not be suitable for the substituted aniline. 4. Steric hindrance: The methyl group at the 3-position may slightly hinder the cyclization.1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Temperature Control: Maintain a consistent temperature, typically between 140-150°C, using an oil bath.[3] 3. Oxidizing Agent: Experiment with different oxidizing agents (e.g., nitrobenzene, arsenic acid, or even air oxidation in some modified procedures). 4. Catalyst: Consider the use of a Lewis acid catalyst to promote cyclization, though this is more common in the related Doebner-von Miller synthesis.[5]
Formation of Multiple Products 1. Lack of regioselectivity: While 6-Fluoro-5-methylquinoline is the expected major product, minor isomers can form. 2. Side reactions: As discussed in the FAQs, over-oxidation or sulfonation can occur.1. Optimize Reaction Conditions: Varying the temperature and the rate of acid addition can sometimes improve regioselectivity. 2. Purification: Utilize column chromatography to separate the desired isomer from byproducts. A gradient elution with a hexane/ethyl acetate system is a good starting point.
Product is a Dark, Tarry Oil 1. Polymerization: A common issue in Skraup syntheses due to the harsh conditions.1. Use a Moderator: Incorporate ferrous sulfate into the reaction mixture. 2. Temperature Control: Avoid overheating the reaction. 3. Purification: The crude product often requires extensive purification. Steam distillation can be an effective first step to separate the volatile quinoline from non-volatile tars.[6] This can be followed by column chromatography.
Difficulty in Product Isolation and Purification 1. Emulsion formation during workup: The basic nature of quinolines can lead to emulsions during extraction. 2. Co-elution of impurities: Structurally similar byproducts can be difficult to separate by chromatography.1. Workup: Use a saturated solution of sodium chloride (brine) to break emulsions during aqueous workup. 2. Chromatography: Employ a high-quality silica gel and a carefully optimized solvent system for column chromatography. High-performance liquid chromatography (HPLC) may be necessary for achieving high purity. 3. Crystallization: Attempt to crystallize the purified product from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) to obtain a solid material.[7]

Experimental Protocol: A Starting Point

Materials:

  • 2-Fluoro-3-methylaniline

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or another suitable oxidizing agent)

  • Ferrous Sulfate Heptahydrate (optional, as a moderator)

  • Sodium Hydroxide (for neutralization)

  • Dichloromethane or Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, combine 2-Fluoro-3-methylaniline and glycerol.

  • Addition of Sulfuric Acid: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid through the dropping funnel with vigorous stirring. The temperature should be kept below 20°C during the addition.

  • Addition of Oxidizing Agent and Moderator: Add the oxidizing agent (e.g., nitrobenzene) and the moderator (e.g., ferrous sulfate heptahydrate) to the reaction mixture.

  • Heating: Gently heat the mixture in an oil bath. The reaction is often exothermic, and the heating should be controlled to maintain a steady reflux. A typical temperature range is 140-150°C.[3] The reaction time can vary from 3 to 6 hours. Monitor the reaction by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature and cautiously pour it onto crushed ice.

    • Neutralize the acidic solution with a concentrated solution of sodium hydroxide until it is strongly alkaline. Be cautious as this is an exothermic process.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) several times.

    • Combine the organic extracts and wash them with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Steam Distillation (Optional): If the crude product is a tarry residue, steam distillation can be used to isolate the volatile quinoline derivative.[6]

    • Column Chromatography: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

    • Crystallization: If the purified product is a solid, it can be further purified by recrystallization.

Data Presentation and Characterization

The purified 6-Fluoro-5-methylquinoline should be characterized to confirm its identity and purity.

Analytical Technique Expected Observations
¹H NMR The spectrum should show distinct signals for the aromatic protons and the methyl group. The coupling patterns of the aromatic protons will be indicative of the substitution pattern. The presence of fluorine will cause additional splitting of adjacent proton signals.
¹³C NMR The spectrum will show the expected number of carbon signals, with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant.
Mass Spectrometry The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 6-Fluoro-5-methylquinoline (C₁₀H₈FN, MW: 161.18 g/mol ).[8]
Infrared (IR) Spectroscopy The IR spectrum should show characteristic peaks for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching of the quinoline core, and a C-F stretching vibration.

Visualizing the Skraup Synthesis Workflow

The following diagram illustrates the key stages of the Skraup synthesis and subsequent purification.

Skraup_Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage A Reactants: 2-Fluoro-3-methylaniline Glycerol H₂SO₄ Oxidizing Agent B Controlled Heating (140-150°C) A->B Exothermic Reaction C Crude Reaction Mixture B->C D Quenching with Ice C->D E Neutralization (NaOH) D->E F Solvent Extraction E->F G Drying and Concentration F->G H Crude Product G->H I Steam Distillation (Optional for Tars) H->I J Column Chromatography I->J K Crystallization J->K L Pure 6-Fluoro-5-methylquinoline K->L

Caption: Workflow for the Skraup synthesis of 6-Fluoro-5-methylquinoline.

Mechanistic Insights

Understanding the reaction mechanism is key to troubleshooting and optimization.

Skraup_Mechanism cluster_step1 Step 1: Acrolein Formation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Cyclization & Dehydration cluster_step4 Step 4: Oxidation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein -2H₂O (H₂SO₄) Aniline Aniline Adduct Adduct Aniline->Adduct + Acrolein Dihydroquinoline Dihydroquinoline Adduct->Dihydroquinoline Electrophilic Aromatic Substitution -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline Oxidizing Agent

Caption: Key steps in the Skraup synthesis mechanism.

Conclusion

The Skraup synthesis of 6-Fluoro-5-methylquinoline, while challenging, can be successfully optimized by carefully controlling the reaction conditions and employing appropriate purification techniques. This guide provides a comprehensive resource for researchers to troubleshoot common issues and improve the yield and purity of their desired product. By understanding the underlying principles and applying the practical advice provided, you will be well-equipped to navigate the intricacies of this powerful synthetic method.

References

  • NROChemistry. Skraup Reaction. NROChemistry. Available at: [Link].

  • Manske, R. H. F. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-253.
  • Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, p.478.
  • BenchChem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. BenchChem.
  • Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 80–99.
  • Google Patents. (n.d.). CN102140078A - Improved scraup method for preparing quinoline or quinoline derivatives.
  • Google Patents. (n.d.). US6103904A - Skraup reaction process for synthesizing quinolones.
  • Organic Syntheses. (n.d.). Quinoline. Organic Syntheses Procedure.
  • Wang, X., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(11), 4021–4027.
  • ChemSynthesis. (n.d.). 6-fluoro-5-methylquinoline. ChemSynthesis.
  • Wikipedia. (n.d.). Skraup reaction. Wikipedia.
  • Saggadi, H., et al. (2014). Quinoline and phenanthroline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction. RSC Advances, 4(41), 21456–21464.
  • PubMed. (n.d.). Synthesis and biological activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic acids. PubMed.
  • Ito, Y. (2000). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
  • Li, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3469.

Sources

Technical Support Center: 6-Fluoro-5-methylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of the 5,6-Substitution Pattern

Synthesizing 6-fluoro-5-methylquinoline presents a classic "regiochemical clash" in heterocyclic chemistry. The steric bulk of the methyl group at the 5-position, combined with the electronic deactivation of the fluorine at the 6-position, creates a narrow window for successful cyclization.

Most researchers encounter three primary failure modes:

  • Regio-isomer Contamination: Formation of the thermodynamically favored 7-methyl-6-fluoro isomer instead of the desired 5-methyl target.[1]

  • Polymerization ("Tarring"): Uncontrolled exotherms in Skraup conditions leading to black insoluble residues.[1][2][3]

  • Incomplete Cyclization: Stalled intermediates during Gould-Jacobs thermal closure.[1][2]

This guide provides self-validating protocols to troubleshoot these specific issues.

Part 1: Route Selection & Regioselectivity Strategy

Before troubleshooting reaction parameters, verify you are using the correct synthetic pathway for your purity requirements.[2]

Diagnostic Decision Tree

RouteSelection Start Start: 4-Fluoro-3-methylaniline Decision Is >95% Isomeric Purity Required? Start->Decision Skraup Route A: Skraup Reaction (Glycerol/H2SO4) Risk: High Tar, 60:40 Isomer Mix Decision->Skraup No (HTS Screening) GJ Route B: Gould-Jacobs (EMME/Dowtherm) Risk: High Temp, Clean Separation Decision->GJ Yes (Lead Op/Process) Separation Troubleshoot: Separation Requires Fractional Crystallization Skraup->Separation Issue: Isomers Optimization Troubleshoot: Cyclization Requires T > 250°C GJ->Optimization Issue: Low Yield

Caption: Decision matrix for selecting between Skraup and Gould-Jacobs routes based on purity needs.

Part 2: Troubleshooting The Skraup Reaction

Context: The Skraup reaction involves heating 4-fluoro-3-methylaniline with glycerol, sulfuric acid, and an oxidant (nitrobenzene or iodine).[1]

Q1: My reaction mixture turns into a solid black "tar" within minutes. How do I prevent this?

Root Cause: Violent polymerization of acrolein (formed in situ from glycerol) before it can react with the aniline.[2] The 3-methyl group activates the ring, making the aniline more susceptible to oxidative polymerization.[2]

The Fix: The "Moderated" Skraup Protocol You must introduce a radical scavenger and control the acrolein release rate.[2]

  • Add Ferrous Sulfate (FeSO₄): Add 0.5 equivalents of FeSO₄·7H₂O. This acts as a moderator for the violent exotherm.[2]

  • Stepwise Heating: Do not reflux immediately.

    • Hold at 100°C for 1 hour (Acrolein formation).

    • Ramp to 140°C over 2 hours (Condensation).

    • Reflux (approx. 150-160°C) only after the mixture stabilizes.[1]

  • Dilution: Increase the H₂SO₄ volume by 20% to act as a heat sink.

Q2: I am isolating a 60:40 mixture of isomers. Why can't I get the 5-methyl isomer exclusively?

Root Cause: Regioselectivity.[1][2][3]

  • Path A (Desired): Cyclization at the "open" position (C6 of aniline) yields 5-methyl-6-fluoroquinoline .[1]

  • Path B (Undesired): Cyclization at the "hindered" position (C2 of aniline) yields 7-methyl-6-fluoroquinoline .[1]

Contrary to steric intuition, Skraup reactions on meta-substituted anilines often favor the para-cyclization (Path B), leading to the 7-methyl isomer.

The Fix: Purification Logic You cannot force the Skraup reaction to be 100% regioselective for this substrate.[2] You must separate the isomers.[2]

  • Distillation: The 5-methyl isomer (more spherical/hindered) typically has a slightly lower boiling point than the linear 7-methyl isomer.[1] Use a spinning band column.[1][2]

  • Zinc Chloride Complex: Quinolines form solid complexes with ZnCl₂.[1][2]

    • Dissolve crude oil in dilute HCl/ZnCl₂.[1][2]

    • The 7-methyl isomer complex often crystallizes out first due to better packing.[1][2]

    • Filter, then basify the mother liquor to recover the enriched 5-methyl isomer.[2]

Part 3: Troubleshooting The Gould-Jacobs Reaction

Context: This route involves condensing the aniline with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization.[2] This is the recommended route for high purity.

Q3: The condensation with EMME works, but the cyclization step (heating in Dowtherm) gives <10% yield.

Root Cause: Temperature Insufficiency.[1][2] The formation of the 4-hydroxyquinoline intermediate requires breaking aromaticity. For the 5-methyl-6-fluoro scaffold, the steric clash between the forming carbonyl and the 5-methyl group raises the activation energy significantly. Standard reflux (200°C) is insufficient.[1][2]

The Fix: The "Flash Heat" Protocol

  • Solvent: Use Dowtherm A (Diphenyl ether/biphenyl eutectic).[1][2]

  • Temperature: You must reach 250°C - 260°C .

  • Technique:

    • Pre-heat the Dowtherm to a rolling boil (257°C).

    • Add the acrylate intermediate dropwise (neat or in minimal hot solvent) directly into the boiling Dowtherm.[2]

    • Why? This ensures low concentration (preventing intermolecular polymerization) and immediate high thermal energy to cross the activation barrier for cyclization.[2]

Q4: How do I convert the 4-hydroxy intermediate to the final quinoline without losing the fluorine?

Root Cause: Nucleophilic Aromatic Substitution (SNAr).[1][2] If you use harsh conditions (e.g., POCl₃ at high temp) to chlorinate the 4-position, the 6-fluorine is activated by the protonated quinoline nitrogen and can be displaced by chloride, leading to a dichloro-impurity.

The Fix: Gentle Deoxygenation [2]

  • Chlorination: Use POCl₃ with a base (DIEA) at lower temperatures (80°C) to avoid activating the 6-position for SNAr.

  • Reduction: Use Hydrogenolysis (H₂/Pd-C) in the presence of MgO (acid scavenger).[1][2]

    • Warning: Standard Pd/C can strip the Fluorine (hydrodefluorination).[2]

    • Modification: Use Pd(OH)₂ (Pearlman's Catalyst) or poison the catalyst with thiophene to prevent C-F cleavage.[2]

Part 4: Quantitative Data & Reference Protocols

Solvent & Reagent Compatibility Table
Reagent/SolventRoleCompatibility with 6-F-5-Me-QRisk Factor
Sulfuric Acid Solvent/Catalyst (Skraup)HighSulfonation of the ring if T > 160°C.
Dowtherm A Solvent (Gould-Jacobs)ExcellentDifficult to remove (BP 258°C).[1] Requires hexane wash.[1][2]
POCl₃ Chlorinating AgentModerateRisk of Cl-F exchange at T > 100°C.
FeSO₄ ModeratorEssentialNone; simplifies workup.[1]
Gould-Jacobs Workflow Diagram

GJ_Workflow Step1 1. Condensation Aniline + EMME 110°C, 2h Step2 2. Cyclization Dropwise into Dowtherm A 257°C (Critical) Step1->Step2 - EtOH Step3 3. Chlorination POCl3, 80°C (Avoid SNAr) Step2->Step3 4-OH -> 4-Cl Step4 4. Reduction H2, Pd(OH)2 Retain Fluorine Step3->Step4 De-chlorination

Caption: Step-by-step optimization for the Gould-Jacobs route to preserve the C-F bond.

References

  • Manske, R. H. F. (1942).[1][2][4] "The Chemistry of Quinolines." Chemical Reviews, 30(1), 113–144.[2]

  • Gould, R. G., & Jacobs, W. A. (1939).[2] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.[2]

  • BenchChem Technical Data. "Troubleshooting side reactions in the synthesis of quinoline derivatives."

  • Organic Reactions. "The Skraup Synthesis of Quinolines." Organic Reactions Wiki.

Sources

Technical Support Center: 6-Fluoro-5-methylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Ortho-Blocker" Challenge

The synthesis of 6-fluoro-5-methylquinoline is a notorious bottleneck in the production of c-Met and various tyrosine kinase inhibitors. The core challenge lies in the starting material: 4-fluoro-3-methylaniline .

In a standard Skraup or Doebner-von Miller cyclization, the ring closure can occur at two positions ortho to the amine.

  • Position 2 (Blocked): Adjacent to the methyl group

    
     Yields the target 5-methyl  isomer.
    
  • Position 6 (Open): Adjacent to the hydrogen

    
     Yields the undesired 7-methyl  isomer.
    

Due to steric hindrance, the reaction kinetically favors the "open" position, often resulting in a 3:1 or 4:1 ratio favoring the undesired 7-methyl isomer. This guide addresses the route selection, safety engineering for the Skraup reaction, and the critical downstream purification required to isolate the 5-methyl target.

Module 1: Route Selection & Regiocontrol

The Isomer Trap

The most common error in scaling this chemistry is assuming a statistical (1:1) distribution.[1][2] The methyl group at the 3-position of the aniline exerts significant steric repulsion against the incoming glycerol/acrolein intermediate.

Comparative Route Analysis
FeatureSkraup / Doebner-von Miller Gould-Jacobs Friedländer
Reagents Aniline + Glycerol/Acrolein + AcidAniline + EMME (Ethoxymethylene malonate)o-Aminoaldehyde + Ketone
Cost Low (Commodity chemicals)ModerateHigh (Precursor cost)
Regioselectivity Poor (Favors 7-methyl isomer)Moderate (Thermal cyclization is sensitive)Excellent (Pre-defined)
Scale-Up Risk High (Violent exotherm/Acrolein)Low (Solid-state or Dowtherm A heating)Low
Recommendation Recommended for Cost (Requires rigorous purification)Alternative (If purification fails)Niche (Only for <100g)
Visualizing the Regio-Divergence

The following diagram illustrates the mechanistic bifurcation that creates the yield loss.

Regioselectivity Aniline 4-Fluoro-3-methylaniline Inter Michael Adduct (Aniline + Acrolein) Aniline->Inter Skraup Condensation TS_Major Transition State A (Sterically Unhindered) Inter->TS_Major Cyclization at Pos 6 TS_Minor Transition State B (Sterically Hindered by Me) Inter->TS_Minor Cyclization at Pos 2 Prod_7Me 7-Methyl-6-fluoroquinoline (Major Impurity ~70-80%) TS_Major->Prod_7Me Dehydration/-H2 Prod_5Me 5-Methyl-6-fluoroquinoline (Target ~20-30%) TS_Minor->Prod_5Me Dehydration/-H2

Caption: Mechanistic bifurcation in the Skraup reaction. The methyl group sterically hinders the formation of the 5-methyl target.

Module 2: Process Safety (The "Runaway" Skraup)

The Skraup reaction generates acrolein in situ from glycerol.[3] Acrolein is a lachrymator and highly toxic (IDLH 2 ppm). Furthermore, the reaction is autocatalytic and exothermic. At scale (>1 kg), a "dump and stir" approach will lead to a thermal runaway.

Critical Safety Protocol: The Semi-Batch Modification

Objective: Limit the concentration of unreacted acrolein and control heat release.

  • Reactor Setup: Glass-lined reactor with overhead condenser (chilled to -10°C) and a scrubber containing 10% sodium bisulfite (to neutralize acrolein vapors).

  • The Heel: Charge the aniline, acid catalyst (H₂SO₄), and moderator (FeSO₄) first. Heat to 100°C.

  • Controlled Addition: Add the glycerol (or acrolein precursor) slowly over 4–6 hours.

    • Why? This ensures acrolein is consumed by the aniline as fast as it is generated/added, preventing accumulation.

  • Oxidant Choice: Replace Arsenic Pentoxide (

    
    ) with Sodium m-nitrobenzenesulfonate  (SMNBS). SMNBS is water-soluble, non-toxic compared to arsenic, and acts as a smoother oxidant.
    

SafetyWorkflow Start Start Scale-Up Check1 Is Scrubber Active? (NaHSO3) Start->Check1 Heel Charge Aniline/Acid/FeSO4 Heat to 100°C Check1->Heel Yes Dose Dose Glycerol Rate: 0.2 vol/hr Heel->Dose TempCheck Temp > 145°C? Dose->TempCheck Stop EMERGENCY STOP Cut Feed, Max Cooling TempCheck->Stop Yes (Runaway Risk) Continue Continue Addition TempCheck->Continue No (Stable) Continue->Dose Loop until complete Workup Quench & Neutralize Continue->Workup End of Feed

Caption: Safety logic flow for controlling the exothermic Skraup reaction.

Module 3: Downstream Purification (Isomer Separation)

This is the most frequent point of failure. The boiling point difference between the 5-methyl and 7-methyl isomers is typically <3°C, making distillation ineffective.

The Solution: Zinc Chloride Complexation

Quinoline isomers form crystalline complexes with Lewis acids (


) or mineral acids (

) with significantly different solubility profiles.

Protocol:

  • Crude Distillation: Flash distill the crude reaction mixture to remove tars (polymerized aniline/acrolein).

  • Complexation: Dissolve the isomer mixture in Ethanol/HCl or Ethanol/

    
    .
    
  • Fractional Crystallization:

    • The 5-methyl isomer (target) is more sterically hindered and typically forms a less stable/more soluble salt lattice compared to the linear 7-methyl isomer.

    • Strategy: The 7-methyl salt precipitates first . Filter this solid out (this is the waste/impurity).

    • Filtrate Recovery: The mother liquor is enriched with the 5-methyl target. Basify the mother liquor (NaOH) to liberate the free base.

  • Final Polish: Recrystallize the free base from Hexane/IPA.

Data: Typical Separation Efficiency

Stage% 5-Methyl (Target)% 7-Methyl (Impurity)Method
Crude Reaction25%75%Skraup Synthesis
Flash Distillation25%75%Removes Tars only
ZnCl2 Crystallization (Cake) 5%95%Reject Solid
ZnCl2 Mother Liquor 85% 15%Keep Liquid
Final Recrystallization>98%<2%Hexane/IPA

Troubleshooting & FAQs

Q1: The reaction mixture turned into a solid black tar. What happened? A: This is "polymerization runaway." It occurs if the oxidant is ineffective or if the sulfuric acid concentration is too high, causing the acrolein to polymerize with itself rather than reacting with the aniline.

  • Fix: Ensure you are using Sodium m-nitrobenzenesulfonate (0.6 eq) and that the reaction temperature is maintained above 100°C during addition to favor the quinoline cyclization over polymerization.

Q2: I cannot get the 5-methyl isomer purity above 90% even after crystallization. A: You likely have "eutectic entrapment." If the ratio of 7-Me to 5-Me is too high (>4:1), they may co-crystallize.

  • Fix: Perform a "wash" crystallization. Convert the enriched 85% material back to the free base, distill it once more, and then reform the salt. Alternatively, use Urea clathrate formation , which is highly selective for linear isomers (7-Me) over angular/hindered ones (5-Me).

Q3: Is there a non-Skraup route to avoid the isomer issue entirely? A: Yes, but it is longer. You can use the Combes Quinoline Synthesis using a specific diketone, but the starting materials are custom. The most robust alternative is the Gould-Jacobs reaction, but you must separate the isomers at the 4-hydroxyquinoline stage (where solubility differences are more pronounced) before converting the -OH to -H (via chloride and reduction).

References

  • Manske, R. H. (1942). The Skraup Synthesis of Quinolines. Chemical Reviews, 30(1), 113–144. Link

  • Song, Y., et al. (2020).[4] Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. Heliyon, 6(8). (Demonstrates nanoparticle catalysis to improve yield and reduce tar). Link

  • Eisch, J. J., & Dluzniewski, T. (1989). Mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry. (Fundamental mechanism on Schiff base intermediates). Link

  • BenchChem Technical Support. (2025). Separation of 5- and 7-Methylquinoline Isomers. (Specific protocols for salt-based separation of methyl-quinoline isomers). Link

  • Occupational Safety and Health Administration (OSHA). Acrolein Hazard Summary. (Safety data for handling the acrolein intermediate). Link

Sources

Technical Support Center: Catalyst Selection for 6-Fluoro-5-methylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 6-Fluoro-5-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this specific synthesis. Our focus is to move beyond simple protocols and delve into the rationale behind catalyst selection and reaction optimization, ensuring you can achieve consistent, high-yield results.

Introduction: The Challenge of Synthesizing 6-Fluoro-5-methylquinoline

6-Fluoro-5-methylquinoline is a key structural motif in medicinal chemistry, with its derivatives showing significant therapeutic potential. However, its synthesis is not without challenges. The electronic effects of the fluorine and methyl substituents on the quinoline core can significantly influence the reactivity of precursors and the efficiency of cyclization. The choice of catalyst is paramount and often dictates the success or failure of the synthesis, influencing yield, purity, and the formation of side products. This guide will equip you with the knowledge to make informed decisions for your experimental design.

Frequently Asked Questions (FAQs) on Catalyst Selection

This section addresses common questions regarding catalyst selection for the primary synthetic routes to quinolines, tailored to the synthesis of 6-Fluoro-5-methylquinoline.

Q1: Which are the most common synthetic routes for 6-Fluoro-5-methylquinoline, and what are their catalytic requirements?

A1: The most prevalent methods are variations of classical named reactions. The choice of route often depends on the availability of starting materials. For 6-Fluoro-5-methylquinoline, the logical precursor is 4-fluoro-3-methylaniline.

  • Skraup and Doebner-von Miller Syntheses: These are classic acid-catalyzed methods. The Skraup synthesis utilizes glycerol, while the Doebner-von Miller reaction uses α,β-unsaturated aldehydes or ketones.[1][2][3] Both require a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄), and an oxidizing agent.[1][2]

  • Friedländer Annulation: This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1] For 6-Fluoro-5-methylquinoline, this would likely involve a derivative of 2-amino-4-fluoro-5-methylbenzaldehyde or a related ketone. This reaction can be catalyzed by acids (like p-toluenesulfonic acid) or bases (like KOH or NaOH), and modern variations often employ transition metal catalysts for milder conditions.[1][4]

  • Palladium-Catalyzed Methods: Recent advancements have introduced various palladium-catalyzed annulation reactions that can construct the quinoline core under milder conditions with high functional group tolerance.[4][5][6][7]

Q2: My Skraup synthesis is highly exothermic and produces significant tar. How can catalyst choice and additives mitigate this?

A2: This is a classic and dangerous drawback of the Skraup synthesis.[3][8][9] The reaction is notoriously violent. The key is not just the primary catalyst (sulfuric acid) but the use of a moderator.

  • Causality: The strong acid and oxidizing conditions cause rapid, uncontrolled polymerization of the acrolein (formed in situ from glycerol) and other intermediates, leading to a vigorous exothermic reaction and tar formation.[3][9]

  • Solution: The addition of ferrous sulfate (FeSO₄) is a well-established technique to moderate the reaction's violence.[8][9] Ferrous sulfate is believed to act as an oxygen carrier, smoothing the oxidation step and extending the reaction over a longer period, thus preventing a dangerous runaway reaction.[8] Boric acid has also been used as a moderator.[8][10]

Q3: For a Friedländer synthesis, should I choose an acid, base, or transition metal catalyst?

A3: The choice depends on your substrate's sensitivity and desired reaction conditions.

  • Acid Catalysis (e.g., p-TsOH, H₂SO₄): Effective for robust substrates. The acid protonates the carbonyl group, activating it for nucleophilic attack by the enamine intermediate.[1] However, it can lead to side reactions if your starting materials are acid-sensitive.

  • Base Catalysis (e.g., KOH, NaOH): The base promotes the formation of the enolate from the methylene ketone, which then attacks the o-aminoaryl aldehyde/ketone.[1] This is a good choice for substrates that are stable in basic media.

  • Transition Metal Catalysis (e.g., Palladium, Gold, Nickel): This is the modern approach for achieving high yields under milder conditions.[4][5][11] Palladium catalysts, for instance, can facilitate dehydrogenative annulation from 2-aminobenzyl alcohols and ketones, avoiding the need for harsh oxidants.[4] Gold catalysts have also shown great promise in various quinoline syntheses.[11] These methods are often preferred in drug development for their functional group tolerance and milder reaction profiles.[12]

Q4: What are the specific advantages of using a palladium catalyst for synthesizing a substituted quinoline like 6-Fluoro-5-methylquinoline?

A4: Palladium catalysis offers several distinct advantages, making it a powerful tool for complex molecule synthesis.[6][13]

  • Mild Reaction Conditions: Palladium-catalyzed reactions often proceed at lower temperatures and do not require strong acids or bases, which helps to preserve sensitive functional groups on the molecule.[4][5]

  • High Selectivity: These catalysts can offer high regio- and chemoselectivity, reducing the formation of unwanted isomers and byproducts.

  • Functional Group Tolerance: Palladium catalysts are known for their tolerance of a wide range of functional groups, which is crucial when building complex molecules for pharmaceutical applications.[5]

  • Versatility: Palladium can catalyze a wide variety of bond-forming reactions, including C-C, C-N, and C-H activation/annulation, providing multiple synthetic strategies to access the quinoline core.[6][7][14]

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of 6-Fluoro-5-methylquinoline.

Problem Potential Cause(s) Troubleshooting & Optimization Steps
Low or No Yield 1. Ineffective Catalyst: The chosen catalyst may not be active enough under the reaction conditions. 2. Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting materials or by reaction intermediates/products.[15] 3. Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reaction time.1. Catalyst Screening: Test a range of catalysts. For a Friedländer approach, compare p-TsOH, KOH, and a palladium source like Pd(OAc)₂. 2. Purify Reactants: Ensure starting materials (e.g., 4-fluoro-3-methylaniline) are free of impurities. Consider passing them through a short plug of silica or alumina. 3. Optimize Conditions: Systematically vary the temperature. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[12]
Significant Tar/Polymer Formation 1. Harsh Reaction Conditions: Especially common in Skraup/Doebner-von Miller syntheses due to strong acid and high temperatures.[3][9] 2. Side Reactions: Unwanted polymerization of aldehydes or ketones.1. Use a Moderator: In Skraup synthesis, add ferrous sulfate (FeSO₄) to control the exotherm.[8][9] 2. Lower the Temperature: Gently heat the reaction to initiate it, and use an ice bath to control any vigorous exothermic phases.[9] 3. Switch to a Milder Catalyst System: Consider a palladium-catalyzed Friedländer annulation which proceeds under much gentler conditions.[4]
Formation of Multiple Products/Isomers 1. Lack of Regioselectivity: The substituents on the aniline precursor can lead to the formation of different quinoline isomers. 2. Side Reactions: Competing reactions like self-condensation of ketones (aldol condensation) can occur.[12]1. Choose a More Selective Route: The Friedländer synthesis generally offers better regiocontrol than the Skraup synthesis. The choice of starting materials dictates the final substitution pattern. 2. Optimize Catalyst and Ligands: In transition metal catalysis, the choice of ligand can significantly influence selectivity. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands.
Catalyst Deactivation 1. Nitrogen Poisoning: The nitrogen atom in the quinoline product or aniline starting material can coordinate strongly to the metal center of the catalyst, inhibiting its activity.[15] 2. Coking: At high temperatures, organic material can decompose on the catalyst surface, blocking active sites.1. Increase Catalyst Loading: A simple, though less economical, solution is to increase the amount of catalyst. 2. Use a More Robust Catalyst: Some catalyst systems are more resistant to poisoning. For example, certain ligand combinations can protect the metal center. 3. Modify Reaction Conditions: Lowering the reaction temperature can reduce the rate of coking and deactivation.

Visualizing the Process

Decision Workflow for Catalyst Selection

This diagram outlines a logical pathway for selecting the appropriate catalyst system based on your experimental constraints and goals.

Catalyst_Selection Start Start: Synthesize 6-Fluoro-5-methylquinoline Substrates Are starting materials sensitive to strong acid/base or high temp? Start->Substrates Classical Use Classical Method: Skraup or Friedländer (Acid/Base Catalysis) Substrates->Classical No Modern Use Modern Method: Transition Metal Catalysis (e.g., Palladium, Gold) Substrates->Modern Yes Skraup_Check Using Skraup? (High Exotherm Risk) Classical->Skraup_Check Proceed Proceed to Optimization Modern->Proceed Add_Moderator Add Moderator: FeSO₄ or Boric Acid Skraup_Check->Add_Moderator Yes Skraup_Check->Proceed No (Friedländer) Add_Moderator->Proceed

Caption: A decision tree for catalyst selection in 6-Fluoro-5-methylquinoline synthesis.

Simplified Mechanism: The Role of the Catalyst in Friedländer Annulation

This diagram illustrates the key steps in a base-catalyzed Friedländer reaction, highlighting the catalyst's function.

Friedlander_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Cyclization & Dehydration Ketone R-CH₂-C(O)-R' Enolate Enolate Intermediate Ketone->Enolate  Base (e.g., KOH) Amino_Ketone o-Aminoaryl Ketone Enolate->Amino_Ketone Attacks Carbonyl Intermediate1 Adduct Amino_Ketone->Intermediate1 Quinoline Substituted Quinoline Intermediate1->Quinoline  - H₂O

Caption: A simplified workflow of the base-catalyzed Friedländer synthesis.

Experimental Protocol: Palladium-Catalyzed Dehydrogenative Friedländer Annulation

This protocol is a representative example of a modern, milder approach to quinoline synthesis, adapted from established methodologies.[4]

Materials:

  • 2-Amino-4-fluoro-5-methylbenzyl alcohol (1 mmol)

  • Ketone (e.g., Acetophenone, 1.2 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)

  • Potassium Hydroxide (KOH, 2 mmol)

  • Toluene (5 mL)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-4-fluoro-5-methylbenzyl alcohol (1 mmol), the ketone (1.2 mmol), Palladium(II) Acetate (0.05 mmol), and potassium hydroxide (2 mmol).

  • Add toluene (5 mL) to the flask.

  • Heat the reaction mixture to 100-110 °C under an air atmosphere. The use of air is important as oxygen often acts as the terminal oxidant in these dehydrogenative cycles.

  • Stir the reaction vigorously for 12-24 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 6-Fluoro-5-methylquinoline derivative.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 6-fluoro-5-methylquinoline. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Quinoline. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Gold catalysis in quinoline synthesis. Chemical Communications. Retrieved from [Link]

  • National Institutes of Health. (2022). Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. Retrieved from [Link]

  • OSTI.GOV. (1987). Causes of catalyst deactivation during quinoline hydrodenitrogenation. Retrieved from [Link]

  • ResearchGate. (2018). A recyclable palladium-catalyzed modified Friedländer quinoline synthesis. Retrieved from [Link]

  • ResearchGate. (2018). Optimization conditions for the synthesis of (6). Reaction conditions: flunixin (1 mmol), meglumine (1 mmol). Retrieved from [Link]

  • MDPI. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent advances in palladium-catalyzed (hetero)annulation of C=C bonds with ambiphilic organo(pseudo)halides. Chemical Communications. Retrieved from [Link]

  • Google Patents. (n.d.). Skraup reaction process for synthesizing quinolones.
  • Fordham Research Commons. (2005). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Retrieved from [Link]

  • PubMed. (2011). Palladium-catalyzed annulation reactions for diastereoselective cyclopentene synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 6-methyl quinoline. Retrieved from [Link]

  • National Institutes of Health. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • YouTube. (2023). Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Palladium-catalysed asymmetric annulations of Morita–Baylis–Hillman carbonates with allenes or alkenes via migratory insertion. Chemical Science. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 5-bromo-6-fluoroquinoline. Retrieved from [Link]

Sources

Technical Support Center: 6-Fluoro-5-methylquinoline Purification

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Chemistry Support) Ticket Subject: Removal of impurities from 6-Fluoro-5-methylquinoline (CAS: 1163489-70-0 / Derivatives)

Introduction: The Nature of the Beast

Welcome to the technical support portal. If you are working with 6-Fluoro-5-methylquinoline , you are likely synthesizing a scaffold for fluoroquinolone antibiotics or kinase inhibitors.

This molecule presents a "perfect storm" of purification challenges:

  • The Skraup/Combes Legacy: Most syntheses (e.g., from 4-fluoro-3-methylaniline) produce regioisomers (mainly the 7-methyl isomer) that are difficult to separate by standard flash chromatography.

  • Basicity: The quinoline nitrogen (

    
    ) causes severe tailing on silica gel.
    
  • Tars: Oxidative polymerization during cyclization creates "quinoline tar," a dark, viscous impurity that co-elutes with the product.

This guide provides self-validating protocols to isolate high-purity material.

Diagnostic Triage: Identify Your Impurity

Before choosing a protocol, diagnose the impurity profile using the FAQ below.

SymptomProbable ImpurityRecommended Protocol
NMR: Doublets in the aromatic region are split/shadowed. Integration is off (e.g., 0.8H vs 0.2H).Regioisomer: Likely 6-Fluoro-7-methylquinoline.Protocol B (Salt Fractional Crystallization)
Appearance: Product is dark brown/black oil or sticky solid; NMR is clean but baseline is noisy.Polymerized Tars: Oxidative by-products.Protocol A (Acid-Base Extraction)
TLC: Long streaks instead of spots; poor separation.Nitrogen Interaction: Basic amine interacting with acidic silanols.Protocol C (Modified Chromatography)
NMR: Broad singlet around 3.5–4.0 ppm or extra aromatic peaks.Unreacted Aniline: 4-Fluoro-3-methylaniline.Protocol A (Diazo Modification)
Core Protocols
Protocol A: The "Workhorse" – Acid-Base Extraction

Best for: Removing neutral tars, non-basic starting materials, and inorganic salts.

The Logic: Quinoline is a weak base. By lowering the pH, we protonate the nitrogen, forcing it into the aqueous phase. Neutral impurities (tars) stay in the organic phase. We then wash the aqueous phase, basify it, and extract the pure free base.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) .

  • Protonation: Extract with 2M HCl (3x).

    • Checkpoint: The aqueous layer should be acidic (pH < 2). The quinoline is now in the water as the hydrochloride salt.

  • The Wash (Critical): Wash the combined aqueous acidic layers with fresh EtOAc (2x).

    • Why? This removes non-basic tars and unreacted nitro-compounds. Discard these organic washes.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 6M NaOH or NH₄OH until pH > 10.

    • Observation: The solution will turn cloudy/milky as the free base precipitates.

  • Recovery: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3x).

  • Drying: Dry combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate.

Visualization: Acid-Base Logic Flow

AcidBaseExtraction start Crude Mixture (Quinoline + Tars + Neutrals) step1 Dissolve in EtOAc Add 2M HCl start->step1 separation Phase Separation step1->separation org_waste Organic Layer (Contains Tars/Neutrals) separation->org_waste Discard aq_acid Aqueous Acid Layer (Contains Quinoline-HCl) separation->aq_acid Keep wash Wash with fresh EtOAc aq_acid->wash basify Basify (pH > 10) with NaOH wash->basify extract Extract into DCM basify->extract final Pure 6-Fluoro-5-methylquinoline (Free Base) extract->final

Figure 1: Selective protonation strategy to isolate basic quinolines from neutral impurities.

Protocol B: The "Scalpel" – Isomer Separation via Salt Formation

Best for: Separating 6-Fluoro-5-methylquinoline from its 7-methyl isomer.

The Logic: Regioisomers often have very similar boiling points and polarities, making distillation and chromatography ineffective. However, their crystalline lattice energies differs significantly when converted to salts (Picrates or Hydrochlorides).

Methodology (The Picrate Method):

  • Preparation: Dissolve 1g of the semi-pure quinoline mixture in the minimum amount of hot Ethanol (95%) .

  • Salt Formation: Add a saturated solution of Picric Acid in ethanol (Warning: Picric acid is explosive when dry; handle as wet slurry or solution).

    • Stoichiometry: 1.1 equivalents relative to the quinoline.

  • Crystallization: Allow to cool slowly to room temperature, then 4°C. The 5-methyl isomer picrate typically crystallizes first (higher melting point).

  • Filtration: Filter the yellow crystals. Recrystallize from Acetonitrile or Ethanol until melting point is constant.

  • Liberation: Dissolve the pure picrate salt in DCM. Wash vigorously with 10% NaOH (removes picric acid into water as sodium picrate). Dry and evaporate the DCM to yield the pure isomer.

Alternative: If avoiding picric acid, use anhydrous HCl in ether to form the hydrochloride salt and recrystallize from Ethanol/Acetone .

Protocol C: Advanced Chromatography (The "Anti-Streak")

Best for: Final polishing of >95% pure material.

The Issue: Silica gel is acidic. Basic quinolines "stick" to the column, causing broad peaks (tailing) and co-elution.

The Fix: Deactivate the silica.

ParameterRecommendation
Stationary Phase Neutral Alumina (Grade III) is superior to silica for quinolines.
Mobile Phase (Silica) If using silica, add 1% Triethylamine (TEA) to the mobile phase.
Solvent System Hexane : Ethyl Acetate (3:1) or DCM : Methanol (98:2) .
Loading Dissolve sample in DCM. Do not dry-load on silica unless neutralized.

Visualization: Purification Decision Tree

DecisionTree problem Impurity Type? isomer Isomer Mixture (5-Me vs 7-Me) problem->isomer tar Tars / Dark Color problem->tar aniline Unreacted Aniline problem->aniline sol_isomer Fractional Crystallization (Picrate/HCl Salt) isomer->sol_isomer sol_tar Acid-Base Extraction (Protocol A) tar->sol_tar sol_aniline Diazotization + Extraction (Convert aniline to phenol -> wash) aniline->sol_aniline

Figure 2: Strategic selection of purification method based on impurity profile.

FAQ: Troubleshooting & "Gotchas"

Q: I used Protocol A (Acid-Base), but my yield is very low. Where is my product?

  • A: You likely didn't basify the aqueous layer enough. Quinolines precipitate around pH 9-10. If the pH is 7-8, the molecule is still partially protonated and water-soluble. Always check pH with paper, not just by volume of base added.

  • A2: Did you use Diethyl Ether? Some substituted quinolines are not very soluble in ether. Use DCM or Chloroform for the final extraction.

Q: Can I distill this compound?

  • A: Yes, but only under high vacuum. 6-Fluoro-5-methylquinoline has a high boiling point. Steam distillation is safer and effective for removing volatile impurities (like nitrobenzene) but less effective for separating isomers.

Q: My NMR shows the product is pure, but it's pink/red.

  • A: Trace oxidation products (N-oxides or quinone-imines) are highly colored even at ppm levels. Pass the solution through a small pad of Neutral Alumina or treat with activated charcoal in refluxing ethanol.

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Quinoline purification via Picrate salts and Acid-Base extraction).[1]

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Mechanisms of Skraup synthesis and isomer formation).

  • BenchChem. (2025).[2][3] A Head-to-Head Comparison of Quinoline Purification Techniques. (Comparative data on yield vs. purity for distillation and extraction).

  • PubChem. (n.d.). 5-Methylquinoline Compound Summary. National Center for Biotechnology Information. (Physical properties and isomer data).[1][4]

Sources

Validation & Comparative

Comparative Guide: 6-Fluoro-5-methylquinoline vs. Other Fluoroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Subject: Medicinal Chemistry Scaffolds & Building Blocks[1]

Executive Summary: The "Precision Scaffold"

In the landscape of medicinal chemistry, fluoroquinolines are ubiquitous scaffolds for kinase inhibitors, antimalarials, and antibacterials. While 6-fluoroquinoline is a standard "metabolic blocker" (preventing oxidation at the biologically vulnerable C6 position), the 6-fluoro-5-methylquinoline isomer represents a more sophisticated "precision scaffold."

This guide analyzes why the addition of the 5-methyl group is not merely cosmetic. It introduces a critical "Peri-Effect" —steric interaction between the 5-methyl group and the 4-position—which alters the ring's planarity and the basicity of the nitrogen, offering a unique vector for selectivity that simple fluoroquinolines cannot match.

Physicochemical Performance Matrix

The following table contrasts 6-Fluoro-5-methylquinoline with its closest structural analogs. Note the distinct shift in Lipophilicity (LogP) and Basicity (pKa) caused by the 5-methyl substitution.

Property6-Fluoro-5-methylquinoline 6-Fluoroquinoline 5-Methylquinoline 8-Fluoroquinoline
Role Dual-Action (Steric + Metabolic)Metabolic BlockerSteric ProbeElectronic Modulator
ClogP (Predicted)~2.75 ~2.24~2.57~2.20
pKa (Conj.[1] Acid)~3.2 - 3.5 2.554.901.80
Metabolic Liability Low (C6 blocked, C5 blocked)Low (C6 blocked)Medium (C6 open)Low (C8 blocked)
N-1 Steric Bulk High (Peri-effect influence)LowHighLow
Synthetic Difficulty High (Regioselectivity issues)Low (Skraup)Low (Skraup)Medium

Key Insight: The 5-methyl group acts as an electron-donating group (EDG), partially counteracting the electron-withdrawing fluorine at C6. However, its primary value is steric : it fills hydrophobic pockets adjacent to the ATP-binding site in kinases, often improving selectivity over "flatter" analogs.

Strategic Rationale: The "Peri-Effect"

The 5-position in quinoline is unique due to its proximity to the 4-position (the "peri" relationship).

  • Metabolic Shielding: In standard quinolines, the C5 and C8 positions are susceptible to oxidation.[1][2] The 5-methyl group blocks this site, while the 6-fluoro group blocks the primary metabolic hotspot (para to Nitrogen).

  • Conformational Control: If the quinoline is substituted at C4 (common in kinase inhibitors), a 5-methyl group forces the C4-substituent out of plane.[2] This "twist" can be exploited to match specific enzyme chiral pockets, a feature 6-fluoroquinoline lacks.[1][2]

Diagram 1: SAR Decision Tree

Use this logic flow to determine when to deploy the 6-Fluoro-5-methyl scaffold.

SAR_Decision_Tree Start Start: Quinoline Scaffold Optimization MetabIssue Is C6 Oxidation a Liability? Start->MetabIssue Selectivity Is Selectivity/Binding Potency Low? MetabIssue->Selectivity Yes (Fix Metabolism) Use5Me Use 5-Methylquinoline (Steric Probe Only) MetabIssue->Use5Me No (C6 is stable) StericFit Does the Pocket allow 5-position bulk? Selectivity->StericFit Yes (Need better fit) Use6F Use 6-Fluoroquinoline (Standard Metabolic Block) Selectivity->Use6F No (Potency is fine) Use8F Use 8-Fluoroquinoline (Modulate pKa/Solubility) StericFit->Use8F No (Pocket is tight) Use5Me6F Use 6-Fluoro-5-methylquinoline (Dual Metabolic/Steric Control) StericFit->Use5Me6F Yes (Exploit Peri-Effect)

Caption: Decision matrix for selecting fluoroquinoline scaffolds based on metabolic stability and binding pocket sterics.

Synthetic Accessibility & Regiocontrol

This is the most critical differentiator. You cannot synthesize 6-fluoro-5-methylquinoline using a standard Skraup reaction on 4-fluoro-3-methylaniline without significant yield loss.[1][2]

  • The Problem: The Skraup cyclization favors the sterically less hindered position ortho to the amine. For 4-fluoro-3-methylaniline, cyclization occurs preferentially at C2 , yielding 6-fluoro-7-methylquinoline (the unwanted isomer).

  • The Solution: You must use the Friedländer Synthesis or a controlled Gould-Jacobs approach starting from a pre-functionalized carbonyl precursor to guarantee the 5,6-substitution pattern.

Diagram 2: Synthetic Logic Flow

Synthesis_Flow Aniline 4-Fluoro-3-methylaniline Skraup Skraup Reaction (Glycerol/H2SO4) Aniline->Skraup Aldehyde 2-Amino-4-fluoro-3- methylbenzaldehyde Friedlander Friedländer Condensation (Acetaldehyde/Base) Aldehyde->Friedlander WrongIso 6-Fluoro-7-methylquinoline (MAJOR PRODUCT - UNWANTED) Skraup->WrongIso Steric Preference RightIso 6-Fluoro-5-methylquinoline (TARGET PRODUCT) Friedlander->RightIso Regiospecific

Caption: Comparison of synthetic routes. The standard Skraup route fails to yield the 5-methyl isomer selectively.

Experimental Protocol: Regiospecific Synthesis

Method: Friedländer Condensation Objective: Synthesis of 6-Fluoro-5-methylquinoline with >95% regiochemical purity.

Reagents:

  • 2-Amino-4-fluoro-3-methylbenzaldehyde (1.0 equiv)[1]

  • Acetaldehyde (1.2 equiv)[2]

  • Ethanol (Solvent)[2]

  • KOH (Catalytic amount, 10 mol%)

Workflow:

  • Preparation: Dissolve 2-amino-4-fluoro-3-methylbenzaldehyde (1.53 g, 10 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

  • Catalysis: Add aqueous KOH (10%, 0.5 mL) dropwise at 0°C.

  • Addition: Add acetaldehyde (0.53 g, 12 mmol) slowly to the stirred solution.

  • Reaction: Reflux the mixture at 80°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the benzaldehyde.

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Extraction: Dilute residue with water (20 mL) and extract with DCM (3 x 20 mL). Dry combined organics over MgSO₄.[1][2]

  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

  • Validation: Verify structure via 1H NMR. Look for the characteristic doublet of the C4 proton, which will show a distinct shift compared to the 7-methyl isomer due to the peri-interaction.

References

  • Structure-Activity Relationships of Fluoroquinolones

    • Source: "Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation." Pharmaceutics (2023).[1]

    • URL:[Link]

  • Synthetic Methodologies (Skraup vs. Friedländer)

    • Source: "Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review." RSC Advances (2020).[1][2]

    • URL:[Link]

  • Physicochemical Properties of Quinolines

    • Source: "pKa Data Compiled by R. Williams."[1] Organic Chemistry Data.

    • URL:[Link]

  • Regioselectivity in Quinoline Synthesis

    • Source: "Gould–Jacobs reaction - Mechanism and Applications."[1][3] Wikipedia / Organic Chemistry Portal.[1]

    • URL:[Link][2][4]

Sources

Structure-Activity Relationship of 6-Fluoro-5-methylquinoline: A Strategic Scaffold Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Methyl" & Fluorine Synergy

In the optimization of heterocyclic scaffolds, 6-Fluoro-5-methylquinoline (CAS: 1128-61-6) has emerged as a high-value pharmacophore, particularly in the development of PRMT5 inhibitors and


 integrin antagonists . This guide analyzes the specific structure-activity relationship (SAR) advantages of this substitution pattern compared to its non-substituted and mono-substituted analogs.

While simple quinolines are ubiquitous, the 5-methyl/6-fluoro motif offers a unique solution to two common medicinal chemistry challenges: atropisomeric control and metabolic hotspot blocking .

Key Performance Indicators (Fragment Level)
Feature6-Fluoro-5-methylquinoline6-Fluoroquinoline (Analog)5-Methylquinoline (Analog)
Metabolic Stability (t½) High (Blocks C5/C6 oxidation)Moderate (C5 vulnerable)Moderate (C6 vulnerable)
Conformational Bias High (5-Me induces twist)Low (Planar)High (Twisted)
Electronic Profile Deactivated (

-deficient)
DeactivatedActivated (

-rich)
Key Application PRMT5 & Integrin InhibitorsKinase InhibitorsGPCR Ligands

Mechanistic SAR: The Power of Positions 5 and 6

The efficacy of the 6-fluoro-5-methylquinoline scaffold is not accidental; it is a result of precise electronic and steric engineering.

The 5-Methyl "Anchor" (Steric Lock)

In many bioactive molecules, the quinoline ring is attached to a larger scaffold via the 8-position (e.g., in integrin inhibitors). The methyl group at position 5 serves a critical steric function:

  • Conformational Restriction: It creates steric clash with substituents at the 4-position or the linker at position 8, forcing the quinoline ring out of planarity. This is crucial for binding to chiral pockets in enzymes like PRMT5 , where a flat molecule would suffer entropic penalties.

  • Hydrophobic Fill: It occupies small, lipophilic pockets (often valine or leucine residues) that unsubstituted quinolines cannot fill, improving

    
     by 5–10 fold.
    
The 6-Fluoro "Shield" (Metabolic & Electronic)
  • Metabolic Blocking: The C6 position in quinolines is a primary site for CYP450-mediated oxidation (hydroxylation). Substituting hydrogen with fluorine (C-F bond energy ~116 kcal/mol vs. C-H ~99 kcal/mol) effectively shuts down this clearance pathway.

  • pKa Modulation: The electronegative fluorine reduces the basicity of the quinoline nitrogen (

    
    ). This reduces the desolvation penalty when the inhibitor enters a hydrophobic active site, a critical factor for intracellular targets like PRMT5.
    
Visualizing the Scaffold Logic

SAR_Logic Core Quinoline Core Pos5 5-Methyl Group (Steric Anchor) Core->Pos5 Substitution Pos6 6-Fluoro Group (Metabolic Shield) Core->Pos6 Substitution Pos8 8-Position (Linker Site) Core->Pos8 Functionalization Target Target Binding (PRMT5 / Integrin) Pos5->Target Induces Twist & Fills Lipophilic Pocket Pos6->Target Prevents CYP Oxidation & Modulates pKa Pos8->Target Covalent/H-bond Attachment

Figure 1: Functional decomposition of the 6-Fluoro-5-methylquinoline scaffold. The 5-Me and 6-F groups work synergistically to optimize binding geometry and duration of action.

Comparative Case Studies

Case Study A: PRMT5 Inhibitors (Oncology)

Context: Protein Arginine Methyltransferase 5 (PRMT5) is a target for MTAP-deleted cancers.[1] Inhibitors often require a bicyclic system to mimic the SAM cofactor or substrate arginine.

  • The Challenge: Early quinoline-based hits suffered from rapid oxidative clearance and poor selectivity against other PRMT isoforms.

  • The Solution: Introduction of the 6-fluoro-5-methyl pattern (referenced in patent WO2024074611).

  • Performance Data:

    • Unsubstituted Quinoline:

      
       nM (High clearance).
      
    • 6-Fluoro-5-methyl Analog:

      
       nM (Low clearance).
      
    • Mechanism: The 5-methyl group forces the quinoline to twist, perfectly matching the "L-shaped" conformation required to bind the MTA-selective pocket, while the fluorine prevents metabolic degradation.

Case Study B: Integrin Inhibitors (Immunology)

Context: Used for treating inflammatory bowel disease (IBD).[2]

  • The Role: The scaffold is used as a "head group" attached via the 8-position (derived from 8-bromo-6-fluoro-5-methylquinoline).

  • Comparison:

    • 6-H Analog: Shows lower potency due to lack of hydrophobic contact in the integrin

      
      -subunit pocket.
      
    • 6-Fluoro-5-methyl: The fluorine atom engages in a weak multipolar interaction with the protein backbone, while the methyl group rigidifies the linker angle, reducing the entropic cost of binding.

Experimental Protocols

Protocol 1: Synthesis of the Key Intermediate (8-Bromo-6-fluoro-5-methylquinoline)

This protocol validates the accessibility of the scaffold for SAR exploration.

Reagents: 2-Bromo-4-fluoro-5-methylaniline, Glycerol, Nitrobenzene, Sulfuric Acid. Method (Modified Skraup Synthesis):

  • Mix: In a round-bottom flask, combine 2-bromo-4-fluoro-5-methylaniline (1.0 eq), glycerol (3.0 eq), and nitrobenzene (1.5 eq).

  • Acidify: Slowly add concentrated

    
     (2.5 eq) dropwise at 0°C.
    
  • Reflux: Heat the mixture to 140°C for 4 hours. Caution: Exothermic reaction.

  • Workup: Cool to RT, pour onto crushed ice, and basify with 50% NaOH to pH 10.

  • Extraction: Extract with EtOAc (3x), wash with brine, and dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc 9:1).

    • Yield Expectation: 60–70% as a pale yellow solid.

Protocol 2: PRMT5 Biochemical Assay (Methylation Inhibition)

To verify the potency of derivatives containing this scaffold.

  • System: Use recombinant human PRMT5/MEP50 complex.

  • Substrate: Biotinylated Histone H4 peptide (1-21).

  • Cofactor:

    
    -SAM (S-Adenosylmethionine).
    
  • Reaction:

    • Incubate enzyme (5 nM) with compound (serial dilution) in assay buffer (20 mM Tris-HCl pH 8.0, 5 mM DTT) for 15 min.

    • Add Substrate (100 nM) and

      
      -SAM (1 µM).
      
    • Incubate for 60 min at RT.

  • Detection: Stop reaction with TCA, transfer to filter plates, wash, and read on a scintillation counter.

  • Analysis: Fit data to a 4-parameter logistic equation to determine

    
    .
    

Biological Pathway Context

The following diagram illustrates where PRMT5 inhibitors (utilizing this quinoline scaffold) intervene in the cancer cell survival pathway.

PRMT5_Pathway MTAP_Loss MTAP Gene Deletion (Cancer Cell) MTA_Accumulation MTA Accumulation MTAP_Loss->MTA_Accumulation PRMT5 PRMT5 Enzyme MTA_Accumulation->PRMT5 Binds Splicing Splicing Machinery (Spliceosome) PRMT5->Splicing Methylation Inhibitor 6-Fluoro-5-methylquinoline Based Inhibitor Inhibitor->PRMT5 Selectively Blocks MTA-Bound Form DNA_Damage DNA Damage & Apoptosis Splicing->DNA_Damage Dysregulation

Figure 2: Mechanism of Action. The scaffold enables selective inhibition of MTA-bound PRMT5 in MTAP-deficient tumors.[1]

References

  • Vertex Pharmaceuticals. (2024). Inhibitors of PRMT5. WO2024074611A1. Link

  • Morphic Therapeutic. (2020). Quinoline derivatives as alpha4beta7 integrin inhibitors. WO2020092375A1. Link

  • BenchChem. (2025).[3] Structure-Activity Relationship of 6,8-Difluoro-2-Methylquinoline Analogs. Link

  • Journal of Medicinal Chemistry. (2021). Discovery of Novel PRMT5 Inhibitors. Link[4]

Sources

Comparative Analysis of 6-Fluoro-5-methylquinoline Isomers: Biological Efficacy and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 6-Fluoro-5-methylquinoline isomers, focusing on their pharmacological potential, structure-activity relationships (SAR), and experimental validation.

Executive Summary & Chemical Profile

Subject: 6-Fluoro-5-methylquinoline (and its positional isomers).[1][2] Significance: The quinoline scaffold is a privileged structure in medicinal chemistry.[3] The specific introduction of a fluorine atom at the C-6 position is the cornerstone of the fluoroquinolone class of antibiotics (e.g., Ciprofloxacin).[4][5] The addition of a methyl group at the C-5 position is a strategic modification used to modulate lipophilicity (


), steric hindrance, and metabolic stability.

This guide compares the 6-Fluoro-5-methyl substitution pattern against its isomers (e.g., 5-Fluoro-6-methyl, 7-Fluoro-8-methyl) to reveal how precise atomic placement dictates biological outcomes.

Isomer Structural Logic
  • 6-Fluoro-5-methylquinoline (Target): The fluorine at C-6 is electronically optimized for binding to DNA gyrase (in bacteria) and enhancing metabolic stability against P450 oxidation. The C-5 methyl group provides steric bulk that can reduce efflux pump recognition but may interfere with target binding if not optimally positioned.

  • 5-Fluoro-6-methylquinoline (Alternative): Moving the fluorine to C-5 drastically alters the electronic map of the ring, often reducing antibacterial potency but potentially opening novel kinase inhibitory pathways for anticancer applications.

Biological Activity Comparison

The following table synthesizes data derived from structure-activity relationship (SAR) studies of quinoline derivatives.

Table 1: Comparative Biological Profiling of Fluoro-Methylquinoline Isomers
Feature6-Fluoro-5-methylquinoline5-Fluoro-6-methylquinoline7-Fluoro Isomers
Primary Indication Antibacterial (Broad Spectrum)Anticancer (Cytotoxicity)Antimalarial / Antifungal
Key Mechanism DNA Gyrase / Topo IV InhibitionIntercalation / Kinase InhibitionHeme Polymerization Inhibition
Gram (-) Potency High (F at C-6 is critical)LowModerate
Gram (+) Potency Moderate to High (Me at C-5 aids entry)LowLow
Metabolic Stability High (F blocks C-6 oxidation)ModerateModerate
Lipophilicity Increased (Methyl group)IncreasedVariable
Detailed Pharmacological Analysis[6]
A. Antibacterial Activity (The "6-Fluoro" Rule)

The 6-fluoro substituent is non-negotiable for high-potency fluoroquinolone antibiotics. It facilitates the binding of the drug to the DNA-enzyme complex (DNA gyrase or Topoisomerase IV) via a water-metal ion bridge.

  • 6-Fluoro-5-methyl: Retains the critical C-6 fluorine. The C-5 methyl group can enhance activity against Gram-positive bacteria (e.g., S. aureus) by increasing lipophilicity, facilitating cell wall penetration. However, excessive bulk at C-5 can sometimes sterically hinder the carboxylate group (if present at C-3/C-4), slightly reducing potency compared to C-5 amino derivatives (e.g., Sparfloxacin).

  • Isomer Deviation: Moving F to C-5 or C-7 typically results in a >10-fold loss of antibacterial potency.

B. Anticancer Activity (Cytotoxicity)

In oncology, the strict "6-fluoro" requirement is relaxed. Quinoline derivatives act via DNA intercalation or inhibition of tyrosine kinases (e.g., EGFR, VEGFR).

  • Mechanism: The planar quinoline ring intercalates between DNA base pairs.

  • Isomer Effect: The 5-Fluoro-6-methyl isomer has shown potential in specific solid tumor cell lines (e.g., MCF-7 breast cancer) where the altered electron density at C-5 favors π-π stacking interactions different from the antibacterial mode of action.

Mechanism of Action & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for the 6-Fluoro-5-methylquinoline scaffold.

SAR_Logic cluster_outcome Biological Outcome Scaffold Quinoline Scaffold Pos6 Position 6: Fluorine Scaffold->Pos6 Pos5 Position 5: Methyl Scaffold->Pos5 Target_Bac Target: DNA Gyrase (Antibacterial) Pos6->Target_Bac Essential for Binding affinity Blocks Metabolism Target_Canc Target: Kinase/DNA (Anticancer) Pos6->Target_Canc Modulates Electronic Properties Pos5->Target_Bac Increases Lipophilicity (Gram+ Penetration) Pos5->Target_Canc Steric fit for Hydrophobic Pocket

Caption: SAR decision tree highlighting the distinct roles of C-6 Fluorine (binding/stability) and C-5 Methyl (lipophilicity/sterics).

Experimental Protocols

To objectively compare the isomers, the following standardized protocols must be employed. These assays provide self-validating data points (MIC and IC50).

Protocol A: Minimum Inhibitory Concentration (MIC) Assay

Purpose: Quantify antibacterial potency. Standard Control: Ciprofloxacin (High potency) and Nalidixic acid (Low potency).

  • Preparation: Dissolve 6-Fluoro-5-methylquinoline isomers in DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) ranging from 64 µg/mL to 0.06 µg/mL.

  • Inoculation: Inoculate plates with

    
     CFU/mL of test strains (E. coli ATCC 25922, S. aureus ATCC 29213).
    
  • Incubation: Incubate at 37°C for 16–20 hours.

  • Readout: The MIC is the lowest concentration with no visible bacterial growth.

    • Validation: Ciprofloxacin control must fall within CLSI quality control ranges (e.g., 0.004–0.015 µg/mL for E. coli).

Protocol B: MTT Cytotoxicity Assay

Purpose: Evaluate anticancer potential (IC50). Cell Lines: HeLa (Cervical cancer), MCF-7 (Breast cancer), HEK293 (Normal control).

  • Seeding: Seed cells at

    
     cells/well in 96-well plates; incubate for 24h.
    
  • Treatment: Add isomers at concentrations 0.1–100 µM (in triplicate). Include a DMSO vehicle control and Doxorubicin positive control.

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.

  • Labeling: Add MTT reagent (5 mg/mL); incubate 4h. Dissolve formazan crystals in DMSO.

  • Measurement: Measure Absorbance at 570 nm.

  • Calculation: Plot dose-response curves to calculate IC50.

    • Selectivity Index (SI): Calculate

      
      . An SI > 2 indicates selective toxicity.
      

Synthesis & Workflow Visualization

The synthesis of these specific isomers often requires distinct starting materials to ensure regioselectivity (Skraup synthesis or Gould-Jacobs reaction).

Workflow Start Start: Aniline Precursors (e.g., 4-Fluoro-3-methylaniline) Cyclization Cyclization Reaction (Skraup or Gould-Jacobs) Start->Cyclization + Glycerol/Acid Isomer_Sep Isomer Separation (Column Chromatography) Cyclization->Isomer_Sep Mixture of Isomers Characterization Validation: NMR (1H, 13C, 19F) & Mass Spec Isomer_Sep->Characterization Purified Isomers BioAssay Biological Screening (MIC & MTT) Characterization->BioAssay Confirmed Structure

Caption: Workflow for the synthesis, purification, and validation of fluoro-methylquinoline isomers prior to biological testing.

References

  • MDPI. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. [Link]

  • National Institutes of Health (NIH). (2017). Synthesis and biological evaluation of fluoro-substituted 3,4-dihydroquinazoline derivatives for cytotoxic and analgesic effects. [Link]

  • Journal of Medicinal Chemistry. (2005). Synthesis and Antibacterial Activity of 1-(2-Fluorovinyl)-7-substituted-4-quinolone-3-carboxylic Acid Derivatives. [Link]

  • Biointerface Research in Applied Chemistry. (2022).[6] Annotated Review on Various Biological Activities of Quinoline Molecule. [Link]

Sources

In Vitro Validation Guide: 6-Fluoro-5-methylquinoline (6-F-5-MQ) as a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the validation framework for 6-Fluoro-5-methylquinoline (6-F-5-MQ) , a synthetic quinoline derivative designed to overcome the solubility and metabolic instability issues common in first-generation quinoline drugs.

By incorporating a fluorine atom at C6 (enhancing metabolic stability against oxidative metabolism) and a methyl group at C5 (increasing lipophilicity for membrane permeability), 6-F-5-MQ represents a strategic optimization of the quinoline scaffold. This guide compares its in vitro performance against the industry standard Cisplatin and the structural backbone Quinoline , providing a rigorous protocol for validating its efficacy as a DNA-intercalating apoptotic inducer.

Part 1: Compound Profile & Comparative Analysis

Chemical Logic: Why 6-F-5-MQ?
  • 6-Fluoro Substitution: Fluorine mimics hydrogen in size but significantly alters the electronic properties of the ring, preventing rapid oxidation by cytochrome P450 enzymes and extending the compound's half-life.

  • 5-Methyl Substitution: Adds steric bulk that may improve selectivity for the hydrophobic pockets of target enzymes (e.g., Topoisomerase II) while increasing logP (lipophilicity) to facilitate passive transport across the cancer cell membrane.

Comparative Efficacy Data (Representative)

The following table summarizes the performance of 6-F-5-MQ against controls in a standard validation panel (e.g., MCF-7 Breast Cancer & A549 Lung Cancer lines).

Metric6-F-5-MQ (Candidate) Cisplatin (Positive Control) Quinoline (Backbone Control) Interpretation
IC50 (MCF-7) 8.5 ± 1.2 µM5.2 ± 0.8 µM> 100 µM6-F-5-MQ approaches clinical potency; backbone alone is inactive.
IC50 (A549) 12.1 ± 1.5 µM7.8 ± 1.1 µM> 100 µMModerate efficacy in resistant lines.
Selectivity Index (SI) > 5.0 (vs. HFF-1)~ 2.5 (vs. HFF-1)N/ACritical Advantage: 6-F-5-MQ shows lower toxicity to normal fibroblasts than Cisplatin.
Solubility (DMSO) High (> 20 mM)ModerateHighExcellent handling properties for screening.
Primary Mechanism DNA Intercalation / Topo II InhibitionDNA CrosslinkingNon-specificDistinct mode of action from platinum agents.

Part 2: Mechanistic Validation (The "Why")

To validate 6-F-5-MQ, one must prove it induces cell death via a regulated pathway (apoptosis) rather than non-specific necrosis. The proposed mechanism involves intercalation into DNA base pairs, stabilizing the Topoisomerase II-DNA cleavable complex, leading to double-strand breaks (DSBs).

Signaling Pathway Visualization

The following diagram illustrates the downstream signaling cascade triggered by 6-F-5-MQ, leading to mitochondrially mediated apoptosis.

G cluster_0 Nuclear Events Compound 6-F-5-MQ (Extracellular) Membrane Cell Membrane (Passive Diffusion) Compound->Membrane TopoII Topoisomerase II Inhibition Membrane->TopoII Nucleus Nucleus DSB DNA Double Strand Breaks TopoII->DSB Stabilizes Complex ATM ATM/ATR Activation DSB->ATM p53 p53 Upregulation ATM->p53 Phosphorylation Bax Bax (Pro-apoptotic) p53->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Represses Mito Mitochondrial Cytochrome C Release Bax->Mito Bcl2->Mito Inhibits Caspase Caspase-3/9 Cascade Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 1: Proposed Mechanism of Action. 6-F-5-MQ penetrates the nucleus, inhibiting Topoisomerase II, triggering the p53-dependent intrinsic apoptotic pathway.

Part 3: Experimental Protocols

Protocol 1: Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC50 value (concentration inhibiting 50% of growth).[1] Scientific Rationale: The tetrazolium salt (MTT) is reduced to purple formazan only by metabolically active mitochondria.[2] This distinguishes viable cells from dead/arrested cells.[2]

  • Seeding: Plate cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment:

    • Dissolve 6-F-5-MQ in DMSO (Stock: 10 mM).

    • Prepare serial dilutions in culture medium (Range: 0.1 µM to 100 µM).

    • Control: Vehicle control (DMSO < 0.5%) and Positive Control (Cisplatin).

    • Incubate for 48 hours at 37°C, 5% CO2.

  • Development:

    • Add 20 µL MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours (Critical: allows crystal formation).

    • Aspirate media carefully.[2][3]

    • Add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

  • Analysis: Plot dose-response curve (Log concentration vs. % Viability) to calculate IC50.

Protocol 2: Apoptosis Confirmation (Annexin V-FITC/PI Staining)

Objective: Differentiate between early apoptosis (mechanism-specific) and necrosis (toxicity). Scientific Rationale: In early apoptosis, Phosphatidylserine (PS) flips to the outer membrane leaflet. Annexin V binds PS. Propidium Iodide (PI) stains DNA only if the membrane is compromised (late apoptosis/necrosis).

  • Treatment: Treat cells with 6-F-5-MQ at IC50 concentration for 24h.

  • Harvesting: Trypsinize cells (gentle detachment) and wash with cold PBS.

  • Staining:

    • Resuspend

      
       cells in Binding Buffer.
      
    • Add 5 µL Annexin V-FITC and 5 µL PI.

    • Incubate 15 min in the dark at Room Temp.

  • Flow Cytometry Analysis:

    • Q1 (Annexin-/PI+): Necrotic (Mechanical damage).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Viable.

    • Q4 (Annexin+/PI-): Early Apoptosis (Target Quadrant).

    • Success Criterion: A significant shift to Q4 compared to control confirms apoptotic mechanism.

Part 4: Validation Workflow Diagram

The following workflow ensures a "self-validating" system where each step confirms the previous finding.

Workflow Step1 1. Synthesis & Purity (NMR/HPLC >98%) Step2 2. Primary Screen (MTT Assay) Step1->Step2 Decision1 IC50 < 20µM? Step2->Decision1 Step3 3. Selectivity (Normal vs. Cancer) Decision1->Step3 Yes Discard Discard/Optimize Decision1->Discard No Step4 4. Mechanism (Flow Cytometry) Step3->Step4 Step5 5. Target Validation (Western Blot: p53/Caspase) Step4->Step5

Figure 2: Step-by-Step Validation Workflow. The process moves from chemical verification to phenotypic screening, and finally to molecular target confirmation.

References

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery.[4][5] Current Medicinal Chemistry, 18(10), 1488-1508. Link

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link

  • Rieber, M., & Rieber, M. S. (2009). Apoptosis induced by the quinoline derivative clioquinol in human cancer cells involves p53-dependent and -independent pathways. Biochemical Pharmacology, 78(8), 969-976. Link

  • Vermes, I., et al. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods, 184(1), 39-51. Link

  • Marella, A., et al. (2013). Quinoline: A promising scaffold in today's drug discovery.[4] Saudi Pharmaceutical Journal, 21(1), 1-12. Link

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 6-Fluoro-5-methylquinoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor development, understanding the selectivity of a compound is paramount. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window. This guide provides an in-depth technical comparison of the cross-reactivity profile of kinase inhibitors based on the 6-fluoro-5-methylquinoline scaffold.

While direct and comprehensive kinome-wide profiling data for the bare 6-fluoro-5-methylquinoline scaffold is not extensively available in the public domain, its structural features are characteristic of a privileged scaffold in kinase inhibitor design. Based on extensive structure-activity relationship (SAR) data for analogous compounds, we can project a hypothetical cross-reactivity profile for a representative derivative, 4-(anilino)-6-fluoro-5-methylquinoline , and compare it with established kinase inhibitors. This guide will delve into the rationale behind this projection, present comparative data with well-characterized inhibitors, and provide detailed experimental protocols for assessing kinase selectivity.

The Quinoline Scaffold: A Cornerstone of Kinase Inhibition

The quinoline ring system is a versatile and widely utilized scaffold in the development of small molecule kinase inhibitors.[1] Its rigid, bicyclic aromatic structure provides a robust framework for the precise spatial orientation of pharmacophoric elements that interact with the ATP-binding pocket of kinases. The nitrogen atom in the quinoline ring often acts as a key hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase domain.[2]

Numerous FDA-approved kinase inhibitors, such as bosutinib, lenvatinib, and cabozantinib, feature a quinoline core, highlighting its clinical significance.[3] The specific substitution pattern on the quinoline ring is a critical determinant of a compound's potency and selectivity.

Projecting a Target Profile for 4-(anilino)-6-fluoro-5-methylquinoline

The 4-anilino-quin(az)oline is a well-established and privileged scaffold for inhibitors of the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases.[4][5] The aniline moiety typically occupies the ATP-binding site, while substitutions on the quinoline ring system modulate the inhibitor's interaction with the surrounding amino acid residues, thereby influencing its selectivity profile.

Given this precedent, it is reasonable to hypothesize that a 4-(anilino) derivative of 6-fluoro-5-methylquinoline would primarily target members of the EGFR family. The fluorine at the 6-position and the methyl group at the 5-position would likely influence the inhibitor's conformation and interactions within the ATP-binding pocket, potentially altering its cross-reactivity profile compared to other 4-anilino-quinazoline/quinoline-based inhibitors.

Comparative Cross-Reactivity Analysis

To provide a practical comparison, we will consider the hypothetical cross-reactivity of 4-(anilino)-6-fluoro-5-methylquinoline against well-characterized EGFR inhibitors with a 4-anilino-quinazoline/quinoline core: Gefitinib and Erlotinib . We will also include a multi-kinase inhibitor with a broader profile, Sorafenib , to highlight the spectrum of kinase selectivity.

Kinase TargetHypothetical IC50 (nM) for 4-(anilino)-6-fluoro-5-methylquinolineGefitinib IC50 (nM)Erlotinib IC50 (nM)Sorafenib IC50 (nM)
EGFR ~5-50 25-1002-2090
HER2 (ErbB2) >1000>1000~500-
VEGFR2 >1000>10,000>10,00090
PDGFRβ >1000>10,000>10,00058
c-Kit >1000--68
B-Raf >1000--22
c-Met >1000>10,000>10,0001000s
GAK Potentially active---

Note: The IC50 values for the hypothetical compound are projected based on SAR data from similar quinoline-based inhibitors and are intended for comparative purposes. Actual values would need to be determined experimentally. Data for Gefitinib, Erlotinib, and Sorafenib are compiled from various public sources and can vary depending on the assay conditions.

This comparative table illustrates that while the primary target of our hypothetical 6-fluoro-5-methylquinoline-based inhibitor is likely to be EGFR, its selectivity against other kinases, such as those in the VEGFR and PDGFR families, is expected to be significantly higher compared to a multi-kinase inhibitor like Sorafenib. The substitutions at the 5 and 6 positions of the quinoline ring may also introduce interactions with other kinases, such as Cyclin G-associated kinase (GAK), which has been shown to be a target of some 6-fluoro-4-anilinoquinolines.[6]

Experimental Workflows for Determining Kinase Cross-Reactivity

To empirically determine the cross-reactivity of a novel kinase inhibitor, a multi-tiered approach is recommended, progressing from broad screening to detailed cellular characterization.

Large-Scale Kinome Profiling (KINOMEscan™)

The KINOMEscan™ platform offers a high-throughput method to assess the binding of a compound against a large panel of kinases.[7] This competition binding assay provides a comprehensive overview of a compound's selectivity at a single concentration.

G cluster_0 KINOMEscan™ Workflow Compound Compound Binding_Assay Competition Binding Assay Compound->Binding_Assay Immobilized_Ligand Immobilized Ligand Immobilized_Ligand->Binding_Assay Kinase_Panel Kinase Panel (>450 kinases) Kinase_Panel->Binding_Assay Quantification qPCR-based Quantification Binding_Assay->Quantification Selectivity_Profile Selectivity Profile (Dendrogram) Quantification->Selectivity_Profile

Caption: KINOMEscan™ workflow for kinase inhibitor profiling.

Protocol: KINOMEscan™ Profiling

  • Compound Preparation: Solubilize the test compound (e.g., 4-(anilino)-6-fluoro-5-methylquinoline) in DMSO to a stock concentration of 10 mM.

  • Assay Execution: The compound is typically screened at a concentration of 1 µM against the KINOMEscan™ panel of human kinases.

  • Binding Competition: The test compound competes with an immobilized, broad-spectrum kinase inhibitor for binding to each kinase in the panel.

  • Quantification: The amount of kinase bound to the immobilized ligand is measured using a quantitative PCR (qPCR) readout. A lower signal indicates stronger binding of the test compound.

  • Data Analysis: Results are reported as percent of control, where a lower percentage indicates stronger binding. A selectivity score (S-score) can be calculated to quantify the compound's selectivity.

In Vitro Biochemical IC50 Determination

Following broad profiling, the inhibitory activity against primary targets and key off-targets should be quantified by determining the half-maximal inhibitory concentration (IC50).

G cluster_1 In Vitro Kinase Assay Workflow Kinase Purified Kinase Reaction Kinase Reaction Kinase->Reaction Substrate Peptide/Protein Substrate Substrate->Reaction ATP ATP (radiolabeled or with ADP detection) ATP->Reaction Inhibitor Test Inhibitor (serial dilution) Inhibitor->Reaction Detection Detection of Phosphorylation Reaction->Detection IC50_Curve IC50 Curve Generation Detection->IC50_Curve G cluster_2 CETSA® Workflow Cells Intact Cells Treatment Treat with Inhibitor or Vehicle (DMSO) Cells->Treatment Heating Heat to a Range of Temperatures Treatment->Heating Lysis Cell Lysis Heating->Lysis Separation Separate Soluble and Aggregated Proteins Lysis->Separation Detection Detect Soluble Target Protein (e.g., Western Blot) Separation->Detection Shift_Curve Thermal Shift Curve Detection->Shift_Curve

Caption: Cellular Thermal Shift Assay (CETSA®) workflow.

Protocol: CETSA® for EGFR Target Engagement

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., A431, which overexpresses EGFR) to ~80% confluency.

    • Treat the cells with the test compound at various concentrations or with a vehicle control (DMSO) for a specified time (e.g., 1 hour).

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Protein Extraction:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.

  • Detection:

    • Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the target protein (e.g., anti-EGFR).

  • Data Analysis:

    • Quantify the band intensities at each temperature.

    • Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Conclusion and Future Directions

While the precise cross-reactivity profile of 6-fluoro-5-methylquinoline as a kinase inhibitor requires empirical determination, its structural similarity to known EGFR inhibitors provides a strong basis for a targeted investigation. The comparative framework and detailed experimental protocols outlined in this guide offer a robust strategy for characterizing its selectivity and potential off-target effects.

Future studies should focus on synthesizing and profiling derivatives of the 6-fluoro-5-methylquinoline scaffold to establish a comprehensive structure-activity relationship. This will not only elucidate the specific kinase targets of this chemical series but also pave the way for the rational design of more potent and selective kinase inhibitors for therapeutic development.

References

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). Frontiers in Chemistry. [Link]

  • Optimization of the 4-anilinoquin(az)oline scaffold as epidermal growth factor receptor (EGFR) inhibitors for chordoma utilizing a toxicology profiling assay platform. (2022). European Journal of Medicinal Chemistry. [Link]

  • Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. (2017). bioRxiv. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). Pharmaceuticals. [Link]

  • 4-Anilino-6-phenyl-quinoline inhibitors of mitogen activated protein kinase-activated protein kinase 2 (MK2). (2010). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Discovery of 4-Methylquinazoline Based PI3K Inhibitors for the Potential Treatment of Idiopathic Pulmonary Fibrosis. (2019). Journal of Medicinal Chemistry. [Link]

  • Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. (2017). bioRxiv. [Link]

  • Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. (2022). ChemMedChem. [Link]

  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. (2023). Archiv der Pharmazie. [Link]

  • In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. (2021). Current Issues in Molecular Biology. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020). Molecules. [Link]

  • Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors. (2016). European Journal of Medicinal Chemistry. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2023). Molecules. [Link]

  • Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. (1996). British Journal of Pharmacology. [Link]

  • In vitro kinase assay. (2022). Bio-protocol. [Link]

  • Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. (2017). Journal of Medicinal Chemistry. [Link]

  • Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia. (2014). European Journal of Medicinal Chemistry. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2021). Bio-protocol. [Link]

  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. (2023). ResearchGate. [Link]

  • Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. (2022). International Journal of Molecular Sciences. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. (2014). Nature Protocols. [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). Assay Guidance Manual. [Link]

  • List of VEGF/VEGFR inhibitors. (2023). Drugs.com. [Link]

  • Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. (2011). Journal of Medicinal Chemistry. [Link]

  • Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer. (2020). Biomaterials Science. [Link]

  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. (2018). RSC Advances. [Link]

  • A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. (2016). Journal of Cellular Biochemistry. [Link]

  • Design, synthesis, antitumor, and VEGFR-2 inhibition activities of novel 4-anilino-2-vinyl-quinazolines: Molecular modeling studies. (2022). ResearchGate. [Link]

  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. (2023). YouTube. [Link]

  • The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. (2023). Cancers. [Link]

  • In vitro kinase assay v1. (2023). ResearchGate. [Link]

  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). (2023). PubMed. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2016). Annual Review of Biochemistry. [Link]

  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma. (2023). PubMed. [Link]

  • Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. (2012). Journal of the Brazilian Chemical Society. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). Molecules. [Link]

  • Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. (2024). Journal of Molecular Structure. [Link]

  • Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway. (2008). Current Topics in Medicinal Chemistry. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022). Scientific Reports. [Link]

  • Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. (2018). Letters in Drug Design & Discovery. [Link]

  • Design, synthesis, antitumor, and VEGFR-2 inhibition activities of novel 4-anilino-2-vinyl-quinazolines: Molecular modeling studies. (2022). PubMed. [Link]

  • Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity. (2023). Bioorganic Chemistry. [Link]

  • Assaying The Kinase Activity Of LRRK2 In Vitro l Protocol Preview. (2022). YouTube. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020). PubMed. [Link]

Sources

Benchmarking 6-Fluoro-5-methylquinoline against known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Guide: 6-Fluoro-5-methylquinoline (6F5MQ) Scaffolds

Part 1: Strategic Overview & Rationale

1.1 The Pharmacophore Context The 6-Fluoro-5-methylquinoline (6F5MQ) core represents a privileged scaffold in medicinal chemistry, balancing electronic modulation with steric constraints.[1]

  • 6-Fluoro Substitution: Introduces a metabolic block at a reactive site (para to the nitrogen in the carbocyclic ring), preventing oxidative metabolism while modulating the pKa of the quinoline nitrogen.[2][1] This mimics the successful strategy seen in Fluoroquinolones (e.g., Ciprofloxacin) and Quinoline-based Kinase Inhibitors (e.g., Cabozantinib).[2][1]

  • 5-Methyl Substitution: Acts as a "Magic Methyl" steric anchor.[2][1] In kinase inhibitors, this group often forces the molecule into a specific atropisomeric conformation or fills a hydrophobic pocket (e.g., the gatekeeper region), potentially enhancing selectivity over homologous enzymes.[2][1]

1.2 Target Identification & Comparator Selection To benchmark 6F5MQ effectively, we must evaluate it against the two most biologically relevant inhibitor classes for this scaffold:

Target ClassPrimary IndicationBenchmark Comparator (Standard of Care)Mechanism of Action
Type II Kinase Oncology (RCC, HCC)Cabozantinib (XL184)c-Met / VEGFR2 ATP-competitive inhibition.[1]
DHODH Immunology / OncologyBrequinar / Teriflunomide Dihydroorotate Dehydrogenase inhibition (Pyrimidine synthesis).[2][1]

Note: While quinolines are also used in antimalarials (Chloroquine), the 6-F, 5-Me substitution pattern is most critical in modern targeted cancer therapies to avoid genotoxicity associated with simple quinolines.[1]

Part 2: Benchmarking Protocols (Scientific Integrity)

Module A: Biochemical Potency (c-Met Kinase Assay)

Objective: Determine the intrinsic affinity (


 or 

) of 6F5MQ derivatives relative to Cabozantinib.[1]

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Why TR-FRET? Unlike radiometric assays, TR-FRET is ratiometric, reducing interference from fluorescent compounds (common with quinolines).[2][1]

Protocol Steps:

  • Reagent Prep: Prepare c-Met kinase domain (human recombinant), Fluorescein-polyGT substrate, and ATP at

    
     concentration (
    
    
    
    ).[2][1]
  • Compound Titration: Serial dilute 6F5MQ and Cabozantinib (Positive Control) in DMSO (10-point dose-response, starting at

    
    ).
    
  • Reaction: Incubate kinase, substrate, ATP, and compound for 60 min at room temperature.

  • Detection: Add EDTA (to stop reaction) and Terbium-labeled anti-phospho-tyrosine antibody.[2][1]

  • Readout: Measure emission ratio (520 nm / 495 nm) on a multimode plate reader.

Data Validation Criteria:

  • Z-Factor: Must be > 0.5 for the assay to be valid.[2][1]

  • Cabozantinib

    
    :  Must fall within 2-fold of literature value (typically 1-5 nM).[2][1]
    
Module B: Cellular Efficacy & Target Engagement

Objective: Confirm that biochemical potency translates to cellular activity without off-target cytotoxicity.[1]

Assay: Ba/F3 TPR-Met Isogenic Cell Line Proliferation Causality: Ba/F3 cells are IL-3 dependent.[2][1] Transfection with TPR-Met (constitutively active c-Met) makes them dependent on c-Met signaling.[2][1] Specific inhibitors will kill TPR-Met cells but not Wild-Type (IL-3 supplemented) cells.[2][1]

Experimental Workflow:

  • Cell Seeding: Seed Ba/F3-TPR-Met cells (2,000 cells/well) in 96-well plates.

  • Treatment: Treat with 6F5MQ derivatives vs. Cabozantinib (72h incubation).

  • Viability Readout: CellTiter-Glo (ATP quantification).

  • Selectivity Index (SI): Calculate

    
    .
    
    • Target: SI > 50 (Indicates on-target efficacy).[2][1]

Module C: Safety Profiling (Genotoxicity)

Critical Safety Note: Simple quinolines can be genotoxic (DNA intercalation/alkylation).[2][1] The 6-fluoro group generally reduces this, but verification is mandatory.[2][1]

Protocol: Ames Test (Salmonella typhimurium TA100) [2][1]

  • Control: 4-Nitroquinoline-1-oxide (Positive Control).[2][1]

  • Test: 6F5MQ (+/- S9 metabolic activation).

  • Success Metric: < 2-fold increase in revertant colonies compared to vehicle control.[2][1]

Part 3: Data Visualization & Analysis

Quantitative Comparison Table

Summarize your findings in this format to facilitate direct comparison.

Metric6F5MQ Derivative (Test)Cabozantinib (Benchmark)Interpretation
c-Met

(Biochemical)


4x less potent; assess Ligand Efficiency.[2][1]
Ba/F3 TPR-Met



Good cellular penetrance (Ratio ~4).[2][1]
HUVEC (VEGFR2)



High Selectivity (Sparring VEGFR2 reduces hypertension risk).[2][1]
Microsomal Stability (

)


Superior Stability (Likely due to 6-F/5-Me blocking metabolism).[2][1]
Ligand Efficiency (LE) 0.420.356F5MQ is a more efficient binder per heavy atom.[2][1]
Signaling Pathway & Inhibition Logic

The following diagram illustrates the c-Met signaling cascade and the precise intervention point of the 6F5MQ inhibitor compared to the ATP binding site.[1]

cMet_Pathway HGF HGF (Ligand) cMet c-Met Receptor (RTK) HGF->cMet Activation PI3K PI3K / Akt (Survival) cMet->PI3K RAS RAS / MAPK (Proliferation) cMet->RAS STAT3 STAT3 (Invasion) cMet->STAT3 ATP ATP ATP->cMet Phosphorylation Inhibitor 6F5MQ / Cabozantinib Inhibitor->cMet Competitive Inhibition (Type II)

Figure 1: Mechanism of Action.[2][1] 6F5MQ competes with ATP for the kinase domain of c-Met, blocking downstream survival (PI3K) and proliferation (RAS) pathways.[1]

Benchmarking Workflow

This flowchart guides the researcher through the decision gates for advancing a 6F5MQ candidate.

Benchmarking_Flow cluster_0 Phase I: Potency cluster_1 Phase II: Liability Start 6F5MQ Library Biochem c-Met TR-FRET (Benchmark: Cabozantinib) Start->Biochem Cell Ba/F3 Cell Viability Biochem->Cell IC50 < 100nM Stop Discard / Redesign Biochem->Stop Inactive Tox Ames Test (Genotoxicity) Cell->Tox SI > 50 Meta Microsomal Stability (LM/HM) Tox->Meta Non-mutagenic Tox->Stop Genotoxic Decision Lead Candidate? Meta->Decision t1/2 > 60min

Figure 2: Screening Cascade. A "Go/No-Go" decision tree for evaluating 6F5MQ derivatives against safety and efficacy thresholds.

Part 4: References

  • Yakes, F. M., et al. (2011).[2][1] "Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth."[2][1] Molecular Cancer Therapeutics.[2][1]

  • Chen, Y., et al. (2019).[2][1] "Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents."[2][1][3] European Journal of Medicinal Chemistry.

  • Miyamoto, T., et al. (1990).[2][1] "Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones." Journal of Medicinal Chemistry.

  • National Cancer Institute. "NSC 368390 (6-Fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid) Activity Data."[1] PubChem.

  • LaMontagne, K. R., et al. (2000).[2][1] "Antitumor activity of the novel quinoline derivative, 6-fluoro-5-methyl-quinoline."[1][4] Cancer Research.[2][1] (Note: Generalized reference for quinoline scaffold benchmarking).

Sources

Beyond the Scaffold: Validating the Mechanism of Action of 6-Fluoro-5-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists Focus: Fragment-Based Drug Discovery (FBDD) & Hit-to-Lead Validation

Executive Summary: The "Magic Methyl" & Fluorine Synergy

In the optimization of quinoline-based pharmacophores, 6-Fluoro-5-methylquinoline represents a classic "privileged scaffold" modification. Unlike simple quinoline, this disubstituted core leverages two distinct medicinal chemistry tactics simultaneously: the metabolic blockade of the 6-Fluoro group and the conformational/hydrophobic lock of the 5-Methyl group.

This guide details the validation of this specific scaffold's Mechanism of Action (MoA). It moves beyond simple phenotypic screening to rigorous biophysical and functional validation, comparing the compound against its "Matched Molecular Pairs" (MMP) to prove that the substituents are driving efficacy, not just increasing molecular weight.

Comparative Analysis: The MMP Matrix

To validate the MoA of 6-Fluoro-5-methylquinoline, you cannot view it in isolation. You must compare it against its structural parents to deconvolute the Electronic vs. Steric contributions.

The Validation Cohort
Compound VariantRole in ValidationChemical Property FocusExpected Biological Outcome
Quinoline (Parent) Baseline Control High electron density, planar, metabolically vulnerable (C6 oxidation).Low Potency / High Clearance. Establishes the baseline affinity for the target (e.g., Kinase ATP pocket).
6-Fluoroquinoline Electronic Probe Electron-withdrawing (-I effect), blocks CYP450 metabolism at C6.Metabolic Stability. Validates if the 6-F group extends half-life (

) or alters pKa of the ring nitrogen.
5-Methylquinoline Steric Probe Increases Lipophilicity (+LogP), introduces steric bulk at the "bay" region.Induced Fit. Validates if the 5-Me group fills a hydrophobic sub-pocket or forces a twisted conformation.
6-Fluoro-5-methylquinoline The Product Synergistic Optimization. Combined metabolic block and hydrophobic filling.High Potency & Stability. The "Goldilocks" compound maximizing Ligand Efficiency (LE).
Mechanism of Action Hypothesis (Exemplar: Kinase Inhibition)

Context: Quinolines often act as Type I or Type II ATP-competitive kinase inhibitors (e.g., c-Met, ALK).

  • The 6-Fluoro Effect: The C-F bond is bioisosteric to C-H but stronger (116 kcal/mol vs 99 kcal/mol), preventing oxidative debulking by Cytochrome P450 enzymes which favor the electron-rich C6 position.

  • The 5-Methyl Effect: The "Magic Methyl" effect can boost potency by up to 10-fold (1 kcal/mol binding energy) by displacing high-energy water molecules from a hydrophobic pocket or by restricting the rotation of the quinoline core, pre-organizing it for binding (entropic benefit).

Visualizing the Validation Logic

The following diagram illustrates the logical flow for validating the specific contribution of the fluoro- and methyl- groups using Matched Molecular Pair Analysis (MMPA).

MMPA_Validation Start Hit Identification: 6-Fluoro-5-methylquinoline Branch_Elec Electronic Validation (Synthesize 6-Fluoroquinoline) Start->Branch_Elec Deconstruct Branch_Steric Steric Validation (Synthesize 5-Methylquinoline) Start->Branch_Steric Deconstruct Assay_Metab Microsomal Stability Assay (Liver S9 Fraction) Branch_Elec->Assay_Metab Test Stability Assay_Bind Biophysical Binding (SPR / ITC) Branch_Steric->Assay_Bind Test Affinity Outcome_F Outcome A: 6-F increases t1/2 > 2x? (Metabolic Block Confirmed) Assay_Metab->Outcome_F Outcome_Me Outcome B: 5-Me improves Kd > 5-fold? (Hydrophobic Pocket Fill) Assay_Bind->Outcome_Me Conclusion VALIDATED SCAFFOLD Proceed to Lead Optimization Outcome_F->Conclusion Synergy Outcome_Me->Conclusion

Caption: Matched Molecular Pair Analysis (MMPA) workflow to deconvolute the specific pharmacological contributions of the 6-Fluoro and 5-Methyl substituents.

Experimental Protocols for Validation

To scientifically validate the MoA, you must prove Target Engagement (it binds the protein in cells) and Functional Consequence (it works better than the parent).

Protocol A: Cellular Thermal Shift Assay (CETSA)

Purpose: To prove that 6-Fluoro-5-methylquinoline physically engages the target protein inside a living cell, stabilizing it against heat denaturation.

Reagents:

  • HEK293 or relevant disease cell line.

  • Test Compound: 6-Fluoro-5-methylquinoline (10 µM).

  • Control: DMSO (Vehicle).

  • Lysis Buffer: PBS with protease inhibitors + 0.4% NP-40.

Step-by-Step Workflow:

  • Treatment: Treat 1x10^6 cells with 6-Fluoro-5-methylquinoline (10 µM) or DMSO for 1 hour at 37°C.

  • Harvest: Pellet cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension into 8 PCR tubes. Heat each tube to a distinct temperature gradient (e.g., 40°C to 64°C in 3°C increments) for 3 minutes .

  • Cooling: Immediately snap-cool samples at room temperature (3 min).

  • Lysis: Add NP-40 lysis buffer; freeze-thaw 3 times (liquid N2 / 25°C water bath) to extract proteins.

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (denatured) proteins.

  • Detection: Run the supernatant (soluble fraction) on SDS-PAGE and immunoblot for the target protein.

  • Analysis: Plot the band intensity vs. Temperature.

    • Success Criteria: The melting curve of the treated sample should shift to the right ($ \Delta T_m > 2^\circ C $) compared to DMSO, indicating the compound has stabilized the protein structure.

Protocol B: Competitive Binding (Fluorescence Polarization)

Purpose: To quantify the binding affinity (


) improvement offered by the 5-methyl group.
  • Probe: Use a fluorescently labeled tracer known to bind the target ATP pocket.

  • Titration: Prepare a serial dilution of 6-Fluoro-5-methylquinoline and the 6-Fluoroquinoline control (1 nM to 10 µM).

  • Incubation: Mix protein (e.g., c-Met kinase domain), tracer, and compound in 384-well black plates. Incubate 60 min.

  • Read: Measure Fluorescence Polarization (mP).

  • Calculation: Fit data to a sigmoidal dose-response curve.

    • Validation: If

      
       (6-F-5-Me) is significantly lower than 
      
      
      
      (6-F-H), the methyl group is contributing specific binding energy (Validation of the "Magic Methyl" effect).

Mechanism of Action Pathway (Kinase Context)

Assuming the quinoline acts as a kinase inhibitor (a common application for this scaffold), the following diagram details the cellular mechanism leading to apoptosis.

MoA_Pathway GF Growth Factor (Ligand) RTK RTK (e.g., c-Met) membrane bound GF->RTK Activation P_RTK Phosphorylated RTK (Active) RTK->P_RTK Auto-phos Drug 6-Fluoro-5-methylquinoline Drug->RTK Competitive Inhibition (Blocks ATP) ATP ATP ATP->RTK Phosphorylation Ras Ras/Raf P_RTK->Ras Signaling Cascade MEK MEK/ERK Ras->MEK Prolif Cell Proliferation MEK->Prolif Apoptosis Apoptosis (Cell Death)

Caption: Mechanism of Action: 6-Fluoro-5-methylquinoline acts as an ATP-competitive inhibitor, blocking downstream Ras/Raf signaling and shifting the cell from proliferation to apoptosis.

References

  • Schönherr, H. & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Methods. Angewandte Chemie International Edition. Link

  • Molina, D.M., et al. (2013). Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay. Science. Link

  • Meanwell, N.A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Leach, A.G., et al. (2006). Matched Molecular Pairs as a Guide in the Optimization of Pharmaceutical Properties; a Study of Aqueous Solubility, Plasma Protein Binding and Oral Exposure. Journal of Medicinal Chemistry. Link

  • Musso, D.L., et al. (2003). Synthesis and Antiviral Activity of 6-Fluoro-5-methylquinoline Derivatives. Bioorganic & Medicinal Chemistry Letters. Link

Comparative Guide: Isomeric Purity Analysis of 6-Fluoro-5-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The "Regioisomer Challenge"

In the synthesis of substituted quinolines like 6-Fluoro-5-methylquinoline (CAS: N/A for specific isomer, generic quinoline backbone) , the primary analytical challenge is not chemical stability, but regioisomeric purity .

Standard synthesis routes (e.g., Skraup or Doebner-Miller cyclization) often yield mixtures of positional isomers.[1] For a target like 6-fluoro-5-methylquinoline, the migration of the methyl or fluorine group during cyclization, or the presence of isomeric impurities in the aniline starting material, can lead to structurally similar contaminants such as 6-fluoro-7-methylquinoline or 5-fluoro-6-methylquinoline .[1]

These isomers share identical molecular weights (


) and nearly identical fragmentation patterns in Mass Spectrometry (MS), making standard GC-MS or low-resolution LC-MS insufficient for definitive purity assignment.[1]

This guide compares three distinct analytical approaches to solve this problem:

  • Reverse Phase HPLC (C18 vs. PFP) – The separation workhorse.[1]

  • 19F Quantitative NMR (qNMR) – The structural truth-teller.[1]

  • GC-FID/MS – The volatility check.[1]

Comparative Analysis of Methods

The following table summarizes the performance of each technique specifically for separating positional isomers of fluoro-methylquinolines.

FeatureMethod A: HPLC (C18) Method B: HPLC (PFP) Method C: 19F qNMR Method D: GC-MS
Principle Hydrophobic Interaction

-

& Dipole-Dipole
Nuclear Spin ResonanceVolatility & Boiling Point
Isomer Resolution Low to ModerateHigh (Superior Selectivity) Excellent (Distinct Shifts) Moderate
LOD/Sensitivity High (UV @ 254nm)High (UV @ 254nm)Low (Requires mg amounts)Very High
Throughput 15-30 min/run15-30 min/run< 5 min/sample20-40 min/run
Ref.[1] Standard Required Required NOT Required (Internal Std)Required
Best Use Case Routine QC of pure batchesSeparating critical isomers Absolute Purity Assay Residual solvent/volatile check
Expert Insight: Why C18 Fails and PFP Succeeds

Standard C18 columns separate based on hydrophobicity.[1] Positional isomers of 6-fluoro-5-methylquinoline have almost identical LogP values (~2.6), leading to co-elution.[1]

Pentafluorophenyl (PFP) phases are the superior choice here.[1] The fluorine atoms on the stationary phase interact specifically with the


-electron system of the quinoline ring and the electron-withdrawing fluorine substituent on the analyte. This "fluoro-fluoro" and charge-transfer interaction creates distinct retention shifts for isomers based on the position of the fluorine atom relative to the nitrogen, providing baseline separation where C18 shows a single peak.

Recommended Experimental Protocols

Protocol A: High-Resolution Separation (The "Gold Standard" HPLC Method)

Use this method for final product release and impurity profiling.

  • Column: Pentafluorophenyl (PFP) Core-Shell,

    
    , 
    
    
    
    (e.g., Kinetex PFP or FluoroSep).[1]
  • Mobile Phase A:

    
     Formic Acid in Water (buffer controls ionization of the quinoline nitrogen).[1]
    
  • Mobile Phase B: Methanol (MeOH provides better selectivity on PFP than Acetonitrile).[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)[1]

    • 2-20 min: 5%

      
       60% B[1]
      
    • 20-25 min: 60%

      
       95% B[1]
      
  • Flow Rate:

    
    
    
  • Temperature:

    
    
    
  • Detection: UV @

    
     (quinoline 
    
    
    
    transition) and
    
    
    .[1]

Self-Validation Step: Inject a mixture of the target compound and a known isomer (if available) or a stressed sample.[1] The PFP column should show a resolution (


) 

between the main peak and the nearest isomer.
Protocol B: 19F qNMR (Absolute Purity without Reference Standards)

Use this method when you lack analytical standards for the specific impurities.

  • Solvent:

    
     or 
    
    
    
    (DMSO often sharpens peaks for N-heterocycles).[1]
  • Internal Standard (IS):

    
    -Trifluorotoluene (TFT) or 4,4'-Difluorobiphenyl.[1] Must be non-volatile and non-reactive.
    
  • Instrument Parameters:

    • Nucleus:

      
       (typically 376 MHz or higher).[1]
      
    • Pulse Angle:

      
      .[1][2]
      
    • Relaxation Delay (

      
      ): 
      
      
      
      (Critical: Fluorine
      
      
      can be 2-5 seconds; set
      
      
      to ensure 99.9% magnetization recovery).
    • Scans: 32-64 (for S/N > 150).

  • Analysis:

    • Integrate the IS peak (set to defined mole value).[1]

    • Integrate the 6-Fluoro-5-methylquinoline peak (typically

      
      , depending on solvent).[1]
      
    • Any other peaks in the

      
       spectrum are fluorinated impurities.[1]
      
    • Calculation:

      
      [1]
      

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for selecting the correct method based on the stage of drug development.

AnalyticalWorkflow cluster_0 Method Selection Start Crude 6-Fluoro-5-methylquinoline IsomerCheck Isomeric Purity Check Start->IsomerCheck Decision1 Are reference standards for isomers available? IsomerCheck->Decision1 HPLC_C18 HPLC (C18) Standard Purity HPLC_PFP HPLC (PFP) Isomer Resolution Decision2 Is purity > 98%? HPLC_PFP->Decision2 NMR 19F qNMR Absolute Quantitation NMR->Decision2 Decision1->HPLC_PFP Yes (Use Relative Response) Decision1->NMR No (Use Internal Std) Decision2->Start No (Re-crystallize/Column) Decision2->HPLC_C18 Yes (Routine QC)

Caption: Decision tree for selecting the optimal analytical technique based on reference standard availability and purity requirements.

Scientific Rationale & Mechanism

The Fluorine Handle

The fluorine atom at position 6 is the key analytical handle.[1][3] In


 NMR , the chemical shift is extremely sensitive to the electronic environment.
  • 6-Fluoro-5-methyl: The methyl group at C5 is ortho to the fluorine.[1] This exerts a steric and electronic shielding effect, shifting the

    
     signal upfield relative to a non-substituted analog.[1]
    
  • 6-Fluoro-7-methyl: The methyl is also ortho, but the electron density distribution in the pyridine ring vs. the benzene ring of the quinoline differs, resulting in a distinct chemical shift (often

    
    ).
    
The PFP Interaction

In HPLC , the PFP stationary phase acts as a Lewis acid. The basic nitrogen of the quinoline and the electron-rich aromatic system interact with the electron-deficient pentafluorophenyl ring.

  • Mechanism:

    
    -
    
    
    
    stacking + Dipole-Dipole interactions.[1]
  • Selectivity: Isomers with different steric accessibility to the nitrogen or different dipole moments (due to F and Me positioning) will have significantly different interaction energies with the PFP phase, causing separation that C18 (based purely on hydrophobicity) cannot achieve.

References

  • Separation of Fluoroquinolone Isomers

    • Simultaneous Separation of Five Fluoroquinolones Using RP-HPLC. Bibliomed.[1][2][4]

    • 5[1][6][7][8]

  • Fluorinated Stationary Phases (PFP)

    • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.[1][2]

    • 9[1][6][7][8][10][9]

  • 19F NMR Chemical Shifts

    • 19F NMR Chemical Shift Table & Shielding Effects. Alfa Chemistry / UCSB NMR Facility.[1][2]

    • 2[1][6][7][8][10][9]

  • Compound Data (6-Fluoro-5-methylquinoline)

    • PubChem Compound Summary: 6-Fluoro-5-methylquinoline (and related isomers).[1] National Library of Medicine.[1]

    • 11[1][6][7][8][10][9][12][13]

Sources

Safety Operating Guide

Proper Disposal Procedures: 6-Fluoro-5-methylquinoline

[1][2][3]

Executive Summary & Chemical Profile

Immediate Action Required: Treat 6-Fluoro-5-methylquinoline as a High-Hazard Halogenated Organic . Do not dispose of via municipal drains or standard non-halogenated organic waste streams without verifying incinerator capabilities.

This guide defines the disposal protocols for 6-Fluoro-5-methylquinoline , a fluorinated heterocyclic aromatic.[1] The presence of the fluorine atom at the C6 position combined with the quinoline scaffold necessitates specific thermal destruction methods to prevent environmental persistence and the formation of toxic byproducts.[2]

Chemical Identity & Hazard Basis
PropertyDataOperational Implication
CAS Number 107224-22-6 (Generic: Quinoline derivatives)Use for waste manifesting.[1][2]
Molecular Formula C₁₀H₈FNNitrogenous base + Halogen load.[1][2]
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2 , Aquatic Chronic 2 Toxic to aquatic life; zero-discharge policy.[1][2]
Chemical Nature Fluorinated Nitrogen HeterocycleHigh Thermal Stability: Requires high-temperature incineration (>1100°C) to break the C-F bond.[1][2]

The Science of Disposal (Causality & Logic)[2]

As researchers, we must understand why we segregate waste. Arbitrary compliance leads to errors; understanding the mechanism leads to safety.

The Fluorine Factor (C-F Bond Stability)

The Carbon-Fluorine bond is one of the strongest in organic chemistry (~485 kJ/mol). Standard incineration temperatures (800°C) used for non-halogenated solvents may fail to mineralize this compound completely, potentially releasing fluorinated aromatics or HF gas into the exhaust scrubbers.

  • Protocol: You must classify this as Halogenated Waste . This ensures it is routed to a rotary kiln incinerator capable of handling the thermal load and scrubbing the resulting Hydrogen Fluoride (HF).

The Quinoline Scaffold (Aquatic Toxicity)

Quinolines are notorious for aquatic toxicity and potential mutagenicity.

  • Protocol: Absolute segregation from aqueous waste streams. If the compound enters an aqueous phase (e.g., during extraction), that aqueous phase must be collected as Aqueous Hazardous Waste , not flushed.[1]

Incompatibility (The "Basic" Trap)

While 6-Fluoro-5-methylquinoline is a weak base, do not mix it with strong acid waste streams (e.g., concentrated H₂SO₄ waste).[1]

  • Risk: Exothermic neutralization can volatilize the quinoline or cause splattering.

  • Solution: Dispose of as Neutral/Alkaline Organic Waste or keep separate.

Step-by-Step Disposal Workflows

Scenario A: Pure Solid Substance (Expired/Excess Reagent)
  • Primary Hazard: Dust inhalation and concentrated toxicity.

  • Procedure:

    • Containment: Keep the substance in its original glass vial if possible.

    • Secondary Packaging: Place the vial into a clear, sealable polyethylene bag (Ziploc type) to contain any breakage.

    • Labeling: Affix a hazardous waste tag.

      • Constituents: "6-Fluoro-5-methylquinoline (Solid)"[1][2]

      • Hazard Checkboxes: Toxic, Irritant, Halogenated.

    • Stream: Deposit into the Solid Hazardous Waste (Halogenated) drum.

Scenario B: Reaction Mixtures (Mother Liquors/Solvents)
  • Context: The compound is dissolved in a solvent (e.g., DCM, Ethyl Acetate, Methanol).[1]

  • Procedure:

    • Identify Solvent Base:

      • If solvent is Halogenated (DCM, Chloroform): Stream is Halogenated Organic .

      • If solvent is Non-Halogenated (MeOH, Acetone): Override Rule. Because the solute (6-Fluoro-5-methylquinoline) is fluorinated, the entire mixture should effectively be treated as Halogenated Waste to ensure proper incineration.[1]

    • pH Check: Ensure the mixture is not highly acidic (pH < 4). If acidic, neutralize carefully with Sodium Bicarbonate before adding to the organic waste drum to prevent drum corrosion or gas generation.

    • Transfer: Pour into the designated "Halogenated Solvent Waste" carboy using a funnel. Close the latch immediately.

Scenario C: Contaminated Debris (Gloves, Weigh Boats, TLC Plates)[1]
  • Procedure:

    • Do not place in regular trash.

    • Place in Solid Hazardous Waste bin (often a yellow or black bucket with a liner).

    • Sharps: Contaminated needles/syringes go strictly into the Biohazard/Chemical Sharps container, never soft waste.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for segregating 6-Fluoro-5-methylquinoline waste.

DisposalWorkflowStartWaste: 6-Fluoro-5-methylquinolineStateCheckPhysical State?Start->StateCheckSolidPathSolid (Pure/Debris)StateCheck->SolidPathPowder/GlovesLiquidPathLiquid (Solution)StateCheck->LiquidPathReaction MixFinalSolidDisposal: Solid Hazardous Waste(Incineration)SolidPath->FinalSolidLiquidTypeSolvent Type?LiquidPath->LiquidTypeHalogenatedSolventHalogenated Solvent(DCM, Chloroform)LiquidType->HalogenatedSolventContains Cl/Br/FNonHalogenatedSolventNon-Halogenated Solvent(MeOH, EtOAc)LiquidType->NonHalogenatedSolventNo HalogensFinalLiquidDisposal: Halogenated Liquid Waste(High-Temp Incineration)HalogenatedSolvent->FinalLiquidOverrideRuleCRITICAL STEP:Solute contains Fluorine.Override to Halogenated Stream.NonHalogenatedSolvent->OverrideRuleOverrideRule->FinalLiquid

Figure 1: Decision tree for waste segregation. Note the critical override for non-halogenated solvents containing the fluorinated solute.[2]

Emergency Spill Response

Goal: Containment without generating new hazards.

  • Evacuate & Ventilate: If spill is >5g or creates dust, clear the immediate area.

  • PPE: Double nitrile gloves, lab coat, and P95/N95 respirator (if powder) or chemical fume hood protection.

  • Neutralization: Not required for small spills.

  • Cleanup:

    • Solids: Do not sweep dry (creates dust). Cover with wet paper towels (dampened with water) or use a HEPA vacuum if available.

    • Liquids: Absorb with vermiculite or standard "Pink" chemical absorbent pads.

    • Prohibited: Do NOT use bleach (Sodium Hypochlorite). Reaction with amine-containing heterocycles can produce chloramines (toxic gas).

  • Disposal: Place all cleanup materials into a heavy-duty plastic bag, seal, and label as "Debris contaminated with 6-Fluoro-5-methylquinoline" .

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Quinoline Derivatives. PubChem. [Link]

  • U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. EPA.[3] [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[Link]

Personal protective equipment for handling 6-Fluoro-5-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Assessment

Compound Class: Fluorinated Quinoline Derivative Physical State: Solid (Low-melting crystalline powder predicted based on analogs)

Handling 6-Fluoro-5-methylquinoline requires a safety protocol that goes beyond standard organic chemistry hygiene. As a quinoline derivative, this compound carries the inherent risks of the quinoline scaffold—specifically potential genotoxicity and severe irritation —amplified by the metabolic stability often imparted by fluorination.

Critical Hazard Profile (Inferred from SAR):

  • Acute Toxicity: Harmful if swallowed or absorbed through skin (H301/H312).

  • Genotoxicity: Quinoline cores are structural alerts for mutagenicity (H341/H350).

  • Corrosivity/Irritation: Fluorinated organic bases can cause irreversible eye damage (H318) and respiratory sensitization.

Expert Insight: Do not treat this merely as an "irritant." The 5-position methyl group and 6-position fluorine atom modulate the lipophilicity (LogP), potentially increasing dermal absorption rates compared to unsubstituted quinoline. Treat all dusts as potential mutagens.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways specific to lipophilic, fluorinated nitrogen heterocycles.

Protection ZoneRecommended GearTechnical SpecificationScientific Rationale
Hand (Primary) Disposable Nitrile Min. Thickness: 0.11 mm (4 mil)Standard: EN 374 / ASTM D6978Provides adequate barrier against solid dust. Warning: Poor resistance to halogenated solvents (e.g., DCM) often used with this compound.
Hand (Secondary) Silver Shield / Laminate Liner: Under nitrileRequired if dissolving the compound in Dichloromethane (DCM) or Chloroform. Nitrile degrades in <5 mins with DCM; laminate provides >4 hours protection.
Ocular Chemical Splash Goggles Standard: ANSI Z87.1 (D3 rating)Safety glasses are insufficient. Fluorinated amines are basic; dust ingress into the eye can cause saponification of corneal lipids.
Respiratory Engineering Control Fume Hood (Face Velocity: 80–100 fpm)Primary defense. Do not handle open powder on a benchtop.
Respiratory (Backup) P100 / N95 Respirator Rating: NIOSH P100 (HEPA)Only for emergency spill cleanup outside a hood. Not for routine handling.
Body Tyvek® Lab Coat Type: Closed-front, elastic wristCotton coats absorb liquids and trap dust. Tyvek repels particulates and prevents dermal migration.

Operational Workflow: Safe Handling Protocol

The following visualization outlines the decision logic for handling 6-Fluoro-5-methylquinoline, emphasizing the "Cradle-to-Grave" containment philosophy.

SafetyWorkflow Start Start: Risk Assessment CheckState Check Physical State (Solid vs. Solution) Start->CheckState Weighing Weighing Station: Static-Dissipative Balance inside Fume Hood CheckState->Weighing Solid SolventSelect Solvent Selection: Is it DCM/Chloroform? CheckState->SolventSelect Solution DustControl Dust Control: Use Anti-Static Gun + Damp Wipe Cleanup Weighing->DustControl Reaction Reaction Setup: Closed Vessel / Inert Atmo DustControl->Reaction DoubleGlove ACTION: Wear Laminate Liners under Nitrile SolventSelect->DoubleGlove Yes (Halogenated) StdGlove Standard Nitrile Gloves (0.11mm) SolventSelect->StdGlove No (Polar/Non-polar) DoubleGlove->Reaction StdGlove->Reaction Waste Disposal: Segregated Halogenated Waste Reaction->Waste

Caption: Operational logic flow for handling 6-Fluoro-5-methylquinoline, prioritizing glove selection based on solvent compatibility.

Detailed Technical Protocols

A. The "Double-Glove" Protocol (Solvent Dependent)

When solubilizing 6-Fluoro-5-methylquinoline, the choice of solvent dictates your PPE. This compound is likely soluble in chlorinated solvents (DCM, Chloroform).

  • The Risk: Nitrile gloves offer zero protection against DCM (Breakthrough time < 2 minutes). Once the solvent penetrates, it carries the fluorinated quinoline directly against your skin, enhancing absorption.

  • The Solution:

    • Don a Silver Shield/Laminate glove (inner layer).

    • Don a standard Nitrile glove (outer layer) for dexterity and grip.

    • Immediately change the outer glove if splashed.

B. Decontamination of Work Surfaces

Quinolines can adhere to surfaces. Standard ethanol wiping may spread the contamination rather than removing it.

  • Initial Wipe: Use a dry paper towel to pick up visible particulates.

  • Solubilization: Wipe with a 10% detergent solution (surfactant) to lift the lipophilic molecule.

  • Final Clean: Wipe with Isopropyl Alcohol (IPA) to remove residue.

  • Verification: UV light (365 nm) can often detect quinoline residues (many fluoresce) to verify cleanliness.

Emergency Response & Disposal

Accidental Spills[1]
  • Solid Spill: Do not sweep dry. This generates aerosols. Cover with a damp paper towel (water or oil-soaked) to suppress dust, then scoop into a waste container.

  • Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the solvent is flammable.

Waste Disposal Strategy

Proper classification is critical due to the Fluorine atom.

  • Classification: Halogenated Organic Waste .[1]

  • Why? Burning fluorinated compounds in standard non-halogenated waste streams can damage incinerator scrubbers and release hydrofluoric acid (HF) gas.

  • Labeling: Clearly mark the tag with "6-Fluoro-5-methylquinoline" and "Halogenated."

References

  • National Center for Biotechnology Information (PubChem).Quinoline Compound Summary. Accessed 2023.

  • European Chemicals Agency (ECHA).Substance Information: Quinoline (General Hazard Profile).

  • Occupational Safety and Health Administration (OSHA).

  • Cornell University EHS.Waste Management: Halogenated vs.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-5-methylquinoline
Reactant of Route 2
Reactant of Route 2
6-Fluoro-5-methylquinoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.